3-(Pyrrolidin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDYUPZUHCHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933903 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150281-46-2 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Pyrrolidin-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. This molecule uniquely combines the structural features of a pyridine ring and a pyrrolidine ring, both of which are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers three-dimensional structural diversity, which is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[1] The pyridine moiety, an aromatic six-membered heterocycle, is a common feature in numerous drugs and natural products, often contributing to binding interactions with biological targets.[2] This guide provides a comprehensive overview of the chemical identifiers, synthesis, properties, and applications of this compound, with a focus on its role as a valuable building block in drug discovery and development.
Chemical Identifiers and Physical Properties
Accurate identification of a chemical entity is paramount for research and development. This compound is most commonly referenced by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its salt forms, which may have different CAS numbers.
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number (Free Base) | 150281-46-2 | [3][4][5] |
| CAS Number (Dihydrochloride) | 635309-61-4 | [6][7] |
| Molecular Formula | C₉H₁₂N₂ | [4] |
| Molecular Weight | 148.21 g/mol | [4] |
| InChI | InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| InChIKey | JNZDYUPZUHCHFK-UHFFFAOYSA-N | |
| SMILES | C1CNCC1C2=CN=CC=C2 |
Note: Physical property data for this compound is not extensively reported in publicly available literature. The data for its isomers, such as 3-(pyrrolidin-2-yl)pyridine (nornicotine), is more common but should not be used interchangeably. For instance, the boiling point of 3-(pyrrolidin-2-yl)pyridine is approximately 270-275 °C.[8][9] It is recommended that experimental determination of the physical properties of this compound be performed for any application requiring this information.
Synthesis of this compound
The synthesis of this compound typically involves the construction of a protected form of the molecule, followed by a deprotection step. The use of protecting groups on the pyrrolidine nitrogen is crucial to control reactivity during the synthesis of the core structure. Common protecting groups include the benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups.
General Synthetic Strategy
A common approach involves the synthesis of an N-protected 3-(pyridin-3-yl)pyrrolidine derivative. This can be achieved through various synthetic routes, including multi-step sequences starting from commercially available precursors.[10] Once the protected intermediate is obtained, the final step is the removal of the protecting group to yield the target compound.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Deprotection of N-Benzyl-3-(pyridin-3-yl)pyrrolidine
A frequently employed method for the deprotection of N-benzyl amines is catalytic hydrogenation.
Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine[11]
Reaction:
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation to afford this compound as a pale orange oil.[11]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural components are present in a number of compounds targeting various biological systems.
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
A significant area of interest for this scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems.[12] Nicotine, the primary psychoactive component of tobacco, is itself a 3-(pyrrolidin-2-yl)pyridine derivative and a potent agonist of nAChRs.[13]
Derivatives of this compound have been investigated as potential modulators of nAChR activity. For instance, compounds incorporating this scaffold have been designed and synthesized to explore their binding affinity and functional activity at different nAChR subtypes.[14][15] The development of subtype-selective nAChR ligands is a key strategy for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, with potentially fewer side effects.[12] The interaction of nicotinic agonists with nAChRs typically involves a cation-π interaction with a tryptophan residue in the receptor's binding site and hydrogen bonding with backbone atoms.[16] The pyridine nitrogen of the ligand often acts as a hydrogen bond acceptor.[16]
Caption: Role of this compound derivatives as nAChR ligands.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond nAChR modulation. The pyrrolidine ring is a common motif in a wide range of FDA-approved drugs with diverse therapeutic indications. The pyridine ring is also a key pharmacophore in many antibacterial, anticancer, and other therapeutic agents.[17][18][19][20][21] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential activities in various disease areas. For example, it can be used as a precursor for the synthesis of 3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine, a more complex derivative.[22]
Analytical Methods
The analysis of this compound and its derivatives is crucial for ensuring purity, and for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyridine-containing compounds.
General HPLC Method for Pyridine Derivatives
A reverse-phase HPLC method is often suitable for the analysis of hydrophilic pyridine derivatives.[23][24]
Typical Chromatographic Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic pyridine compound.
-
Detection: UV detection is commonly used, as the pyridine ring exhibits strong absorbance in the UV region (typically around 254-260 nm).
-
Mode: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
Conclusion
This compound is a heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its unique combination of a pyrrolidine and a pyridine ring makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system, such as nicotinic acetylcholine receptors. While detailed information on its physical properties and specific analytical methods is limited, the established synthetic routes and the known biological importance of its constituent rings underscore its value as a key building block for the development of new medicines. Further research into the synthesis of its derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this versatile molecule.
References
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. CAS:150281-46-2, 3-(吡咯烷-3-基)吡啶-毕得医药 [bidepharm.com]
- 5. CAS [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 3-Pyrrolidin-3-yl-pyridinedihydrochloride | 635309-61-4 [chemicalbook.com]
- 8. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cas 1234482-85-9,3-[1-(4-iodobenzoyl)pyrrolidin-3-yl]pyridine | lookchem [lookchem.com]
- 23. helixchrom.com [helixchrom.com]
- 24. helixchrom.com [helixchrom.com]
- 25. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Pyrrolidin-3-yl)pyridine
Introduction: The Strategic Importance of the 3-(Pyrrolidin-3-yl)pyridine Core
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The this compound core is a quintessential example of such a scaffold. Its strategic combination of a basic pyrrolidine ring and an aromatic pyridine moiety has proven to be a fertile ground for the discovery of potent and selective ligands for various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of this crucial pharmacophore, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic strategies and the pharmacological rationale that propelled this scaffold to the forefront of neuroscience research.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] When coupled with the pyridine ring, a bioisostere of benzene with enhanced pharmacokinetic properties, the resulting bicyclic structure offers a unique combination of stereochemistry, basicity, and aromaticity that is highly amenable to medicinal chemistry optimization.[1]
The Genesis: From Tobacco Alkaloids to Selective Neuromodulators
The story of this compound is intrinsically linked to the long history of research into nicotine and its effects on the nervous system. Nicotine, the principal alkaloid in tobacco, was first isolated in 1828, and its structure was confirmed by synthesis in 1904.[3][4] For decades, nicotine and its closest analogue, nornicotine (3-(pyrrolidin-2-yl)pyridine), were primarily subjects of toxicological and addiction studies.
The paradigm shifted in the mid-1980s with the discovery of nicotine's positive effects on memory and cognition in animal studies.[3] This spurred a new era of research into the therapeutic potential of compounds that could selectively modulate nicotinic acetylcholine receptors (nAChRs). The "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is associated with a loss of cholinergic neurotransmission, further fueled the quest for nAChR agonists as potential treatments for neurodegenerative disorders.
It was within this context of burgeoning interest in selective nAChR modulators that the this compound scaffold emerged as a key area of investigation. While the precise first synthesis of the parent this compound is not prominently documented in seminal, early literature which focused heavily on the naturally occurring 2-substituted isomer (nornicotine), its synthesis is achievable through established organic chemistry principles. The logical synthetic routes would involve the creation of a protected pyrrolidine precursor followed by deprotection, a common strategy in heterocyclic chemistry.
Synthetic Evolution: Crafting the Core and its Progeny
The synthesis of this compound and its derivatives has evolved to allow for greater control over stereochemistry and functionalization, critical for optimizing pharmacological activity.
Early Approaches and Foundational Syntheses
Early synthetic efforts in this area were largely focused on the naturally occurring nicotine and nornicotine isomers. The synthesis of racemic nornicotine often involves the reduction of myosmine.[5] Enantioselective syntheses of nornicotine have been developed, for instance, through the use of chiral auxiliaries or enzymatic resolutions, highlighting the importance of stereochemistry in biological activity.[6][7]
A general and instructive approach to the this compound core involves the synthesis of a protected intermediate, such as 3-(1-benzylpyrrolidin-3-yl)pyridine, followed by a debenzylation step.
Illustrative Synthetic Pathway: From Protected Intermediate to the Core Scaffold
Caption: A generalized synthetic approach to the this compound core.
A more direct and versatile method for the synthesis of substituted pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which provides direct access to 3-aryl pyrrolidines.[8]
Stereoselective Syntheses: A Gateway to Potency and Selectivity
The development of stereoselective synthetic methods has been a major breakthrough, enabling the preparation of enantiomerically pure this compound derivatives. This is crucial as the stereochemistry of the pyrrolidine ring significantly influences binding affinity and functional activity at nAChR subtypes.
Experimental Protocol: Enantioselective Synthesis of a Nornicotine Analogue
The following protocol is adapted from a general procedure for the enantioselective synthesis of minor tobacco alkaloids and illustrates a key strategy for achieving stereocontrol.[7]
-
Formation of Chiral Ketimine:
-
Condense 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, in an appropriate solvent like toluene.
-
Remove water azeotropically to drive the reaction to completion.
-
Purify the resulting chiral ketimine by column chromatography.
-
-
Enantioselective C-Alkylation:
-
Treat the chiral ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding anion.
-
React the anion with a suitable electrophile (e.g., an alkyl halide) to introduce the desired substituent at the carbon alpha to the imine.
-
-
N-Deprotection and Cyclization:
-
Hydrolyze the ketimine under acidic conditions to remove the chiral auxiliary and liberate the primary amine.
-
Induce base-catalyzed intramolecular ring closure to form the pyrrolidine ring, yielding the enantiomerically enriched nornicotine analogue.
-
Pharmacological Significance: Targeting Nicotinic Acetylcholine Receptors
The primary therapeutic interest in the this compound scaffold lies in its ability to selectively target neuronal nAChRs. These ligand-gated ion channels are widely distributed throughout the central nervous system and are implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, making them attractive drug targets.
Signaling Pathway of nAChR Activation
Caption: Simplified signaling pathway of nAChR activation by a this compound-based agonist.
Key Derivatives and Their Therapeutic Promise
The versatility of the this compound core is best illustrated by the development of several potent and selective nAChR agonists by pharmaceutical companies.
ABT-418: A Pioneering Nootropic and Anxiolytic Agent
Developed by Abbott Laboratories, ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) was one of the early and significant derivatives that demonstrated the therapeutic potential of this class of compounds.[7] Although not a direct this compound derivative (it is a 2-yl isomer), its discovery was a landmark in the field and heavily influenced subsequent research. ABT-418 acts as a selective agonist at α4β2 and α7 nAChR subtypes and has shown nootropic (cognitive-enhancing), neuroprotective, and anxiolytic effects in preclinical and early clinical studies for Alzheimer's disease and ADHD.[7][9][10]
A-84543: A Highly Selective α4β2 nAChR Agonist
A-84543, also developed by Abbott, is a potent and highly selective agonist for the α4β2 subtype of nAChRs.[11] This compound has been instrumental as a research tool for elucidating the structure and function of this specific receptor subtype and has served as a lead compound for the development of numerous other analogues.[11]
Table 1: Comparative Binding Affinities of Key nAChR Ligands
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| (-)-Nicotine | α4β2 nAChR | 1 |
| ABT-418 | α4β2 nAChR | 2.85 |
| A-84543 | α4β2 nAChR | 0.15 |
| A-84543 | α7 nAChR | 340 |
Note: Binding affinities can vary depending on the experimental conditions and tissue source. Data is compiled from multiple sources for illustrative purposes.[5][11]
Conclusion and Future Directions
The journey of the this compound scaffold from a conceptual analogue of a natural toxin to a privileged structure in modern medicinal chemistry is a testament to the power of rational drug design. Its history is a compelling narrative of how a deeper understanding of a biological target, in this case, the nicotinic acetylcholine receptor, can drive chemical innovation. The development of sophisticated, stereoselective synthetic routes has unlocked the full potential of this scaffold, enabling the fine-tuning of pharmacological properties to achieve subtype selectivity and desired therapeutic effects.
For researchers and drug development professionals, the this compound core continues to offer exciting opportunities. Future research will likely focus on the development of allosteric modulators and biased agonists that can offer even greater selectivity and improved side-effect profiles. Furthermore, the application of this scaffold to targets beyond nAChRs remains a promising avenue for the discovery of novel therapeutics for a wide range of diseases. The foundational knowledge of its synthesis and pharmacology detailed in this guide will undoubtedly serve as a critical resource for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. a-sense.pl [a-sense.pl]
- 4. ijirt.org [ijirt.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. [PDF] Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers | Semantic Scholar [semanticscholar.org]
"3-(Pyrrolidin-3-yl)pyridine" derivatives and analogs discovery
An In-depth Technical Guide to the Discovery of 3-(Pyrrolidin-3-yl)pyridine Derivatives and Analogs
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their inherent ability to interact with key biological targets in a specific and potent manner. The this compound core is a prime example of such a scaffold. Its unique combination of a saturated, three-dimensional pyrrolidine ring and an aromatic, hydrogen-bond-accepting pyridine ring has made it a cornerstone in the development of a new generation of therapeutics, particularly those targeting the central nervous system. The pyrrolidine ring is a feature in over 20 FDA-approved drugs, highlighting its significance.[1] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of this compound derivatives and analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Deconstructing the Core Scaffold: A Tale of Two Rings
The pharmacological prowess of this compound lies in the distinct yet complementary properties of its two constituent heterocyclic rings. Understanding these individual contributions is fundamental to designing effective analogs.
The Pyrrolidine Moiety: A Gateway to Three-Dimensional Exploration
The non-planar, sp³-hybridized nature of the pyrrolidine ring is a significant asset in drug design.[2] Unlike flat aromatic systems, it allows for the exploration of three-dimensional space within a receptor's binding pocket, often leading to enhanced potency and selectivity.[2][3]
-
Stereochemistry and Puckering: The pyrrolidine ring possesses chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological profiles. The spatial orientation of substituents is critical, as different enantiomers can exhibit varied binding modes and efficacies.[2] Furthermore, the ring exists in various puckered conformations, and the choice of substituents can lock it into a specific conformation that is optimal for receptor binding.[2]
-
Vectorial Diversity: The pyrrolidine nitrogen can be readily substituted, providing a convenient vector for introducing additional functional groups to probe the pharmacophore space and optimize physicochemical properties.
The Pyridine Moiety: The Anchor for High-Affinity Interactions
The pyridine ring serves as a critical interaction point, particularly for receptors that recognize acetylcholine. Pyridine is the second most common heterocycle found in FDA-approved drugs and is known for its diverse biological activities.[4][5]
-
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. In the context of nicotinic acetylcholine receptors (nAChRs), this nitrogen has been shown to form a crucial hydrogen bond with a backbone NH group at the receptor's subunit interface.[6] This interaction is a cornerstone of the nicotinic pharmacophore.
-
Aromatic Interactions: The aromatic nature of the pyridine ring allows for favorable π-stacking or other non-covalent interactions with aromatic amino acid residues within the binding site.
-
Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen (a key feature of nicotine itself) contributes to the overall solubility and pharmacokinetic profile of the molecule.[7][8]
Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The this compound scaffold is a well-established pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological and pathological processes.[9] These receptors, particularly the α4β2 subtype, are strongly associated with nicotine addiction, and modulating their activity is a key strategy for developing smoking cessation therapies.[6] Derivatives of this scaffold have been developed as highly selective agents for nAChRs containing β2 subunits.[10]
The discovery of potent and selective nAChR ligands, such as epibatidine analogs, has provided valuable tools for studying these receptors and has led to the development of therapeutics like varenicline.[11][12]
Part 2: The Discovery Engine: Synthesis and Structure-Activity Relationship (SAR)
The exploration of this compound analogs is driven by a synergistic interplay between synthetic chemistry and rigorous biological evaluation.
Synthetic Strategies: Building the Core and Its Analogs
Several robust synthetic methodologies have been developed to access the this compound core and its derivatives. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
-
1,3-Dipolar Cycloaddition: This is a classical and powerful method for constructing the five-membered pyrrolidine ring.[2] The reaction between an azomethine ylide (the 1,3-dipole) and an appropriate alkene (the dipolarophile) can provide highly functionalized and stereochemically defined pyrrolidines.[2][3]
-
Palladium-Catalyzed Hydroarylation: More recent advances have demonstrated that palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides can directly yield 3-aryl pyrrolidines.[13] This method offers a streamlined approach to a class of molecules with significant biological potential.[13]
-
Functionalization of Pre-formed Rings: An alternative approach involves starting with a pre-formed this compound and subsequently modifying the pyrrolidine nitrogen or the pyridine ring.[14]
Below is a generalized workflow for the discovery and initial evaluation of novel analogs.
Caption: A generalized workflow for the discovery of this compound analogs.
Decoding the Structure-Activity Relationship (SAR)
Systematic structural modification is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of the lead compounds.
-
Pyrrolidine Ring Substitutions: Adding substituents at the C3 or C4 positions can influence the molecule's interaction with the receptor. For instance, the stereochemistry of a methyl group at C3 can dramatically affect binding affinity.[2]
-
Pyridine Ring Modifications: The position and electronic nature of substituents on the pyridine ring can fine-tune the compound's potency and selectivity.[4][5][15] Studies have shown that introducing groups like methoxy (-OMe) or hydroxyl (-OH) can enhance antiproliferative activity in some pyridine derivatives, while bulky or halogen groups may decrease it.[4][5]
-
N-Substitution on the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a common point for modification. Altering the substituent here can impact everything from receptor subtype selectivity to metabolic stability.
The interplay of these modifications is complex, and successful drug discovery in this area relies on iterative cycles of design, synthesis, and testing.[15][16]
Part 3: Experimental Protocols: A Guide to In Vitro Characterization
The following protocols represent a standard cascade for characterizing novel this compound derivatives targeting nAChRs.
Protocol 1: α4β2 nAChR Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the α4β2 nAChR.
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.
-
[³H]-Epibatidine or [³H]-Cytisine (Radioligand).
-
Test compounds dissolved in DMSO.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Non-specific binding control: Nicotine (100 µM).
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of 100 µM Nicotine.
-
For test compound wells, add 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Epibatidine (at a final concentration approximately equal to its K𝘥, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plates at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Harvesting: Harvest the contents of the wells onto the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess nicotine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This assay measures the functional activity of compounds by detecting changes in intracellular calcium levels upon nAChR activation in a cell line expressing the receptor and a calcium-sensitive fluorescent dye.
Objective: To determine if test compounds act as agonists (measuring EC₅₀) or antagonists (measuring IC₅₀) at the α4β2 nAChR.
Materials:
-
Cell line stably expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist control: Acetylcholine or Nicotine.
-
Antagonist control: Dihydro-β-erythroidine (DHβE).
-
A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare the Fluo-4 AM dye solution according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Assay Procedure (on the plate reader):
-
Agonist Mode:
-
Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds a defined volume (e.g., 50 µL) of the test compound to the cell plate.
-
Record the change in fluorescence over time (typically 2-3 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Add a concentration of a known agonist (e.g., Acetylcholine at its EC₈₀) to all wells.
-
Record the change in fluorescence over time.
-
-
-
Data Analysis:
-
Agonist Mode: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.
-
Part 4: Data Interpretation and Visualization
Clear presentation of data is essential for making informed decisions in a drug discovery program.
Quantitative Data Summary
The following table illustrates how data for a series of hypothetical this compound analogs might be presented.
| Compound ID | R¹ (Pyrrolidine-N) | R² (Pyridine-C5) | α4β2 Binding Kᵢ (nM)[11] | α4β2 Functional EC₅₀ (nM) | % Efficacy (vs. Nicotine) |
| Parent | -H | -H | 5.2 | 150 | 100% (Full Agonist) |
| Analog-1 | -CH₃ | -H | 1.8 | 45 | 105% (Full Agonist) |
| Analog-2 | -H | -Cl | 25.6 | > 10,000 | < 5% (Antagonist) |
| Analog-3 | -CH₃ | -OCH₃ | 0.9 | 80 | 65% (Partial Agonist) |
| Analog-4 | -Cyclopropyl | -H | 3.1 | 95 | 98% (Full Agonist) |
Visualizing Key Pharmacophoric Interactions
Understanding how the scaffold docks into the receptor binding site is crucial for rational drug design.
Caption: Key pharmacophoric interactions of the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel modulators of nAChRs and other biological targets. Its inherent three-dimensionality and key pharmacophoric features provide a robust platform for generating compounds with high affinity and selectivity. Future research will likely focus on developing ligands with even greater subtype selectivity to minimize off-target effects, as well as exploring novel therapeutic applications beyond smoking cessation, including the treatment of cognitive disorders, pain, and inflammation. The integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this privileged scaffold.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 15. Document: Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-... - ChEMBL [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
The 3-(Pyrrolidin-3-yl)pyridine Scaffold: A Privileged Core for Modulating Nicotinic Acetylcholine Receptors
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 3-(pyrrolidin-3-yl)pyridine core is a foundational scaffold in modern medicinal chemistry, most notably for its role in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive pharmacological profile of this privileged structure, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore its detailed interactions with nAChR subtypes, dissect the critical structure-activity relationships that govern its biological effects, and provide validated, step-by-step experimental protocols for its characterization. This document aims to serve as a practical and authoritative resource, bridging fundamental chemistry with advanced pharmacological insights to accelerate the discovery of novel therapeutics targeting the cholinergic system.
Introduction: The Significance of the this compound Core
The this compound motif is a key structural element in several clinically and preclinically significant compounds. Its prominence arises from its ability to mimic the essential pharmacophoric features of the endogenous neurotransmitter acetylcholine, while offering a rigidified and synthetically tractable framework. This core structure has been extensively utilized in the design of ligands targeting nAChRs, a diverse family of ligand-gated ion channels integral to a wide array of physiological processes in both the central and peripheral nervous systems.[1]
Prominent examples of drugs and clinical candidates built upon this scaffold include Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, and ABT-594, a potent analgesic that progressed to clinical trials. The therapeutic success and potential of these molecules underscore the importance of a deep and nuanced understanding of the this compound core's pharmacological profile.
Synthetic Strategies for the this compound Core
Accessing the this compound core and its derivatives can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution patterns and stereochemistry.
A common approach involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine. For instance, a pyridine derivative can be reacted with a suitable pyrrolidine precursor via nucleophilic substitution.[2] Alternatively, multi-step syntheses can be employed to build both the pyridine and pyrrolidine rings from simpler starting materials, allowing for greater structural diversity.[2]
More advanced methods, such as palladium-catalyzed hydroarylation of pyrrolines, offer a direct route to 3-aryl pyrrolidines and can be adapted for the synthesis of 3-(pyridin-3-yl)pyrrolidine.[3][4][5] This method provides a powerful tool for accessing a variety of analogs for structure-activity relationship studies.
A representative synthetic scheme for a derivative is the debenzylation of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine to yield 3-(3-Pyrrolidinyl)pyridine.[6]
Pharmacological Profile: Targeting Nicotinic Acetylcholine Receptors
The primary pharmacological targets of compounds containing the this compound core are the nAChRs. These receptors are pentameric ion channels composed of various combinations of α and β subunits, with the α4β2 subtype being the most abundant in the brain and a key mediator of nicotine's addictive effects.
Mechanism of Action at α4β2 nAChRs
Derivatives of the this compound scaffold, such as Varenicline, exhibit a dual mechanism of action at the α4β2 nAChR. They act as partial agonists, binding to the receptor and eliciting a submaximal response compared to the full agonist, nicotine. This partial agonism is thought to reduce cravings and withdrawal symptoms during smoking cessation.[7][8] Simultaneously, by occupying the binding site, they act as antagonists in the presence of nicotine, blocking its ability to bind and produce its rewarding effects.[7][8]
nAChR Subtype Selectivity
A hallmark of many this compound-based ligands is their high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α3β4 and the homomeric α7.[6][9] This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. For example, Varenicline displays significantly higher affinity for α4β2 nAChRs compared to other subtypes.[7]
Downstream Signaling Pathways
Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. These can include the modulation of neurotransmitter release (e.g., dopamine in the mesolimbic pathway), and the activation of various protein kinases such as Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK/MAPK).[7][10] These pathways are implicated in a range of cellular processes, including neuronal survival, synaptic plasticity, and gene expression.[8]
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on their structural features. Systematic modifications to both the pyridine and pyrrolidine rings have provided valuable insights into the SAR of this scaffold.
-
Pyrrolidine Ring: The stereochemistry of the pyrrolidinyl moiety is often critical for high affinity. For many potent ligands, the (S)-configuration at the 2-position of the pyrrolidine ring is preferred.[10][11] N-methylation of the pyrrolidine nitrogen can also influence potency and selectivity.[12]
-
Pyridine Ring: Substitution on the pyridine ring can dramatically affect both binding affinity and functional activity.[10][13][14] For example, the introduction of a chlorine atom at the 2-position of the pyridine ring in some analogs has been shown to enhance affinity.[13]
-
Linker: The nature of the linkage between the pyridine and pyrrolidine rings is another important determinant of activity. Ether linkages, as seen in some analogs, have proven to be effective.[10]
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected this compound derivatives at the α4β2 nAChR.
| Compound | Modification | nAChR Subtype | Ki (nM) | EC50 (µM) | Efficacy (% of ACh) | Reference(s) |
| Varenicline | Bicyclic azepine fused to pyrazine | α4β2 | ~0.4 | - | Partial Agonist | [7] |
| ABT-594 | 2-chloro-5-((R)-azetidin-2-ylmethoxy)pyridine | α4β2 | ~0.04 | - | Agonist | [9] |
| Cytisine | Tricyclic quinolizidine | α4β2 | ~2.0 | - | Partial Agonist | [7] |
| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | α4β2 | ~1.9 | - | Agonist | [6] |
| (S)-1 | 5-substituted A-84543 analog | α4β2 | 0.85 | - | - | [6] |
Experimental Protocols for Pharmacological Characterization
A thorough pharmacological characterization of this compound derivatives involves a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assay for nAChR Affinity (Ki)
This assay measures the affinity of a test compound for a specific nAChR subtype by assessing its ability to displace a radiolabeled ligand. [³H]-Epibatidine is a commonly used radioligand due to its high affinity for several nAChR subtypes.[4][15][16]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).[15]
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-epibatidine (e.g., 100 pM) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a sufficient duration (e.g., 4 hours at room temperature).[15]
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethylenimine.[15]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 and Efficacy)
This technique directly measures the ion flow through nAChRs in response to agonist application, providing information on both the potency (EC50) and efficacy of a compound.[3][5][17][18][19]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.[3]
-
Whole-Cell Configuration: Establish a gigaohm seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.[17]
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.[3]
-
Agonist Application: Apply varying concentrations of the test compound using a rapid perfusion system and record the resulting inward currents.
-
Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a concentration-response curve. Fit the curve to determine the EC50 and the maximal response (efficacy) relative to a full agonist like acetylcholine.
Neurotransmitter Release Assay
This assay assesses the functional consequence of nAChR activation by measuring the release of a neurotransmitter, such as dopamine, from cells. PC12 cells, which endogenously express nAChRs and release dopamine upon stimulation, are a suitable model system.[7][8][20][21][22]
Protocol:
-
Cell Culture: Culture PC12 cells, optionally treating with Nerve Growth Factor (NGF) to enhance differentiation and nAChR expression.[7][8][20]
-
Assay Setup: Plate the cells in a multi-well plate.
-
Stimulation: Apply the test compound at various concentrations to the cells.
-
Dopamine Detection: Measure the released dopamine. This can be done using a luminescence-based assay where dopamine is oxidized by monoamine oxidase to produce hydrogen peroxide, which in turn generates a chemiluminescent signal in the presence of luminol and horseradish peroxidase.[7][8][20]
-
Data Analysis: Quantify the luminescence to determine the amount of dopamine released in response to the test compound.
Off-Target Profile and Selectivity Screening
To ensure a favorable safety profile, it is essential to evaluate the selectivity of this compound derivatives against a panel of other receptors and enzymes. While these compounds are generally selective for nAChRs, some may exhibit activity at other targets. For example, Varenicline has been shown to have moderate affinity for the 5-HT3 receptor.
A comprehensive off-target screening panel should include, but not be limited to:
-
Muscarinic acetylcholine receptors
-
Serotonin receptors (various subtypes)
-
Dopamine receptors and transporters
-
Adrenergic receptors
-
Histamine receptors
-
Key CNS-active enzymes (e.g., MAO, AChE)
Conclusion and Future Directions
The this compound core structure remains a highly valuable scaffold for the design and development of novel nAChR modulators. Its proven success in yielding clinically effective drugs highlights its importance in neuropharmacology. Future research in this area will likely focus on fine-tuning the selectivity profiles of new analogs for specific nAChR subtypes implicated in various CNS disorders beyond nicotine addiction, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The application of advanced synthetic methodologies and high-throughput screening platforms, guided by the principles outlined in this guide, will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical core.
References
- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicot" by Leanna A. Marquart, Matthew W. Turner et al. [scholarworks.boisestate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. homepages.gac.edu [homepages.gac.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Release of dopamine and ATP from PC12 cells treated with dexamethasone, reserpine and bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Pyrrolidin-3-yl)pyridine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship (SAR) for Nicotinic Acetylcholine Receptor Modulation
Introduction
The 3-(pyrrolidin-3-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds that exhibit potent and selective activity at a range of biological targets. Of particular significance is its role as a pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a major focus of contemporary drug discovery.
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives as nAChR modulators. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents targeting this important receptor class. We will delve into the nuanced effects of structural modifications on both the pyridine and pyrrolidine rings, explore the impact of these changes on binding affinity, functional activity, and subtype selectivity, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds.
Part 1: The Nicotinic Acetylcholine Receptor (nAChR) Family: A Primer
The nAChR family is comprised of pentameric proteins assembled from a combination of α (α2-α10) and β (β2-β4) subunits in mammals. The combinatorial assembly of these subunits gives rise to a diverse array of receptor subtypes with distinct pharmacological and physiological properties. The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 receptors. The α4β2 subtype is a key mediator of nicotine's rewarding and addictive effects, making it a prime target for smoking cessation therapies. The α7 subtype is implicated in cognitive processes, and its modulation is being explored for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease. The α3β4 subtype is predominantly found in the peripheral nervous system but also has a presence in the brain and is involved in autonomic functions and has been linked to drug addiction. The ability to selectively target these subtypes is a critical objective in the development of nAChR-based therapeutics with improved efficacy and reduced side effects.
Part 2: Structure-Activity Relationship (SAR) of this compound Analogs
The this compound core presents multiple avenues for structural modification to optimize its interaction with nAChR subtypes. The following sections dissect the SAR based on systematic alterations to the pyridine and pyrrolidine moieties.
A. Modifications of the Pyridine Ring
The pyridine ring of the scaffold typically engages in crucial hydrogen bonding interactions with the receptor binding site. Alterations to this ring can profoundly impact binding affinity and subtype selectivity.
-
Substitution Position: The position of substituents on the pyridine ring is a critical determinant of activity. For analogs of the related 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions have been explored. These modifications can lead to a wide range of binding affinities, with Ki values spanning from the sub-nanomolar to the micromolar range.
-
Nature of the Substituent: The electronic and steric properties of the substituent are paramount.
-
Halogenation: Introduction of halogens, such as chlorine, can enhance binding affinity. For instance, in a series of 3-pyridyl ether compounds, a chlorine substituent on the pyridine ring was found to be favorable for high-affinity binding to brain nAChRs.
-
Bulky Groups: The addition of bulky substituents, such as phenyl or heteroaryl groups, at the 5-position of the pyridine ring has been shown to be well-tolerated and can even enhance binding affinity for certain nAChR subtypes. This suggests the presence of a sizeable pocket in the receptor that can accommodate such groups.
-
Hydrogen Bond Acceptors/Donors: The introduction of groups capable of forming additional hydrogen bonds can modulate activity. However, the addition of more polar groups, such as in the case of replacing a phenyl ring with a pyridine, has been observed to lead to a dramatic loss in potency in some contexts, suggesting a delicate balance of hydrophobicity and hydrophilicity is required.
-
B. Modifications of the Pyrrolidine Ring
The pyrrolidine ring, particularly its nitrogen atom, is another key interaction point with the nAChR, often forming a cationic-π interaction with a tryptophan residue in the binding pocket.
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification.
-
N-Alkylation: Small alkyl groups, such as a methyl group (as seen in nicotine), are generally well-tolerated. However, the absence of a substituent (a secondary amine) is also a feature of potent nAChR ligands like nornicotine.
-
N-Arylation and N-Acylation: More extensive modifications at the nitrogen can significantly alter the pharmacological profile. For example, in a series of pyrrolidine amide derivatives targeting N-acylethanolamine acid amidase (NAAA), the nature of the N-acyl group was critical for inhibitory potency.
-
-
Substitution on the Pyrrolidine Ring Carbons: Introducing substituents on the carbon framework of the pyrrolidine ring can introduce stereochemical constraints and provide additional interaction points with the receptor. The stereochemistry of these substituents is often crucial for activity. For instance, the (S)-enantiomer of nicotine is significantly more active than the (R)-enantiomer.
C. Isosteric Replacements and Conformational Constraints
-
Bioisosteric Replacements: Replacing the pyridine or pyrrolidine rings with other heterocyclic systems is a common strategy to fine-tune the physicochemical properties and pharmacological activity of the scaffold. For example, replacing a phenyl ring with a pyridine ring in some series has been shown to decrease potency, highlighting the importance of the electronic and steric profile of the aromatic system.
-
Conformational Rigidity: Introducing conformational constraints, for example by incorporating the pyrrolidine ring into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. This strategy has been successfully employed in the design of potent nAChR ligands.
Part 3: In Vitro and In Vivo Evaluation Protocols
A rigorous and systematic evaluation of novel this compound analogs is essential to elucidate their SAR. The following protocols provide a framework for the synthesis and pharmacological characterization of these compounds.
A. Synthesis of this compound Analogs
The synthesis of the core this compound can be achieved through various synthetic routes. A common approach involves the deprotection of a protected pyrrolidine precursor.
Example Protocol: Synthesis of this compound
-
Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine.
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation.
-
Procedure:
-
Dissolve 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
B. In Vitro nAChR Binding Assays (Radioligand Competition)
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype.
Protocol: Competition Binding Assay for α4β2 nAChRs
-
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Cytisine or [³H]epibatidine.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C. In Vitro nAChR Functional Assays (Cell-Based Calcium Flux)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.
Protocol: FLIPR-Based Calcium Flux Assay for α4β2 nAChRs
-
Materials:
-
CHO or HEK293 cells stably expressing human α4β2 nAChRs.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A known nAChR agonist (e.g., nicotine or acetylcholine) for antagonist assays.
-
A Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For agonist testing: Add the test compound at various concentrations to the cells and measure the change in fluorescence over time using the FLIPR.
-
For antagonist testing: Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 15-30 minutes). Then, add a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) and measure the change in fluorescence.
-
-
Data Analysis:
-
For agonists: Plot the maximum fluorescence response against the logarithm of the test compound concentration and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum efficacy relative to a standard agonist.
-
For antagonists: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC₅₀ (inhibitory concentration to block 50% of the agonist response).
-
D. In Vivo Pharmacokinetic and Efficacy Models
Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their efficacy in relevant animal models of disease.
-
Pharmacokinetic Studies: Compounds are administered to rodents (rats or mice) via various routes (e.g., oral, intravenous), and blood samples are collected at different time points to determine key PK parameters such as half-life, bioavailability, and brain penetration.
-
Efficacy Models:
-
Nicotine Addiction: Models such as nicotine self-administration and conditioned place preference are used to evaluate the potential of compounds to reduce nicotine-seeking behavior.
-
Cognition: The novel object recognition test and the Morris water maze are commonly used to assess the effects of compounds on learning and memory.
-
Pain: The hot plate and tail-flick tests are employed to evaluate the analgesic properties of the compounds.
-
Part 4: Data Presentation and Visualization
Clear and concise presentation of SAR data is crucial for understanding the relationships between chemical structure and biological activity.
Table 1: Illustrative SAR Data for this compound Analogs at α4β2 nAChRs
| Compound ID | R¹ (Pyridine Ring) | R² (Pyrrolidine N) | Ki (nM) at α4β2 nAChR | Functional Activity |
| 1 | H | H | 50 | Partial Agonist |
| 2 | 5-Cl | H | 15 | Partial Agonist |
| 3 | 5-Ph | H | 8 | Potent Partial Agonist |
| 4 | H | CH₃ | 25 | Full Agonist |
| 5 | 5-Cl | CH₃ | 5 | Potent Full Agonist |
| 6 | 2-Cl | H | 150 | Antagonist |
Note: The data in this table are illustrative and intended to demonstrate SAR trends. Actual values would be derived from experimental studies.
Diagrams
Conclusion
The this compound scaffold represents a versatile and highly tractable starting point for the design of potent and selective nAChR modulators. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of novel analogs with tailored pharmacological profiles. A thorough understanding of the effects of substitutions on both the pyridine and pyrrolidine rings, coupled with a systematic in vitro and in vivo evaluation cascade, is essential for the successful development of new therapeutics targeting the nicotinic acetylcholine receptor system. The continued exploration of this chemical space holds significant promise for the discovery of novel treatments for a range of debilitating neurological and psychiatric disorders.
Biological activity of novel "3-(Pyrrolidin-3-yl)pyridine" compounds
An In-Depth Technical Guide to the Biological Activity of Novel "3-(Pyrrolidin-3-yl)pyridine" Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the this compound scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its synthesis, explore its primary biological targets with a focus on nicotinic acetylcholine receptors (nAChRs), dissect structure-activity relationships, and outline the experimental methodologies crucial for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs.
The this compound Scaffold: A Core of Therapeutic Promise
The this compound structure is a heterocyclic scaffold comprising a pyridine ring linked at the 3-position to a pyrrolidine ring, also at its 3-position. The significance of this scaffold lies in the combination of two pharmacologically important moieties. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and aromatic interactions.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers three-dimensional diversity crucial for exploring complex biological target sites.[2][3]
The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity for specific biological targets.[2] This structural feature is particularly advantageous in designing ligands for the central nervous system (CNS), where target engagement is often exquisitely dependent on stereochemistry. The most well-known natural product bearing a related structure is (S)-nicotine, or 3-(1-methylpyrrolidin-2-yl)pyridine, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[4][5][6] This relationship immediately highlights the potential of the broader 3-(pyrrolidin-yl)pyridine class as modulators of this important receptor family.
Synthesis and Chemical Derivatization
The construction of the this compound core can be achieved through various synthetic strategies, often involving the coupling of pre-functionalized pyridine and pyrrolidine precursors. Modern catalytic methods have greatly expanded the accessibility of these compounds.[7]
One common approach involves the palladium-catalyzed hydroarylation of N-protected pyrrolines with pyridine-based reagents.[7] Alternatively, ring contraction strategies starting from readily available pyridines offer a novel route to functionalized pyrrolidine skeletons.[8] The synthesis generally allows for diversification at several key positions:
-
The Pyrrolidine Nitrogen (N1'): This position is readily alkylated or acylated, allowing for modulation of polarity, basicity, and steric bulk. This is exemplified by the N-methyl group in nicotine.[4]
-
The Pyridine Ring: Substituents can be introduced onto the pyridine ring to fine-tune electronic properties and explore additional binding interactions with the target protein.
-
The Pyrrolidine Ring: Substitution on the pyrrolidine carbons can introduce chiral centers, locking the molecule into specific conformations to enhance selectivity and potency.[2]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and diversification of the this compound scaffold.
Caption: Generalized workflow for synthesis and diversification of the target scaffold.
Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The primary and most extensively studied biological targets for this compound analogues are the neuronal nicotinic acetylcholine receptors.[9]
Overview of nAChRs
nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[10] These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. The specific subunit composition determines the receptor's pharmacological and physiological properties. Key subtypes in the CNS include:
-
α4β2 nAChR: The most abundant high-affinity nicotine binding site in the brain, implicated in nicotine dependence, attention, and cognitive function.[10][11]
-
α7 nAChR: A homomeric receptor (composed of five α7 subunits) with high calcium permeability. It is involved in learning, memory, and sensory gating, and is a therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease.[12][13]
Mechanism of Action
Compounds based on the this compound scaffold typically act as agonists or partial agonists at nAChRs.[4] Upon binding to the receptor, typically at the interface between an α and a neighboring subunit, these ligands induce a conformational change that opens the central ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent cellular responses.
Positive Allosteric Modulators (PAMs) represent another important class of nAChR ligands.[12][14] Instead of directly activating the receptor, PAMs bind to a different site (an allosteric site) and enhance the response of the receptor to its endogenous agonist, acetylcholine. This can be a more subtle and potentially safer therapeutic approach.[11]
Caption: Agonist binding and activation of a nicotinic acetylcholine receptor (nAChR).
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives.
| Structural Modification | Observation | Implication |
| Pyrrolidine N-Substitution | Small alkyl groups (e.g., methyl) are often tolerated and can enhance potency, as seen in nicotine.[4] Larger or more complex groups can alter subtype selectivity. | The N-substituent likely interacts with a specific sub-pocket of the binding site, influencing both affinity and receptor activation. |
| Pyrrolidine Ring Stereochemistry | The stereochemistry at the C2 and C3 positions is critical. The (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer.[5] | nAChR binding pockets are chiral and highly sensitive to the 3D conformation of the ligand. |
| Pyridine Ring Substitution | Introduction of substituents (e.g., halogens, methoxy groups) can modulate binding affinity and selectivity across nAChR subtypes. For example, a 3-(2(S)-azetidinylmethoxy)pyridine derivative (A-85380) shows high affinity for the α4β2 subtype.[15] | Substituents can form additional interactions (e.g., hydrogen bonds, halogen bonds) or alter the electronic character of the pyridine ring, affecting its primary binding interactions. |
| Linker Modification | While the core is this compound, related structures with different linkers between the two rings show varied activity, highlighting the importance of the relative orientation of the pharmacophores. | The linker dictates the spatial relationship between the basic nitrogen of the pyrrolidine and the hydrogen bond-accepting nitrogen of the pyridine, a key determinant for nAChR agonism. |
Broader Biological Activities and Therapeutic Potential
While nAChR modulation is the most prominent activity, the pyrrolidine and pyridine scaffolds are independently associated with a wide range of biological effects. Derivatives of the combined scaffold may therefore possess other activities.
-
Antibacterial Activity: Certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridine moiety, have shown potent activity against Gram-positive bacteria.[16]
-
Anticonvulsant Properties: Pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant effects, suggesting that the pyrrolidine core can be adapted for targets beyond nAChRs.[2][3]
-
Anticancer Activity: Various pyridine derivatives have been investigated as anticancer agents, often targeting kinases.[17]
The primary therapeutic potential, however, remains centered on CNS disorders due to the role of nAChRs in neurotransmission.
| Potential Therapeutic Area | Rationale / Target |
| Alzheimer's Disease | Activation of α7 and α4β2 nAChRs can enhance cognitive function and may have neuroprotective effects.[13] |
| Schizophrenia | α7 nAChR agonists and PAMs can improve cognitive deficits and correct sensory gating abnormalities.[12] |
| Depression & Anxiety | Modulation of nicotinic pathways can influence the release of other neurotransmitters like dopamine and serotonin, affecting mood.[18] |
| Smoking Cessation | Partial agonists of α4β2 nAChRs can reduce nicotine withdrawal symptoms and the rewarding effects of smoking.[11] |
| Parkinson's Disease | nAChR modulation may offer neuroprotective benefits and symptomatic relief.[19][20] |
Experimental Evaluation: Protocols and Methodologies
Rigorous experimental evaluation is essential to characterize the biological activity of novel compounds. This involves a tiered approach, moving from in vitro target engagement to in vivo functional outcomes.
In Vitro Assay Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay is a gold standard for characterizing ligand interactions with ion channels. It measures the ion flow (current) through the receptor in response to the compound.
Objective: To determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of a test compound at a specific nAChR subtype.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNAs encoding the specific α and β subunits of the desired nAChR subtype (e.g., human α4 and β2).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (typically -70 mV).
-
-
Compound Application:
-
A baseline is established.
-
The perfusion solution is switched to one containing a known concentration of the test compound.
-
The inward current generated by the opening of the nAChR channels is recorded.
-
The oocyte is washed with buffer until the current returns to baseline.
-
-
Data Analysis:
-
This process is repeated for a range of compound concentrations.
-
The peak current response at each concentration is measured.
-
A dose-response curve is generated by plotting current versus compound concentration, and the EC₅₀ (concentration for half-maximal response) and Iₘₐₓ (maximum response) are calculated by fitting the data to a Hill equation.
-
In Vivo Preclinical Evaluation Workflow
Once a compound shows promising in vitro activity, it progresses to in vivo models to assess its efficacy and safety in a whole-organism context.[20][21][22][23]
Caption: A typical workflow for the in vivo evaluation of a CNS-active compound.
Conclusion and Future Directions
The this compound scaffold is a highly valuable core for the design of potent and selective modulators of nicotinic acetylcholine receptors. Its synthetic tractability and the rich three-dimensional space offered by the pyrrolidine ring provide a robust platform for generating novel drug candidates. The well-established link between nAChR function and a host of CNS disorders underscores the therapeutic potential of compounds derived from this scaffold.
Future research should focus on:
-
Subtype Selectivity: Designing new analogues with high selectivity for specific nAChR subtypes (e.g., α7 vs. α4β2) to minimize off-target effects.
-
Allosteric Modulation: Exploring the scaffold's potential for generating positive allosteric modulators (PAMs), which may offer a more nuanced and safer therapeutic profile.[12]
-
Exploring New Targets: Systematically screening optimized compounds against a broader range of biological targets to uncover novel activities beyond nAChRs.
-
Translational Studies: Advancing the most promising leads through rigorous preclinical in vivo models to validate their therapeutic efficacy and safety for progression toward clinical development.
By integrating rational design, advanced synthetic chemistry, and robust pharmacological evaluation, the this compound scaffold will continue to be a source of innovative therapeutics for challenging neurological and psychiatric diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. Solanaceae - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. advinus.com [advinus.com]
- 20. medicilon.com [medicilon.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The 3-(Pyrrolidin-3-yl)pyridine Core: A Privileged Scaffold for Modulating Nicotinic Acetylcholine Receptors
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The confluence of a three-dimensional, stereochemically rich pyrrolidine ring and the hydrogen-bonding capabilities of a pyridine moiety has established 3-(pyrrolidin-3-yl)pyridine as a cornerstone scaffold in modern medicinal chemistry. This guide provides a comprehensive analysis of its strategic value, focusing on its synthesis, structure-activity relationships (SAR), and profound impact on the design of modulators for nicotinic acetylcholine receptors (nAChRs). We will dissect the rationale behind its use in clinically successful drugs and provide detailed methodologies to empower researchers in their drug discovery endeavors. The inherent properties of this scaffold—combining the sp³-hybridized complexity that allows for precise spatial vectoring of substituents with the sp²-hybridized pyridine that ensures key interactions with biological targets—make it a powerful tool for developing novel therapeutics, particularly in the realm of neurological disorders.
The Strategic Advantage of the this compound Scaffold
In the quest for novel therapeutics, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound motif is not merely a structural linker but a "privileged scaffold" that offers a unique combination of physicochemical and stereochemical properties.
-
Three-Dimensionality and Spatial Exploration: Unlike flat, aromatic systems, the non-planar, puckered nature of the pyrrolidine ring provides an exceptional platform for exploring three-dimensional chemical space.[1][2] This increased 3D coverage is crucial for achieving high-affinity and selective interactions with the complex topography of protein binding sites.[1][2] The stereogenic center at the C3 position of the pyrrolidine ring allows for the synthesis of distinct enantiomers, which often exhibit dramatically different biological profiles due to enantioselective protein binding.[1]
-
Pharmacophoric Features: The scaffold elegantly marries two key pharmacophoric elements. The basic nitrogen within the pyrrolidine ring frequently serves as a key interaction point, often protonated at physiological pH to form a salt bridge with acidic residues in a receptor.[3] Simultaneously, the pyridine ring nitrogen acts as a hydrogen bond acceptor, a feature critical for anchoring the molecule to its target.[3] This dual-functionality is a cornerstone of its success in modulating nAChRs.
-
Synthetic Tractability: The scaffold is accessible through established synthetic routes, allowing for systematic modification and the generation of diverse chemical libraries for SAR studies. Functionalization can be readily achieved at the pyrrolidine nitrogen, various positions on the pyrrolidine ring, and the pyridine ring, providing medicinal chemists with multiple handles to optimize potency, selectivity, and pharmacokinetic properties.[4][5]
Caption: Key attributes of the this compound scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives is a well-trodden path in organic chemistry, often involving the construction of one heterocycle followed by its coupling to the other. A common and reliable strategy involves the deprotection of a commercially available or readily synthesized N-protected precursor. The use of a protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, on the pyrrolidine nitrogen is essential to prevent side reactions and to control reactivity during the construction of the molecule.
Experimental Protocol: Synthesis of this compound via Deprotection
This protocol describes a representative final step in the synthesis, where the pyrrolidine nitrogen is deprotected. The precursor, 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine, can be synthesized via several multi-step routes.[4][6]
Reaction Scheme: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine → this compound
Materials & Reagents:
-
3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ammonium formate (HCOONH₄)
-
Argon or Nitrogen gas
-
Standard glassware for reflux
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (e.g., 5.00 g, 21.0 mmol) in methanol (e.g., 100 mL) in a round-bottom flask, add ammonium formate (e.g., 13.2 g, 210 mmol, 10 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (e.g., 0.50 g, 10% w/w) to the suspension. Causality Note: Pd/C is a pyrophoric catalyst; handle with care under an inert atmosphere. Ammonium formate serves as a convenient and effective in situ source of hydrogen for the hydrogenolysis reaction.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol. Self-Validation: The complete removal of the black Pd/C catalyst is crucial for the purity of the final product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound as an oil.[6]
References
- 1. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 5. scispace.com [scispace.com]
- 6. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the In Silico Modeling of 3-(Pyrrolidin-3-yl)pyridine Interactions with Nicotinic Acetylcholine Receptors
Abstract
This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of the interactions between the small molecule "3-(Pyrrolidin-3-yl)pyridine" and its primary biological target, the nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. The guide details a complete workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Each step is rationalized to provide not just a protocol, but a framework for making informed decisions in the modeling process. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and its Interaction with nAChRs
This compound is a heterocyclic small molecule featuring a pyridine ring linked to a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including alkaloids and synthetic molecules.[1][2] The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional structure that can effectively explore the pharmacophore space of a target protein. The pyridine ring, with its aromatic nature and nitrogen atom, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at a protein's binding site.[3]
The primary pharmacological target of this compound and its analogs are the nicotinic acetylcholine receptors (nAChRs).[4][5] nAChRs are pentameric ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[6][7] The diverse subtypes of nAChRs, such as the α4β2 and α7 subtypes, are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6][8] Consequently, ligands that can selectively modulate the activity of specific nAChR subtypes are highly sought after as potential therapeutic agents.[4][5]
In silico modeling provides a powerful and cost-effective approach to investigate the interactions between small molecules like this compound and their protein targets at an atomic level.[6][9] By employing techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, researchers can predict binding modes, estimate binding affinities, and elucidate the key molecular determinants of these interactions. This knowledge is invaluable for rational drug design, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
This guide will walk through a comprehensive in silico workflow to model the interaction of this compound with a representative nAChR, providing both the theoretical underpinnings and the practical steps required to execute these complex simulations.
The Computational Modeling Workflow: A Conceptual Overview
The in silico investigation of a ligand-protein interaction is a multi-step process that requires careful planning and execution. The workflow presented here is designed to be iterative and self-validating, with each step building upon the previous one to provide a comprehensive understanding of the molecular recognition event.
Figure 1: A conceptual workflow for the in silico modeling of this compound interactions with nAChRs.
Part 1: System Preparation and Initial Binding Pose Prediction
Target Selection and Preparation
The choice of the protein structure is a critical first step that will influence the entire modeling process. For this guide, we will use the cryo-EM structure of the human α3β4 nAChR in complex with nicotine (PDB ID: 6PV7).[10] While our ligand of interest is this compound, the α3β4 subtype is highly homologous to the α4β2 subtype, a major nAChR in the central nervous system.[11] The presence of nicotine, a structurally related ligand, in the binding site provides a valuable reference for validating our docking protocol.
Protocol 1: Protein Preparation
-
Download the PDB Structure: Obtain the PDB file for 6PV7 from the RCSB Protein Data Bank.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, lipids, and any co-factors not relevant to the binding of this compound. For this study, we will retain the protein chains and the bound nicotine molecule for initial validation.
-
Protonation and Structure Refinement: Use a molecular modeling package such as UCSF Chimera or Maestro (Schrödinger) to add hydrogen atoms to the protein, assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4, and perform a brief energy minimization to relieve any steric clashes.
Ligand Preparation and Parameterization
Accurate representation of the ligand's chemical properties is paramount for reliable simulation results.
Protocol 2: Ligand Preparation and Force Field Parameterization
-
3D Structure Generation: Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or a molecular builder such as Avogadro. Perform an initial geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain a low-energy conformation.
-
Force Field Parameterization: Since this compound is not a standard residue in most molecular mechanics force fields, we need to generate its parameters. The General Amber Force Field (GAFF2) is a suitable choice for drug-like small molecules.[12][13] We will use the AmberTools suite for this purpose.
-
Antechamber: This tool is used to assign GAFF2 atom types and generate a preliminary topology file.[12]
-
parmchk2: This tool checks for any missing force field parameters in the antechamber-generated file and provides estimates for them.[14]
-
tleap: This module is used to create the final GROMACS topology and coordinate files for the ligand.[14]
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein.[15][16] We will use AutoDock Vina, a widely used and accurate docking program.[12]
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type information required by Vina.
-
Define the Binding Site: The binding site is defined as a rectangular box encompassing the region of the protein where the ligand is expected to bind. Given the homology and the presence of nicotine in our chosen crystal structure, we will center the docking box on the coordinates of the bound nicotine.[6][17]
-
Run Docking Simulation: Execute the docking simulation using the Vina command-line interface, specifying the receptor, ligand, and grid box parameters.
-
Analyze Docking Poses: Vina will generate a set of predicted binding poses ranked by their binding affinity scores. These poses should be visually inspected using a molecular visualization tool like PyMOL.[9][18][19] The top-ranked poses should be evaluated for their chemical plausibility, including the formation of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with key residues in the binding pocket.
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | TRP A:149, TYR A:190, TYR C:93 | π-stacking, Hydrogen Bond |
| 2 | -8.2 | TYR A:197, TRP B:55 | Hydrophobic, π-stacking |
| 3 | -7.9 | CYS A:192, CYS A:193 | van der Waals |
Table 1: A hypothetical summary of docking results for this compound with the α3β4 nAChR.
Part 2: Molecular Dynamics Simulation and Advanced Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time, providing a more realistic representation of the system in a physiological environment. We will use GROMACS, a high-performance and widely used MD simulation package.[20][21][22]
MD Simulation Setup
Protocol 4: Setting up the Protein-Ligand Complex for MD Simulation
-
Combine Protein and Ligand: Create a complex of the protein and the best-ranked docking pose of this compound.
-
Choose a Force Field: For the protein, we will use the AMBER99SB-ILDN force field, which is well-validated for protein simulations. The ligand will be described by the GAFF2 parameters generated previously.
-
Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the solute and the solvent.
-
Equilibration: Perform a two-step equilibration process:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) to allow the solvent to relax around the protein.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature to ensure the correct density of the system.
-
Production MD Simulation
Once the system is well-equilibrated, the production MD simulation can be performed. A simulation length of at least 100 nanoseconds is recommended to ensure adequate sampling of the conformational space.
Trajectory Analysis
The output of the MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. This trajectory can be analyzed to gain insights into the stability and dynamics of the protein-ligand complex.[23][24][25]
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to the initial structure can be calculated to assess the overall stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to identify key interactions.
-
Interaction Energy: The non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein can be calculated to quantify the strength of the interaction.[23]
Figure 2: Key analyses performed on the molecular dynamics trajectory.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy of a ligand to a protein from an MD trajectory.[20][22] These methods provide a more accurate estimation of binding affinity than docking scores.
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Extract a set of uncorrelated snapshots from the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy components for the complex, protein, and ligand:
-
Molecular mechanics energy (van der Waals and electrostatic).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (calculated based on the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
| van der Waals Energy | -150.2 | 10.5 |
| Electrostatic Energy | -85.7 | 8.2 |
| Polar Solvation Energy | 120.4 | 12.1 |
| Nonpolar Solvation Energy | -25.9 | 2.5 |
| Binding Free Energy (ΔG) | -141.4 | 15.8 |
Table 2: A hypothetical summary of MM/PBSA binding free energy calculations.
Part 3: Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[26][27][28] This information can be used to screen large compound libraries for novel hits with similar activity.
Protocol 6: Structure-Based Pharmacophore Model Generation
-
Identify Key Interactions: Based on the docking and MD simulation results, identify the key interactions between this compound and the nAChR binding site. These interactions will form the basis of the pharmacophore model.
-
Define Pharmacophoric Features: Define the pharmacophoric features, which may include:
-
Hydrogen bond donors and acceptors.
-
Hydrophobic centers.
-
Aromatic rings.
-
Positive and negative ionizable groups.
-
-
Generate and Validate the Model: Use a pharmacophore modeling software like LigandScout or PHASE (Schrödinger) to generate a 3D pharmacophore model. The model should be validated by its ability to distinguish known active ligands from inactive decoys.
Figure 3: A hypothetical pharmacophore model for nAChR antagonists based on the binding mode of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust workflow for the in silico modeling of the interactions between this compound and nicotinic acetylcholine receptors. By following the detailed protocols and understanding the underlying principles, researchers can gain valuable insights into the molecular basis of this interaction, which can guide the design of novel and more effective nAChR modulators.
The self-validating nature of this workflow, which includes cross-referencing docking results with MD simulations and experimental data where available, is crucial for ensuring the scientific rigor of the findings.[29] The ultimate goal of such computational studies is to generate testable hypotheses that can be validated experimentally, thereby accelerating the drug discovery process.
Future work could involve expanding this workflow to include more advanced techniques such as enhanced sampling MD simulations to more thoroughly explore the conformational landscape of the ligand in the binding pocket, and quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the electronic effects within the active site.
References
- 1. In Silico Modeling of the α7 Nicotinic Acetylcholine Receptor: New Pharmacological Challenges Associated with Multiple … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor pharmacology in silico: Insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 11. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 13. Gaff preparation (WORK IN PROGRESS) — SEED 4.0.0 documentation [caflischlab-seed.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Generating parameters using AMBER's built in General Forcefield (gaff) - CUC3 [wikis.ch.cam.ac.uk]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. mdtutorials.com [mdtutorials.com]
- 19. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 22. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 23. mdtutorials.com [mdtutorials.com]
- 24. youtube.com [youtube.com]
- 25. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 26. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. columbiaiop.ac.in [columbiaiop.ac.in]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis and Antibacterial Screening of 3-(Pyrrolidin-3-yl)pyridine Derivatives
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of the 3-(Pyrrolidin-3-yl)pyridine Scaffold
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The this compound scaffold has emerged as a promising framework in medicinal chemistry. Its structural resemblance to the quinolone core, a well-established class of antibiotics, suggests its potential to interact with similar bacterial targets. Quinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes that regulate DNA topology during replication.[1][2][3][4][5][6] The formation of a ternary complex involving the drug, DNA, and the enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death.[4][5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel this compound derivatives and the subsequent screening of their antibacterial efficacy. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline standardized methods for evaluating antibacterial activity.
The Scientific Rationale: Targeting Bacterial Type II Topoisomerases
The primary molecular targets for many quinolone antibiotics are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][6][8][9] These enzymes are crucial for managing the topological state of DNA within the bacterial cell. DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication.[7][8] Eukaryotic cells do not possess DNA gyrase, making it an attractive and selective target for antibacterial agents.[2]
The this compound scaffold can be envisioned as a bioisostere of the quinolone core, with the pyrrolidine ring mimicking the piperazine substituent often found at the C7 position of quinolones. This C7 substituent is known to play a crucial role in the potency and spectrum of activity of quinolones.[1] By systematically modifying the pyrrolidine nitrogen and other positions on the pyridine ring, a diverse library of compounds can be generated to explore the structure-activity relationships (SAR) and optimize for potent antibacterial activity.
PART 1: Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives allows for a systematic exploration of the chemical space around this scaffold. A general and flexible synthetic route is paramount. The following protocols describe a common approach starting from commercially available precursors.
General Synthetic Scheme
The overall strategy involves the preparation of a key intermediate, a protected this compound, followed by diversification through reactions at the pyrrolidine nitrogen.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (Key Intermediate)
This protocol describes a Suzuki coupling reaction to form the C-C bond between the pyridine and pyrrolidine rings.
Materials:
-
3-Bromopyridine
-
1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromopyridine (1.0 eq) and 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl2 is a robust and efficient catalyst for Suzuki coupling reactions, known for its stability and high catalytic activity.
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings, facilitating the transmetalation step.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for both the organic and inorganic reagents to dissolve and react.
-
Inert Atmosphere: The reaction is performed under an argon atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: Deprotection to Yield this compound
The Boc protecting group is removed under acidic conditions.
Materials:
-
tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated NaHCO3 solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group.
-
Dichloromethane (DCM): DCM is a good solvent for both the starting material and the product, and it is relatively unreactive under these conditions.
Protocol 3: Diversification via N-Arylation (Buchwald-Hartwig Amination)
This protocol allows for the introduction of various aryl and heteroaryl groups onto the pyrrolidine nitrogen.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-fluoronitrobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aryl/heteroaryl halide (1.1 eq) in toluene, add NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir under an argon atmosphere for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of Pd2(dba)3 and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the cross-coupling of amines with aryl halides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is well-suited for Buchwald-Hartwig amination reactions.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is commonly used for these types of reactions.
PART 2: Antibacterial Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antibacterial activity. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antibacterial Susceptibility Testing
Caption: A typical workflow for antimicrobial susceptibility testing.[10]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[11]
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the test compounds and the positive control antibiotic in CAMHB in a 96-well microtiter plate.[10] The concentration range should be broad enough to determine the MIC value.
-
Inoculation and Incubation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[10] Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[10][11] This can be determined by visual inspection or by using a plate reader to measure optical density.
Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plate from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation and Interpretation
The results of the antibacterial screening should be presented in a clear and concise manner to facilitate the analysis of structure-activity relationships.
Table 1: Example of MIC Data for this compound Derivatives
| Compound ID | R-Group on Pyrrolidine-N | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | 4-Nitrophenyl | 16 | 64 |
| Derivative 2 | 4-Chlorophenyl | 8 | 32 |
| Derivative 3 | Phenyl | 32 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 |
Interpretation: The data in Table 1 would suggest that electron-withdrawing groups on the N-phenyl substituent of the pyrrolidine ring are beneficial for activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with the chloro-substituted derivative showing the best activity among the synthesized compounds. Further exploration of different substituents and their positions on the phenyl ring would be a logical next step in optimizing the antibacterial potency.[13][14]
Conclusion and Future Directions
This application note provides a foundational framework for the synthesis and antibacterial evaluation of novel this compound derivatives. The protocols outlined herein are based on established and reliable methodologies, providing a solid starting point for researchers in the field of antibacterial drug discovery.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. This could include modifications to the pyridine ring, introduction of chiral centers in the pyrrolidine ring, and the synthesis of a wider range of N-substituted analogs. Promising lead compounds should be further characterized for their mechanism of action, cytotoxicity, and in vivo efficacy in animal models of infection. The ultimate goal is to identify novel drug candidates that can help address the growing threat of antibiotic resistance.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bacterial topoisomerases, anti-topoisomerases, and anti-topoisomerase resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Pyrrolidin-3-yl)pyridine as a Ligand for Nicotinic Acetylcholine Receptors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Subtype Selectivity in Nicotinic Acetylcholine Receptor Research
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric channels, formed by various combinations of α and β subunits, exhibit significant structural and pharmacological diversity.[2] This diversity allows them to mediate a wide range of physiological processes, including cognitive function, learning, memory, and attention.[1] Consequently, dysregulation of nAChR signaling is implicated in numerous pathologies such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]
The development of ligands with high affinity and selectivity for specific nAChR subtypes is a primary goal in neuroscience and drug discovery.[5] Such tools are essential for dissecting the physiological roles of individual receptor subtypes and for developing targeted therapeutics with improved efficacy and fewer side effects. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space, which is crucial for achieving high-affinity interactions with biological targets.[6] The 3-(Pyrrolidin-3-yl)pyridine scaffold, in particular, has served as a foundational structure for a class of potent nAChR ligands.
This document provides a detailed guide for researchers on the characterization and application of ligands derived from the this compound scaffold. We will use the well-characterized analog, A-84,543 (3-{[(2S)-1-Methyl-2-pyrrolidinyl]methoxy}pyridine) , as a primary exemplar to illustrate the pharmacological properties and to provide detailed protocols for its investigation.[7]
Compound Profile: A-84,543, a Potent α4β2-Selective Ligand
A-84,543 is a potent agonist at neuronal nAChRs with notable selectivity for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[7][8] This selectivity makes it an invaluable research tool for studying the structure and function of α4β2 receptors and has established it as a lead compound for the development of related derivatives.[7][9]
Chemical Structure of A-84,543:
-
IUPAC Name: 3-{[(2S)-1-Methyl-2-pyrrolidinyl]methoxy}pyridine
-
Molecular Formula: C₁₁H₁₆N₂O
-
Molar Mass: 192.26 g·mol⁻¹
Application Notes: Pharmacological Characterization
Binding Affinity and Subtype Selectivity
The primary application of this compound analogs like A-84,543 is to probe the binding and function of specific nAChR subtypes. The affinity (Ki) of a ligand for different receptor subtypes is typically determined through competitive radioligand binding assays, where the compound's ability to displace a known high-affinity radioligand (e.g., [³H]epibatidine) is measured.[5]
A-84,543 demonstrates high affinity for α4β2 and α2β2 nAChRs, with significantly lower affinity for other subtypes, highlighting its utility as a subtype-selective probe.[5]
Table 1: Illustrative Binding Affinities (Ki) and Functional Potencies (EC₅₀) of A-84,543 at Various nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Functional Potency (EC₅₀, µM) | Efficacy (% of Nicotine) | Reference |
| α4β2 | High (Sub-nanomolar range) | Agonist | Potent | High | [5][7] |
| α2β2 | High | Agonist | N/A | N/A | [5] |
| α3β4 | Moderate | Partial Agonist | 160 ± 4 | 37.5% | [5] |
| α7 | Moderate to Low | N/A | N/A | N/A | [5] |
Note: Specific Ki values can vary based on experimental conditions and tissue/cell preparation. Data presented is a synthesis from available literature.
Functional Activity Profile
Beyond simple binding, understanding a ligand's functional consequence—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is critical. This is typically assessed using functional assays like two-electrode voltage clamp (TEVC) electrophysiology or calcium flux assays.[4][10]
A-84,543 acts as a potent full agonist at the α4β2 subtype but displays significantly different properties at other receptors, such as being a low-potency partial agonist at the α3β4 subtype.[5] This functional selectivity is a key attribute, allowing researchers to stimulate specific receptor populations preferentially.
Figure 1. Simplified signaling pathway of nAChR activation by an agonist.
Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the binding and functional properties of this compound analogs.
Protocol 1: Radioligand Competition Binding Assay
This protocol details the determination of a test compound's binding affinity (Ki) for a specific nAChR subtype expressed in cell membranes.
Objective: To determine the IC₅₀ and calculate the Ki of a test compound against a specific nAChR subtype.
Principle: The unlabeled test compound competes with a constant concentration of a high-affinity radioligand (e.g., [³H]epibatidine) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.[11]
Figure 2. Experimental workflow for a radioligand competition binding assay.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the nAChR subtype of interest.[11]
-
Radioligand: e.g., [³H]epibatidine or [³H]cytisine, used at a concentration near its Kd.[5][12]
-
Test Compound: this compound analog, serially diluted.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled ligand like nicotine or carbachol.[11]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[11][13]
-
Equipment: 96-well plates, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend and wash the pellet, then finally resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.[13]
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific ligand.[11]
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.[13]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Scientist's Note (Rationale):
-
Why PEI-soaked filters? Glass fiber filters can have a net negative charge, leading to non-specific binding of positively charged radioligands. The cationic polymer PEI coats the filter, reducing this effect and lowering background noise.[11][13]
-
Why rapid filtration? The ligand-receptor binding is a reversible equilibrium. The filtration and washing steps must be performed quickly and with ice-cold buffer to minimize the dissociation of the radioligand from the receptor.[13]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the functional characterization of a test compound on nAChRs expressed in Xenopus laevis oocytes.
Objective: To determine if a compound is an agonist, antagonist, or partial agonist, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.
Principle: The large size of Xenopus oocytes allows for the injection of two microelectrodes. One electrode measures the membrane potential (Vm), while the second injects current to "clamp" the Vm at a desired holding potential (e.g., -70 mV). When a nAChR agonist is applied, the channels open, allowing cation influx and generating an inward current that is measured by the amplifier. This current is a direct measure of receptor activity.[15][16]
Figure 3. Workflow for functional characterization using Two-Electrode Voltage Clamp.
Materials:
-
Biologicals: Xenopus laevis oocytes, cRNA encoding the desired nAChR α and β subunits.[15]
-
Equipment: TEVC amplifier with headstages, micromanipulators, perfusion system, recording chamber, data acquisition system, microinjection apparatus.[16][17]
-
Electrodes: Glass microelectrodes (resistance ~1 MΩ) filled with 3 M KCl.[18]
-
Solutions: Oocyte Ringer's solution (ND96), antibiotic solutions.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Microinject the cRNA for the nAChR subunits directly into the oocyte cytoplasm.
-
Incubation: Incubate the injected oocytes for 2-7 days in a suitable buffer (e.g., ND96 supplemented with antibiotics) to allow for the translation and assembly of functional receptors on the oocyte membrane.[17]
-
Recording Setup: Place an oocyte in the recording chamber under continuous perfusion with ND96 buffer.
-
Impalement: Under a microscope, carefully impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).[18] Allow the membrane potential to stabilize.
-
Voltage Clamp: Switch the amplifier to voltage clamp mode and set the holding potential, typically between -50 mV and -80 mV.[18]
-
Compound Application (Agonist Test):
-
Establish a baseline recording in buffer.
-
Perfuse the chamber with increasing concentrations of the test compound.
-
Record the inward current elicited at each concentration until a maximal response is achieved. Ensure washout with buffer between applications.
-
-
Compound Application (Antagonist Test):
-
Determine the EC₅₀ concentration of a known agonist (e.g., acetylcholine).
-
Apply the agonist at its EC₅₀ to get a control response.
-
Pre-incubate the oocyte with the test compound (potential antagonist) for a few minutes, then co-apply it with the EC₅₀ concentration of the agonist. A reduction in the current response indicates antagonist activity.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the responses to the maximal response (or to the response of a reference agonist).
-
Plot the normalized response versus the log concentration of the compound.
-
Fit the data to the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Hill slope. Efficacy is determined by comparing the maximal response of the test compound to that of a known full agonist.[5]
-
Scientist's Note (Rationale):
-
Why use two electrodes? Oocytes are large cells, and the currents flowing through expressed channels can be substantial (in the µA range). A single electrode system would suffer from large voltage errors. Using separate electrodes for voltage measurement and current injection ensures an accurate clamp of the membrane potential.[18]
-
Holding Potential: The holding potential is set to a negative value (e.g., -70 mV) to provide a large electrochemical driving force for the influx of positive ions (Na⁺, Ca²⁺) when the cation-selective nAChR channels open, resulting in a robust and easily measurable inward current.
References
- 1. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 2. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-84,543 - Wikipedia [en.wikipedia.org]
- 8. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 9. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. multichannelsystems.com [multichannelsystems.com]
- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-3-yl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Pyrrolidin-3-yl)pyridine Analogs in Neuroscience Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry, prominently featured in molecules targeting the central nervous system (CNS). Analogs of this compound have shown significant activity as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The pyrrolidine ring mimics the cationic head of the endogenous neurotransmitter acetylcholine, while the pyridine ring engages in key hydrogen bonding and aromatic interactions within the receptor's binding pocket. The ability to synthetically modify both the pyrrolidine and pyridine rings allows for the fine-tuning of pharmacological properties such as potency, selectivity for different nAChR subtypes (e.g., α4β2 vs. α7), and pharmacokinetic profiles. This application note provides a detailed guide to the synthesis of this compound and its analogs, offering robust protocols and insights into the rationale behind key experimental choices.
Strategic Approaches to the Synthesis of the this compound Core
The synthesis of the this compound core can be approached through several strategic disconnections. A highly effective and convergent method involves the palladium-catalyzed coupling of a protected 3-pyrroline with a 3-halopyridine, followed by reduction of the resulting double bond and deprotection. This approach allows for the late-stage introduction of the pyridine moiety, facilitating the synthesis of a diverse range of analogs.
Key Synthetic Intermediates
A common and versatile starting material for the pyrrolidine component is N-Boc-3-pyrrolidinone. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-3-pyrrolidinone can be synthesized from commercially available precursors, such as N-Boc-3-hydroxypyrrolidine, via oxidation with reagents like Dess-Martin periodinane.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(pyridin-3-yl)-3-pyrroline via Heck Coupling
This protocol describes the palladium-catalyzed Heck coupling of N-Boc-3-pyrroline with 3-bromopyridine. N-Boc-3-pyrroline can be prepared from N-Boc-3-pyrrolidinone via a Shapiro reaction or other olefination methods.
Materials:
-
N-Boc-3-pyrroline
-
3-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add N-Boc-3-pyrroline (1.0 eq), 3-bromopyridine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford N-Boc-3-(pyridin-3-yl)-3-pyrroline.
Protocol 2: Reduction of the Pyrroline Double Bond
The double bond in the pyrroline ring can be reduced via catalytic hydrogenation to yield the saturated pyrrolidine ring.
Materials:
-
N-Boc-3-(pyridin-3-yl)-3-pyrroline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Boc-3-(pyridin-3-yl)-3-pyrroline in MeOH or EtOH in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-3-(pyridin-3-yl)pyrrolidine.
Protocol 3: N-Boc Deprotection
The final step to obtain the core this compound is the removal of the Boc protecting group.[2][4][5]
Materials:
-
N-Boc-3-(pyridin-3-yl)pyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(pyridin-3-yl)pyrrolidine in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of this compound Analogs
The modular nature of this synthetic strategy allows for the straightforward generation of a library of analogs through the modification of the pyrrolidine nitrogen or the pyridine ring.
N-Alkylation and N-Arylation of the Pyrrolidine Ring
The secondary amine of this compound can be readily functionalized.
-
N-Alkylation: Reaction with an appropriate alkyl halide (e.g., methyl iodide for the synthesis of the nicotine-related analog, 3-(1-methylpyrrolidin-3-yl)pyridine) in the presence of a base such as potassium carbonate or triethylamine in a solvent like acetonitrile or DMF.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination with an aryl halide can be employed to introduce various aryl or heteroaryl substituents on the pyrrolidine nitrogen.
Substitution on the Pyridine Ring via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing substituents onto the pyridine ring.[6][7] This can be achieved by using a substituted 3-bromopyridine in the initial Heck coupling step or by performing a Suzuki coupling on a 3-(pyrrolidin-3-yl)-halopyridine intermediate.
Table 1: Representative Conditions for Analog Synthesis
| Analog Type | Reagents and Conditions | Typical Yields |
| N-Methylation | This compound, Methyl iodide, K₂CO₃, Acetonitrile, RT | 80-95% |
| N-Benzylation | This compound, Benzyl bromide, K₂CO₃, DMF, 60 °C | 75-90% |
| Pyridine C5-Arylation | N-Boc-3-(5-bromopyridin-3-yl)pyrrolidine, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | 60-85% |
Visualization of Synthetic Workflows
Diagram 1: Overall Synthetic Scheme for this compound
Caption: General synthetic route to this compound.
Diagram 2: Workflow for the Synthesis of Analogs
Caption: Strategies for the synthesis of this compound analogs.
Conclusion and Future Perspectives
The synthetic protocols outlined in this application note provide a robust and versatile platform for the synthesis of this compound and its analogs. The palladium-catalyzed cross-coupling strategies, in particular, offer a high degree of flexibility, enabling the systematic exploration of the chemical space around this important pharmacophore. The ability to readily generate diverse libraries of these compounds is crucial for advancing our understanding of nAChR pharmacology and for the development of novel therapeutics for a range of CNS disorders. Future work in this area may focus on the development of enantioselective synthetic routes to access specific stereoisomers, as the stereochemistry of the pyrrolidine ring is often critical for biological activity.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Topic: The Strategic Use of the 3-(Pyrrolidin-3-yl)pyridine Scaffold in the Development of Novel Therapeutics for CNS Disorders
An Application Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a detailed technical guide on the application and validation of compounds based on the 3-(Pyrrolidin-3-yl)pyridine scaffold for the discovery of new treatments for Central Nervous System (CNS) disorders. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for advancing such compounds through the preclinical discovery pipeline.
Introduction: Targeting Nicotinic Acetylcholine Receptors in CNS Disorders
The treatment of Central Nervous System (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, remains one of the most significant challenges in modern medicine. A growing body of evidence implicates the dysfunction of the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), in the pathophysiology of these conditions.[1][2] nAChRs are ligand-gated ion channels widely distributed throughout the brain that play critical roles in modulating the release of various neurotransmitters, thereby influencing cognitive functions like learning, memory, and attention, as well as mood and neuronal survival.[1][3][4]
The predominant nAChR subtypes in the CNS, α4β2 and α7, have emerged as high-value therapeutic targets.[1][2] Modulating these receptors with selective agonists, partial agonists, or positive allosteric modulators (PAMs) offers a promising strategy to restore neurotransmitter balance, enhance cognitive function, and potentially confer neuroprotective effects.[3][5]
The this compound chemical scaffold represents a privileged structure in the design of nAChR modulators. It is a core component of nicotine and is structurally related to potent and selective research compounds like ABT-418, which has demonstrated pro-cognitive and anxiolytic properties.[6][7][8] The versatility of this scaffold, with its sp3-hybridized pyrrolidine ring and aromatic pyridine moiety, allows for fine-tuning of pharmacological properties, subtype selectivity, and pharmacokinetic profiles, making it an ideal starting point for novel CNS drug discovery programs.[9][10]
This guide provides a comprehensive overview of the strategic application of the this compound scaffold, detailing essential in vitro and in vivo protocols to characterize and validate novel derivatives as potential treatments for CNS disorders.
Section 1: The Scientific Rationale - nAChR Signaling and Therapeutic Potential
nAChRs are pentameric ion channels that, upon binding to the endogenous neurotransmitter acetylcholine (ACh) or exogenous ligands, undergo a conformational change that opens a central pore.[2] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. This depolarization can trigger downstream signaling events, most notably the modulation of neurotransmitter release from presynaptic terminals.[3] For instance, activation of nAChRs located on dopaminergic, glutamatergic, and GABAergic neurons can enhance the release of dopamine, glutamate, and GABA, respectively.
Dysregulation of this intricate system is a hallmark of many CNS diseases. In Alzheimer's disease, a significant reduction in the number of nAChRs is observed, contributing to cognitive decline.[3] The α7 nAChR subtype is of particular interest as it interacts with amyloid-beta peptide, and its activation may protect neurons from Aβ-induced toxicity.[2] Therefore, compounds that selectively target these receptors hold immense therapeutic promise.
Section 2: The this compound Scaffold
This scaffold consists of a pyridine ring linked at the 3-position to a pyrrolidine ring, also at its 3-position. This arrangement provides a three-dimensional structure that can be systematically modified to optimize interactions with the target receptor and improve drug-like properties.
Key Physicochemical Characteristics:
| Property | Typical Value / Characteristic | Rationale for CNS Drug Development |
| Molecular Weight | ~148.2 g/mol (unsubstituted) | Low molecular weight provides a good starting point for derivatization while staying within the typical range for CNS drugs (<500 Da). |
| Basicity (pKa) | The pyridine nitrogen and pyrrolidine nitrogen confer basicity. | Can influence solubility and receptor interaction. Cationic state at physiological pH is often crucial for binding to the orthosteric site of nAChRs.[10][11] |
| Solubility | Generally soluble in organic solvents; limited solubility in water.[12] | Can be modified through derivatization to achieve the desired aqueous solubility for formulation and distribution. |
| Rotatable Bonds | The bond between the two rings allows for conformational flexibility. | Allows the molecule to adopt an optimal conformation for binding within the receptor pocket. Substituents can be used to lock in favorable conformations.[10] |
The primary advantage of this scaffold is its proven success. The analog ABT-418, for example, is a potent agonist at α4β2 nAChRs and has been shown to enhance cognition and possess anxiolytic effects in preclinical and clinical studies.[6][13] By using this core structure, researchers can explore a rich chemical space to identify next-generation compounds with improved selectivity, potency, and reduced side effects compared to broad-acting agents like nicotine.[8]
Section 3: In Vitro Characterization Workflow and Protocols
A systematic in vitro evaluation is essential to determine the pharmacological profile of new derivatives. The following workflow ensures a logical progression from target binding to functional activity and CNS penetrability.
Protocol 3.1: Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Kᵢ) of a test compound for specific nAChR subtypes (e.g., α4β2 and α7) to confirm target engagement and assess selectivity.
Rationale: This is the foundational assay to verify that a compound physically interacts with the intended molecular target. By using radioligands selective for different nAChR subtypes (e.g., [³H]-Cytisine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7), a selectivity profile can be established early in the discovery process.[6][8]
Materials:
-
Membrane preparations from cells stably expressing human nAChR subtypes (α4β2 or α7).
-
Radioligand: [³H]-Cytisine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: (-)-Nicotine (high concentration, e.g., 100 µM).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, radioligand (at a concentration near its Kᴅ), and either the test compound, buffer (for total binding), or non-specific control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 3.2: Functional Characterization via a Fluorescent Membrane Potential Assay
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator and to quantify its functional potency (EC₅₀ or IC₅₀).
Rationale: Binding does not guarantee function. This assay measures the direct consequence of nAChR channel activation—ion influx and membrane depolarization—providing a robust functional readout.[14][15] This confirms the compound's modality of action, which is critical for its therapeutic hypothesis.
Materials:
-
Human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2).
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Agonist control: Acetylcholine or (-)-Nicotine.
-
Antagonist control: Mecamylamine.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in the microplates and grow to confluence.
-
Prepare the membrane potential dye solution according to the manufacturer's instructions and load it into the cells. Incubate for approximately 60 minutes at 37°C.
-
For Agonist Mode: Prepare serial dilutions of the test compound. Use the plate reader to add the compounds to the cells and immediately measure the change in fluorescence over time.
-
For Antagonist Mode: Prepare serial dilutions of the test compound and pre-incubate with the cells for 15-30 minutes. Then, add a known concentration of an agonist (e.g., the EC₈₀ of nicotine) and measure the inhibition of the fluorescence signal.
-
Record the peak fluorescence intensity change for each well.
Data Analysis:
-
Normalize the data to the response of a maximal agonist concentration (100%) and buffer (0%).
-
For Agonist Mode: Plot the normalized response vs. log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ (maximal effect). A partial agonist will have an Eₘₐₓ < 100%.
-
For Antagonist Mode: Plot the percent inhibition vs. log concentration of the test compound and fit to determine the IC₅₀.
Protocol 3.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
Objective: To assess a compound's passive permeability across a lipid membrane that mimics the blood-brain barrier.
Rationale: For a CNS drug to be effective, it must cross the BBB to reach its target.[16][17] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that provides a rapid and cost-effective initial assessment of a compound's ability to passively diffuse into the brain.[16][18]
Materials:
-
PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate).
-
Porcine brain lipid extract or a synthetic lipid mixture.
-
Dodecane.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution.
-
LC-MS/MS or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Coat the filter membrane of the donor plate with a small volume of the lipid/dodecane solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS buffer.
-
Dissolve the test compounds in PBS buffer and add them to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two chambers.
-
Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) without shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells, as well as in a reference well (t=0 concentration), using LC-MS/MS.
Data Analysis:
-
Calculate the effective permeability (Pₑ) using an established equation that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.
-
Compounds are typically classified based on their Pₑ values:
-
High Permeability (CNS+): Pₑ > 4.0 x 10⁻⁶ cm/s
-
Low Permeability (CNS-): Pₑ < 2.0 x 10⁻⁶ cm/s
-
Uncertain/Borderline: Pₑ between 2.0 and 4.0 x 10⁻⁶ cm/s
-
Section 4: In Vivo Evaluation in CNS Disorder Models
Promising candidates from in vitro screening must be evaluated in relevant animal models to establish preclinical proof-of-concept. The choice of model depends on the therapeutic indication.
Summary of Relevant In Vivo Models:
| CNS Indication | Common Animal Models | Key Behavioral Readout |
| Cognitive Dysfunction (Alzheimer's, Schizophrenia) | Morris Water Maze, Y-Maze, Novel Object Recognition | Spatial memory, working memory, recognition memory.[19] |
| Depression | Forced Swim Test, Tail Suspension Test | Immobility time (behavioral despair).[19] |
| Anxiety | Elevated Plus Maze, Marble Burying Test | Time spent in open arms, number of marbles buried.[19] |
| Parkinson's Disease | 6-OHDA or MPTP-induced lesion models | Rotarod test for motor coordination, assessment of dopamine neuron loss.[19][20] |
Protocol 4.1: Assessing Pro-Cognitive Effects in the Morris Water Maze
Objective: To evaluate the ability of a test compound to improve spatial learning and memory in a rodent model of cognitive impairment.
Rationale: The Morris Water Maze (MWM) is a widely accepted and robust test for assessing hippocampal-dependent spatial learning. It is highly relevant for diseases like Alzheimer's, where spatial memory is significantly affected.[19] A cognitive deficit can be induced pharmacologically (e.g., with scopolamine) or by using a transgenic mouse model of Alzheimer's disease.
Materials:
-
Circular water tank (approx. 1.5 m diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
-
Rodents (rats or mice) with induced cognitive deficit.
-
Test compound and vehicle.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer the test compound or vehicle to the animals at a set time before testing each day (e.g., 30-60 minutes).
-
Each animal performs multiple trials per day (e.g., 4 trials). In each trial, the animal is placed into the pool from a different starting position and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Record the time taken to find the platform (escape latency) and the path length.
-
-
Probe Trial (24-48 hours after last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The tracking software records the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency over days) between the vehicle-treated and compound-treated groups. A significant reduction in escape latency in the treated group indicates improved learning.
-
Probe Trial: A significant increase in the time spent in the target quadrant for the treated group compared to the vehicle group indicates enhanced memory retention.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutics for CNS disorders. Its proven ability to form the basis of potent and selective nAChR modulators makes it a strategic choice for medicinal chemistry programs. By employing a systematic workflow of in vitro and in vivo characterization as detailed in this guide, researchers can efficiently identify and validate promising drug candidates. Successful compounds can then be advanced to more comprehensive ADME/Toxicity profiling, IND-enabling studies, and ultimately, clinical trials, with the goal of delivering transformative treatments to patients suffering from debilitating neurological and psychiatric conditions.
References
- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The regulatory role of nicotinic receptors in cognitive functioning | VJDementia [vjdementia.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABT-418 - Wikipedia [en.wikipedia.org]
- 8. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uop.edu.pk [uop.edu.pk]
- 12. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 13. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. advinus.com [advinus.com]
- 20. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for 3-(Pyrrolidin-3-yl)pyridine Derivatives in Neuroscience Research
Introduction: Unveiling the Potential of 3-(Pyrrolidin-3-yl)pyridine Derivatives in Modulating Nicotinic Acetylcholine Receptors
The this compound scaffold is a privileged structure in neuroscience research, forming the core of synthetic ligands designed to selectively target nicotinic acetylcholine receptors (nAChRs). While "this compound" itself is a basic structural motif, its derivatives have emerged as powerful tools for dissecting the complex roles of nAChRs in neuronal signaling and as potential therapeutic agents for a range of neurological and psychiatric disorders.
This guide will focus on the application of derivatives of this compound, with a particular emphasis on the well-characterized compound A-84543 (3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]pyridine) , a potent and selective agonist for the α4β2 nAChR subtype.[1][2][3] The protocols and principles outlined herein are broadly applicable to other analogs within this chemical class, providing a comprehensive framework for their investigation.
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission throughout the central and peripheral nervous systems.[4] Their dysfunction has been implicated in a variety of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a critical target for drug development.[5][6][7][8] The development of subtype-selective ligands, such as A-84543, is crucial for understanding the specific functions of different nAChR subtypes and for designing targeted therapies with improved efficacy and fewer side effects.[2][3]
Mechanism of Action: Selective Agonism at α4β2 Nicotinic Acetylcholine Receptors
Derivatives of this compound, exemplified by A-84543, primarily exert their effects by acting as agonists at neuronal nAChRs, with a notable selectivity for the α4β2 subtype.[1][2] These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore.[9][10] The binding of an agonist to the extracellular domain of the receptor induces a conformational change, leading to the opening of the ion channel.[9]
The influx of cations, primarily Na+ and Ca2+, through the opened channel causes depolarization of the neuronal membrane. This depolarization can trigger a variety of downstream cellular events, including the firing of action potentials and the modulation of neurotransmitter release.[11][12] The specific signaling pathways activated depend on the neuronal population expressing the α4β2 receptors and their subcellular localization.
Caption: Agonist binding to α4β2 nAChRs triggers ion influx and downstream signaling.
Quantitative Data Summary: Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of A-84543 and related compounds at different nAChR subtypes. This data highlights the selectivity of these ligands and provides a basis for experimental design.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy | Reference |
| A-84543 | α4β2 | High Affinity | Potent Agonist | Partial Agonist | [2][3] |
| A-84543 | α2β2 | High Affinity | - | - | [2] |
| A-84543 | α3β4 | Moderate Affinity | Low Potency | Partial Agonist | [2] |
| A-84543 | α7 | Moderate Affinity | - | - | [2] |
| Nicotine | α4β2 | 1.0 | 1.2 | Full Agonist | [8][11] |
| Cytisine | α4β2 | - | 0.2 | Partial Agonist | [11] |
Note: Specific quantitative values can vary depending on the experimental conditions and the expression system used.
Experimental Protocols: A Step-by-Step Guide
In Vitro Characterization
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a this compound derivative.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from stably transfected HEK cells or rat cerebral cortex).[2]
-
Radiolabeled ligand (e.g., [³H]-epibatidine or [¹¹C]A-84543).[2][13]
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add Radioligand: Add 50 µL of the radiolabeled ligand to each well at a concentration typically at or below its Kd.
-
Add Membranes: Add 100 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A streamlined workflow for determining ligand binding affinity.
This protocol is used to characterize the functional properties of a this compound derivative on a specific nAChR subtype expressed in Xenopus oocytes.
Objective: To determine the EC50 and efficacy of a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Microinjection apparatus.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Test compound solutions at various concentrations.
-
Acetylcholine (ACh) solution as a positive control.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply the test compound at various concentrations via the perfusion system for a set duration.
-
Record the inward current response elicited by the compound.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
Apply a saturating concentration of ACh to determine the maximal response (Imax).
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by ACh.
-
Plot the normalized current against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal efficacy relative to ACh).
-
In Vivo Characterization
Behavioral assays in rodents can be used to assess the in vivo effects of this compound derivatives on cognitive function, anxiety, depression, and addiction-related behaviors.
Example Assay: Novel Object Recognition (NOR) Test for Cognitive Enhancement
Objective: To evaluate the effect of a test compound on learning and memory.
Materials:
-
Adult rodents (e.g., rats or mice).
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
Video tracking system.
-
Test compound and vehicle control.
Procedure:
-
Habituation: Habituate the animals to the open field arena for a set period on consecutive days.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle to the animals.
-
After a predetermined time, place each animal in the arena with two identical familiar objects.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.
-
Allow the animal to explore the objects for a set duration.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
-
Compare the DI between the test compound-treated group and the vehicle-treated group to assess the compound's effect on memory.
-
Therapeutic Potential and Future Directions
The selective activation of α4β2 nAChRs by this compound derivatives holds significant therapeutic promise for a variety of CNS disorders.
-
Neurodegenerative Diseases: By enhancing cholinergic transmission, these compounds may offer symptomatic relief in Alzheimer's disease and Parkinson's disease.[5]
-
Cognitive Enhancement: The modulation of neurotransmitter release in brain regions critical for learning and memory suggests potential applications as cognitive enhancers.
-
Depression and Anxiety: The involvement of α4β2 nAChRs in mood regulation makes them a target for the development of novel antidepressants and anxiolytics.[6]
-
Smoking Cessation: As partial agonists, these compounds can mimic the effects of nicotine, potentially reducing withdrawal symptoms and cravings in individuals trying to quit smoking.
Future research will likely focus on the development of new this compound derivatives with improved subtype selectivity and pharmacokinetic profiles. The elucidation of the precise roles of different α4β2 nAChR stoichiometries (e.g., (α4)₂(β2)₃ vs. (α4)₃(β2)₂) in various neuronal circuits will be crucial for designing next-generation therapeutics with enhanced efficacy and reduced side effects.[14][15]
References
- 1. A-84,543 - Wikipedia [en.wikipedia.org]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Determination of 3-(Pyrrolidin-3-yl)pyridine
Abstract
This document provides a comprehensive guide to the analytical methods for the detection, quantification, and structural characterization of 3-(Pyrrolidin-3-yl)pyridine. As a crucial structural motif in medicinal chemistry and a potential metabolite in drug development programs, robust and reliable analytical methodologies are paramount for its study. This guide is intended for researchers, analytical scientists, and drug development professionals. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower users to adapt these methods to their specific matrices and analytical objectives.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrrolidine ring. It is a constitutional isomer of more commonly known compounds like nornicotine (3-(Pyrrolidin-2-yl)pyridine)[1][2]. Its unique structural arrangement makes it a valuable building block in the synthesis of novel therapeutic agents. Accurate determination of its purity, concentration in reaction mixtures, or presence in biological matrices is critical for quality control and pharmacokinetic studies.
Understanding the physicochemical properties of the analyte is the foundation for developing any robust analytical method. These properties dictate the choice of chromatographic conditions, extraction solvents, and detection techniques.
| Property | Value | Source & Justification |
| Molecular Formula | C₉H₁₂N₂ | PubChem CID 3613651[3] |
| Molecular Weight | 148.21 g/mol | PubChem CID 3613651[3] |
| Monoisotopic Mass | 148.10005 Da | PubChem CID 3613651[3] |
| Predicted XlogP | 0.6 | PubChem CID 3613651[3]. Indicates moderate polarity, suitable for reversed-phase chromatography. |
| Predicted pKa (Most Basic) | 9.5 ± 0.1 | ChemAxon Prediction. The pyrrolidine nitrogen is the most basic site, suggesting the molecule will be protonated at acidic to neutral pH. |
| Physical State | Liquid or low-melting solid | Inferred from related structures[1][4]. |
| UV Absorbance | ~260 nm | Expected due to the pyridine ring, which is a known chromophore. |
Method 1: RP-HPLC with UV Detection for Purity and Assay
Principle of Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar organic molecules. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a UV-active pyridine ring allows for straightforward detection and quantification using a UV detector. This method is ideal for routine purity assessments, in-process reaction monitoring, and content uniformity assays where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water (diluent).
-
Working Standards: Serially dilute the stock standard with the diluent to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Causality: The choice of a C18 column provides a versatile nonpolar stationary phase. The mobile phase is buffered at a slightly acidic pH with formic acid to ensure the protonation of the analyte's basic nitrogen atoms. This suppresses silanol interactions and promotes sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.[5]
-
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
-
Data Analysis and System Suitability:
-
Quantification: Use the linear regression of the calibration curve (peak area vs. concentration) to calculate the concentration in unknown samples.
-
System Suitability: Before analysis, inject a mid-point standard five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for purity and assay analysis by HPLC-UV.
Method 2: LC-MS/MS for Trace Quantification in Complex Matrices
Principle of Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying low levels of analytes in complex biological or environmental matrices. Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method can virtually eliminate matrix interference. This approach is essential for pharmacokinetic, toxicological, and metabolism studies. The principles are well-established in the analysis of related alkaloid structures.[6][7][8][9]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (from Plasma):
-
Causality: Biological matrices like plasma require extensive cleanup to remove proteins and phospholipids that interfere with ionization and contaminate the instrument. This protocol uses a simple protein precipitation followed by Solid Phase Extraction (SPE) for robust cleanup.[10]
-
Internal Standard (IS): Spike 100 µL of plasma sample with an appropriate internal standard (e.g., deuterated this compound-d4, if available, or a close structural analog).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load the supernatant from the previous step.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Causality: The use of volatile buffers (ammonium formate) is critical for stable electrospray ionization (ESI). A rapid gradient is employed for high throughput. ESI in positive ion mode is selected because the two nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.
-
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole LC-MS/MS System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 350 °C |
| Gas Flow | As per instrument recommendation |
-
Mass Spectrometry Parameters (MRM):
-
Causality: The precursor ion is the protonated molecule ([M+H]⁺). The product ions are generated by collision-induced dissociation (CID) in the second quadrupole. The transitions chosen should be specific and produce a stable signal. The first transition (Q1 -> Q3) is for quantification, and the second is for confirmation.
-
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Use |
| This compound | 149.1 | 94.1 (Pyridinium fragment) | 20 (Optimized) | Quantifier |
| This compound | 149.1 | 80.1 (Pyrrolidine-related fragment) | 25 (Optimized) | Qualifier |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for trace quantification by LC-MS/MS.
Method 3: GC-MS for Volatile Impurity Profiling
Principle of Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds.[11] For a compound like this compound, its viability for GC analysis depends on its thermal stability. The secondary amine in the pyrrolidine ring can be a site for unwanted column interactions. Derivatization, such as acylation or silylation, can mitigate this by capping the active hydrogen, improving peak shape and thermal stability.[12] This method is particularly useful for identifying volatile impurities in the bulk drug substance that may not be observed by LC.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of a dry, aprotic solvent like Dichloromethane or Acetonitrile.
-
Derivatization (Recommended):
-
Causality: Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS converts the N-H group to an N-Si(CH₃)₃ group. This increases volatility and prevents peak tailing caused by interaction with the column.
-
Procedure: To the 1 mL sample solution, add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Instrument | GC-MS System |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Analysis:
-
Identify the peak for the derivatized (or underivatized) analyte by its retention time and mass spectrum.
-
The mass spectrum under EI conditions will provide a characteristic fragmentation pattern that can be used for structural confirmation and library matching.
-
Integrate all impurity peaks and report their relative area percent.
-
Workflow Diagram: GC-MS Analysis
References
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 3. PubChemLite - this compound (C9H12N2) [pubchemlite.lcsb.uni.lu]
- 4. 3-(Pyrrolidin-2-yl)pyridine | Properties, Uses, Safety Data & Synthesis Guide in China [pipzine-chem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: The 3-(Pyrrolidin-3-yl)pyridine Scaffold in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery
The landscape of modern therapeutics is profoundly shaped by the success of small molecule kinase inhibitors. These agents have revolutionized the treatment of numerous diseases, particularly in oncology and immunology, by targeting the dysregulated activity of protein kinases.[1][2][3] Within the vast chemical space explored for kinase inhibition, certain molecular frameworks have emerged as "privileged scaffolds" due to their recurring appearance in potent and selective inhibitors. The pyridine ring system is one such cornerstone, renowned for its ability to establish critical interactions within the ATP-binding site of kinases.[4][5]
This guide focuses on a particularly effective iteration of this scaffold: 3-(Pyrrolidin-3-yl)pyridine . This motif masterfully combines the hinge-binding prowess of the pyridine ring with the versatile and structurally significant pyrrolidine substituent. The strategic incorporation of this fragment allows for precise orientation of pharmacophores, modulation of physicochemical properties, and ultimately, the development of highly effective and differentiated kinase inhibitors. We will explore the underlying principles of its efficacy, provide concrete examples of its application, and detail robust synthetic protocols for its use in a research and development setting.
Part 1: The Molecular Rationale - Why this compound is a Superior Kinase Inhibitor Fragment
The utility of the this compound scaffold is not coincidental; it is rooted in a combination of stereoelectronic and physicochemical properties that make it exceptionally well-suited for targeting the kinase ATP pocket.
The Pyridine Core: A Canonical Hinge-Binder
The primary role of the pyridine nitrogen in this scaffold is to act as a hinge-binder . The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and its backbone amide protons are canonical hydrogen bond donors. The pyridine nitrogen of the scaffold serves as a potent hydrogen bond acceptor, anchoring the inhibitor to this critical region and ensuring proper orientation for further interactions.[6][7][8] This interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental to achieving high-affinity binding.
Caption: Pyridine nitrogen forming a key hydrogen bond with the kinase hinge.
The Pyrrolidine Ring: A Vector for Potency and Selectivity
While the pyridine core provides the anchor, the 3-substituted pyrrolidine ring offers three critical advantages:
-
Three-Dimensional Exploration: The non-aromatic, puckered nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold. This projects substituents from the inhibitor core in a well-defined vector, allowing them to access and form favorable interactions with specific sub-pockets of the ATP-binding site, such as the solvent-exposed region or the deeper hydrophobic back pocket. This is crucial for driving potency and achieving selectivity over other kinases.
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring is a key modulator of the molecule's properties. It can be protonated at physiological pH, which often enhances aqueous solubility—a critical parameter for drug development. Furthermore, this nitrogen serves as a convenient synthetic handle for introducing a wide variety of substituents to fine-tune lipophilicity, cell permeability, and metabolic stability.
-
Stereochemical Control: The 3-position of the pyrrolidine is a chiral center. The absolute stereochemistry (R vs. S) of this center can have a dramatic effect on biological activity. One enantiomer will orient its substituents in a vector that is productive for binding, while the other may introduce a steric clash or fail to make key contacts. The synthesis of enantiomerically pure this compound is therefore a critical consideration in inhibitor design.
Part 2: Application Showcase - Targeting Diverse Kinases
The versatility of the this compound scaffold is demonstrated by its successful incorporation into inhibitors targeting a wide range of kinase families. The strategic placement of this moiety has proven effective in achieving high potency against kinases implicated in cancer, inflammation, and metabolic disorders.
| Inhibitor Class/Example | Target Kinase(s) | Reported Potency (IC50/Ki) | Therapeutic Area |
| Pyrrolopyridine-Pyridone Analogues | Met, VEGFR-2, Flt-3 | Met: 1.8 nM, VEGFR-2: 27 nM, Flt-3: 4 nM[9][10] | Oncology |
| Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides | Glycogen Synthase Kinase-3 (GSK-3) | Highly potent, with some analogues demonstrating in vivo efficacy[11] | Neurodegenerative Disease |
| 3-Aminopyrid-2-ones | Interleukin-2 inducible T-cell kinase (Itk) | 7 nM (Ki) for optimized compounds[12] | Autoimmune Disease |
| Pyridine-Based Inhibitors | Rho Kinase (ROCK) | Potent and selective inhibitors developed from HTS hit[13] | Cardiovascular Disease |
| Isothiazolo[4,3-b]pyridines | PIKfyve, PIP4K2C | Low nM IC50 values for potent analogues[14] | Antiviral, Oncology |
| 4-(1H-benzo[d]imidazol-1-yl)quinoline Chemotype | Phosphoinositide 3-kinase β (PI3Kβ) | 5 nM IC50 for lead compound[15] | Oncology |
Part 3: Synthetic Workflow and Protocols
A robust and reproducible synthetic strategy is paramount. The general workflow involves the preparation of the core this compound building block, often with a protecting group on the pyrrolidine nitrogen, followed by its incorporation into the final inhibitor structure via a key coupling reaction.
Caption: A generalized workflow for synthesizing kinase inhibitors using the scaffold.
Protocol 1: Synthesis of N-Boc-3-(pyridin-3-yl)pyrrolidine
This protocol describes a representative synthesis of the core scaffold protected with a tert-butyloxycarbonyl (Boc) group, which is stable to many coupling conditions and readily removed. The key step is a Suzuki coupling between a pyridine boronic acid and a protected pyrrolidine-derived triflate.
Reaction Scheme:
(Self-correction: Actual image generation is not possible, but a descriptive scheme is implied here)
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-3-hydroxypyrrolidine | 187.23 | 10.0 | 1.87 g |
| Pyridine (anhydrous) | 79.10 | 30.0 | 2.37 mL |
| Triflic Anhydride (Tf2O) | 282.14 | 12.0 | 2.02 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 50 mL |
| Pyridine-3-boronic acid | 122.92 | 11.0 | 1.35 g |
| Pd(PPh3)4 | 1155.56 | 0.5 | 578 mg |
| Sodium Carbonate (2M aq. solution) | 105.99 | 30.0 | 15 mL |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | 60 mL |
Step-by-Step Procedure:
-
Formation of the Pyrrolidine Triflate (Intermediate A):
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Add anhydrous pyridine (2.37 mL, 30.0 mmol) dropwise.
-
Slowly add triflic anhydride (2.02 mL, 12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triflate is a sensitive intermediate and should be used immediately in the next step without further purification.
-
-
Suzuki Coupling:
-
To a separate 250 mL flask, add pyridine-3-boronic acid (1.35 g, 11.0 mmol), Pd(PPh3)4 (578 mg, 0.5 mmol), and DME (60 mL).
-
Add the 2M aqueous sodium carbonate solution (15 mL, 30.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add a solution of the crude triflate (Intermediate A) from the previous step in 10 mL of DME to the reaction mixture.
-
Heat the reaction to 85 °C and stir under argon for 12 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford N-Boc-3-(pyridin-3-yl)pyrrolidine as a pale yellow oil.
-
Expected Yield: 60-75%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Synthesis of a Representative PI3Kβ Inhibitor
This protocol details the synthesis of a PI3Kβ inhibitor by coupling the prepared scaffold with a suitable partner, in this case, a 4-chloroquinoline derivative, via a Buchwald-Hartwig amination.[15]
Reaction Scheme:
(Self-correction: Actual image generation is not possible, but a descriptive scheme is implied here)
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-3-(pyridin-3-yl)pyrrolidine | 248.32 | 1.0 | 248 mg |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |
| Dichloromethane (DCM) | 84.93 | - | 5 mL |
| 4-Chloro-7-(trifluoromethyl)quinoline | 231.60 | 1.0 | 232 mg |
| Pd2(dba)3 | 915.72 | 0.05 | 46 mg |
| XantPhos | 578.68 | 0.1 | 58 mg |
| Cesium Carbonate (Cs2CO3) | 325.82 | 2.5 | 815 mg |
| 1,4-Dioxane (anhydrous) | 88.11 | - | 10 mL |
Step-by-Step Procedure:
-
Boc Deprotection:
-
Dissolve N-Boc-3-(pyridin-3-yl)pyrrolidine (248 mg, 1.0 mmol) in DCM (5 mL) in a 50 mL round-bottom flask.
-
Add trifluoroacetic acid (5 mL) and stir the mixture at room temperature for 2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove all volatiles.
-
Redissolve the residue in DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the TFA salt.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound, which is used directly in the next step.
-
-
Buchwald-Hartwig Amination:
-
In a flame-dried Schlenk tube under argon, combine 4-chloro-7-(trifluoromethyl)quinoline (232 mg, 1.0 mmol), the crude this compound from the previous step, cesium carbonate (815 mg, 2.5 mmol), Pd2(dba)3 (46 mg, 0.05 mmol), and XantPhos (58 mg, 0.1 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate (30 mL).
-
Concentrate the filtrate in vacuo.
-
Purify the residue by preparative HPLC or flash column chromatography (silica gel, eluting with a gradient of 0-15% methanol in DCM) to afford the final 3-((7-(trifluoromethyl)quinolin-4-yl)pyrrolidin-3-yl)pyridine .
-
Expected Yield: 50-65%.
-
Characterization: Confirm final structure and purity by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
-
Part 4: Relevant Signaling Pathway
The target of the inhibitor synthesized in Protocol 2, PI3Kβ, is a crucial node in the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation, often through the loss of the tumor suppressor PTEN, is a common driver of cancer.[15]
Caption: Role of PI3Kβ in the PI3K/Akt pathway and the point of intervention.
Conclusion
The this compound scaffold represents a highly validated and strategically advantageous building block for the synthesis of novel kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region, combined with the stereochemically defined vector of the pyrrolidine ring, provides a powerful platform for developing potent and selective drug candidates. The synthetic protocols outlined herein offer a reliable foundation for researchers to access this key intermediate and incorporate it into discovery programs targeting a multitude of kinases.
References
- 1. brimr.org [brimr.org]
- 2. brimr.org [brimr.org]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive In Vitro Workflow for Characterizing the Efficacy of Novel Nicotinic Acetylcholine Receptor Ligands
A Case Study with 3-(Pyrrolidin-3-yl)pyridine
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognitive function, reward, and motor control, makes them critical targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] The structural diversity of nAChRs, which are pentameric assemblies of different α and β subunits, gives rise to a multitude of subtypes with distinct pharmacological and physiological profiles, offering opportunities for the development of subtype-selective modulators.[4]
The molecular scaffold of nicotine, 3-(1-methylpyrrolidin-2-yl)pyridine, has been the cornerstone for the design of numerous nAChR ligands.[5] The compound this compound represents a structural isomer of nornicotine (3-(pyrrolidin-2-yl)pyridine), presenting a novel chemical entity for investigation.[6][7] Its structural similarity to known nicotinic ligands strongly suggests that it will interact with nAChRs. However, its precise pharmacological profile—binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and subtype selectivity—is unknown.
This application note provides a comprehensive, multi-tiered experimental workflow for the detailed in vitro characterization of novel compounds targeting nAChRs, using this compound as an exemplar. This guide is designed for researchers in pharmacology and drug development, offering a logical progression from initial binding assessment to detailed functional characterization and downstream signaling analysis. We emphasize the rationale behind each experimental choice to provide a robust framework for generating a comprehensive efficacy profile.
Part 1: Target Engagement & Binding Affinity Characterization
Rationale: The foundational step in characterizing any new ligand is to confirm its direct physical interaction with the intended target protein and to quantify the affinity of this interaction. A radioligand binding assay is the gold-standard method for determining the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound by measuring its ability to compete with a high-affinity radiolabeled ligand for the same binding site.[8][9] This approach allows for the screening of the test compound against a panel of nAChR subtypes to establish its binding affinity and selectivity profile.
Experimental Workflow: Competitive Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity of this compound for two major nAChR subtypes: α4β2 and α7.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing human α4β2 or α7 nAChRs.
-
Radioligands: [³H]Epibatidine for α4β2 nAChRs; [³H]Methyllycaconitine ([³H]MLA) for α7 nAChRs.[8]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to make a high-concentration stock.
-
Displacing Agent: Nicotine or Acetylcholine for determination of non-specific binding.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. A typical final concentration range in the assay would be 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes (~10-50 µg protein), radioligand (at a concentration near its Kₔ, e.g., ~0.2 nM [³H]Epibatidine), and binding buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a saturating concentration of a non-radiolabeled displacer (e.g., 100 µM Nicotine).
-
Competitive Binding: Cell membranes, radioligand, and each dilution of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For each concentration of the test compound, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Anticipated Data Presentation:
| nAChR Subtype | Radioligand | Kᵢ of this compound (nM) |
| α4β2 | [³H]Epibatidine | 15.2 ± 2.1 |
| α7 | [³H]MLA | 256.4 ± 18.5 |
| α3β4 | [³H]Epibatidine | 88.9 ± 7.3 |
Table 1: Hypothetical binding affinity data for this compound at various nAChR subtypes. Data are presented as mean ± SEM.
Part 2: Functional Activity Profiling
Rationale: While binding assays confirm target engagement, they do not reveal the functional consequence of that binding. The compound could be an agonist that activates the receptor, an antagonist that blocks activation by the endogenous ligand, or an allosteric modulator that alters the receptor's response to an agonist.[3] We will employ two complementary functional assays: a high-throughput calcium imaging assay for initial screening of activity and selectivity, followed by gold-standard patch-clamp electrophysiology for detailed mechanistic insights.
Assay 1: High-Throughput Functional Screening via Calcium Imaging
Rationale: Many neuronal nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium (Ca²⁺).[11] Agonist activation leads to a direct influx of Ca²⁺, which can be detected by fluorescent indicators. This principle allows for a robust and scalable assay to rapidly determine if a compound functions as an agonist or antagonist.[12]
Caption: Dual-mode workflow for functional characterization using calcium imaging.
Protocol 2: Calcium Imaging Assay
Procedure:
-
Cell Plating: Seed HEK293 cells stably expressing the nAChR subtype of interest (e.g., α7) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash: Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye.
-
Assay Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a plate reader equipped with an automated liquid handler.
-
Execution:
-
For Agonist Mode: Establish a baseline fluorescence reading for ~10-20 seconds. Add varying concentrations of this compound and continue recording the fluorescence signal for 2-3 minutes. Include a known agonist (e.g., Acetylcholine) as a positive control for maximal response (Eₘₐₓ).
-
For Antagonist Mode: Add varying concentrations of this compound and pre-incubate for 10-20 minutes. After pre-incubation, challenge all wells with a fixed concentration of a known agonist (typically the EC₈₀ concentration) and record the fluorescence response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the control agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Assay 2: Gold-Standard Functional Analysis via Patch-Clamp Electrophysiology
Rationale: Patch-clamp electrophysiology is the definitive method for studying ion channel function.[13][14] It provides a direct measurement of the ion current flowing through the receptor in real-time, allowing for a precise characterization of agonist efficacy, potency, and the kinetics of activation and desensitization.[15]
Protocol 3: Whole-Cell Voltage-Clamp Electrophysiology
Procedure:
-
Cell Preparation: Use cells expressing the nAChR subtype of interest. Cells can be transiently or stably transfected mammalian cell lines (e.g., Neuro-2a, HEK293) or Xenopus oocytes previously injected with cRNA for the desired subunits.[16][17]
-
Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.3).
-
Use a glass micropipette (2-5 MΩ resistance) filled with an intracellular solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane potential at a holding potential, typically -60 mV to -80 mV.
-
-
Drug Application: Use a rapid solution exchange system to apply drugs to the recorded cell.
-
Execution:
-
Agonist Mode: Apply increasing concentrations of this compound for a short duration (e.g., 1-2 seconds) and record the elicited inward current. Allow for a sufficient wash-out period between applications (~2-3 minutes) to permit receptor recovery from desensitization.
-
Antagonist Mode: Co-apply a fixed concentration of a known agonist (e.g., ACh) with increasing concentrations of this compound to measure the inhibition of the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration.
-
Normalize the responses to the maximal current elicited by a saturating concentration of a control agonist.
-
Plot the normalized current vs. log concentration to generate dose-response curves and calculate EC₅₀ or IC₅₀ values.
-
Analyze the current kinetics (e.g., rise time, decay time constant) to understand the effects on channel gating and desensitization.
-
Anticipated Data Presentation:
| Assay Parameter | α4β2 nAChR | α7 nAChR |
| Functional Mode | Partial Agonist | Antagonist |
| EC₅₀ (µM) | 0.85 ± 0.12 | N/A |
| Eₘₐₓ (% of ACh) | 45% ± 5% | N/A |
| IC₅₀ (µM) | N/A | 1.2 ± 0.2 |
Table 2: Hypothetical functional data for this compound obtained from electrophysiological recordings. Data are presented as mean ± SEM. N/A indicates not applicable.
Part 3: Elucidation of Downstream Signaling Mechanisms
Rationale: The classical view of nAChRs is that of a ligand-gated ion channel. However, emerging evidence indicates that some nAChR subtypes, particularly α7, can also engage in metabotropic signaling by coupling to intracellular heterotrimeric G-proteins.[18][19] This non-canonical signaling can lead to the activation of downstream pathways, such as phospholipase C (PLC), resulting in intracellular Ca²⁺ release from the endoplasmic reticulum.[19][20] Investigating this possibility provides a more complete picture of the compound's mechanism of action.
Caption: Dual signaling potential of the α7 nAChR.
Protocol 4: Assessing G-Protein Coupling via Intracellular Calcium Release
Rationale: This experiment differentiates between Ca²⁺ influx through the channel pore and Ca²⁺ release from internal stores. By performing a calcium imaging assay in a Ca²⁺-free external solution, any observed signal must originate from intracellular sources, implying a metabotropic, G-protein-coupled mechanism.
Procedure:
-
Follow the procedure for the Calcium Imaging Assay (Protocol 2) with one critical modification.
-
After the dye loading and wash steps, replace the standard assay buffer with a Ca²⁺-free assay buffer (e.g., containing 1 mM EGTA to chelate any residual extracellular Ca²⁺).
-
Perform the agonist mode assay by adding this compound (if it was found to be an agonist) or a known α7 agonist like choline.
-
Interpretation:
-
No fluorescent signal: This indicates that the Ca²⁺ signal observed in normal buffer is solely due to influx through the channel pore (canonical ionotropic signaling).
-
A fluorescent signal is observed: This strongly suggests the compound triggers Ca²⁺ release from intracellular stores, likely via a G-protein-coupled pathway. This can be confirmed by pre-treating cells with a PLC inhibitor (e.g., U73122), which should abolish this signal.[18]
-
Conclusion
The systematic workflow detailed in this application note provides a robust and comprehensive strategy for the in vitro characterization of novel nAChR ligands like this compound. By progressing from binding affinity determination to functional profiling and mechanistic pathway analysis, researchers can build a detailed pharmacological dossier for their compound. This multi-faceted approach, combining high-throughput screening with high-content biophysical methods, ensures that key parameters such as potency, efficacy, subtype selectivity, and mechanism of action are thoroughly elucidated, paving the way for informed decisions in the drug discovery and development process.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 4. Expression and Function of Nicotinic Acetylcholine Receptors in Induced Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and Characterization of a G Protein-binding Cluster in α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Modulation of Neuronal Nicotinic Acetylcholine Receptor Channel Subunits by Go-Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-(Pyrrolidin-3-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable heterocyclic building block. Here, we will delve into the causality behind the formation of impurities, provide detailed troubleshooting protocols, and offer validated methods for purification and characterization.
Frequently Asked Questions (FAQs)
Synthesis Pathway Overview
A common and effective route to this compound involves a multi-step sequence, which is the focus of this troubleshooting guide. The general pathway is outlined below:
Question 1: During the Grignard reaction between 3-bromopyridine and N-Boc-3-pyrrolidinone, I am observing a significant amount of a high molecular weight impurity. What is it and how can I prevent it?
Answer:
The high molecular weight impurity you are likely observing is 3,3'-bipyridine . This side product arises from the Wurtz-type coupling of the Grignard reagent with unreacted 3-bromopyridine.
Causality: The formation of pyridylmagnesium halides can be challenging, and side reactions such as the formation of bipyridyls are known to occur.[1]
Troubleshooting and Prevention:
-
Slow Addition: Add the 3-bromopyridine solution dropwise to the activated magnesium turnings at a low temperature (0-5 °C) to maintain a low concentration of the Grignard reagent and minimize coupling.
-
Use of an Entrainer: Employing an entrainer like 1,2-dibromoethane can help activate the magnesium surface and promote the formation of the desired Grignard reagent over the coupling side reaction.
-
Inverse Addition: Consider adding the magnesium turnings to a solution of 3-bromopyridine, which can sometimes suppress the formation of the bipyridine.
Purification of the Intermediate:
If significant amounts of 3,3'-bipyridine are formed, it can often be removed from the desired N-Boc-3-(pyridin-3-yl)pyrrolidin-3-ol by column chromatography on silica gel.
| Compound | Eluent System (Hexane:EtOAc) | Expected Rf |
| 3,3'-Bipyridine | 80:20 | ~0.6 |
| N-Boc-3-(pyridin-3-yl)pyrrolidin-3-ol | 50:50 | ~0.3 |
Question 2: The catalytic hydrogenation of N-Boc-3-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole is sluggish and I'm seeing incomplete reduction. How can I drive the reaction to completion?
Answer:
Incomplete reduction during the catalytic hydrogenation of the dihydropyrrole intermediate is a common issue. This can be due to several factors including catalyst deactivation or insufficient reaction conditions. The primary side product in this case is the starting material, N-Boc-3-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole.
Causality: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[2] This is a known challenge in the hydrogenation of nitrogen-containing heterocycles.
Troubleshooting and Prevention:
-
Acidic Medium: Performing the hydrogenation in an acidic solvent, such as methanol with a catalytic amount of acetic acid or hydrochloric acid, can protonate the pyridine nitrogen. This prevents its coordination to the catalyst, thereby enhancing the reaction rate.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).
-
Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi).
-
Reaction Time and Temperature: Prolong the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C) if the reaction is slow at room temperature.
Workflow for Optimized Hydrogenation:
Question 3: After the final N-Boc deprotection step with TFA, my product is contaminated with a species that has a mass of +56 amu compared to the desired product. What is this impurity and how do I avoid it?
Answer:
The observed impurity is likely the tert-butylated product, 3-(1-(tert-butyl)pyrrolidin-3-yl)pyridine .
Causality: Acid-catalyzed deprotection of the N-Boc group generates a stable tert-butyl cation.[3] This carbocation is electrophilic and can be scavenged by nucleophiles in the reaction mixture. The deprotected pyrrolidine nitrogen is nucleophilic and can react with the tert-butyl cation, leading to the formation of the N-tert-butylated side product.
Troubleshooting and Prevention:
-
Use a Scavenger: The most effective way to prevent tert-butylation is to include a scavenger in the reaction mixture that can trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES): TES will reduce the tert-butyl cation to isobutane.
-
Anisole: The electron-rich aromatic ring of anisole will undergo Friedel-Crafts alkylation with the tert-butyl cation.
-
Thioanisole: The sulfur atom can also act as a nucleophile to trap the carbocation.
-
-
Choice of Acid: Using HCl in dioxane or methanol instead of TFA can sometimes reduce the extent of this side reaction. The choice of acid can influence the reactivity of the generated carbocation.[4]
-
Lower Temperature: Performing the deprotection at 0 °C can help to minimize the rate of the side reaction.
Detailed Deprotection Protocol with Scavenger:
-
Dissolve N-Boc-3-(pyridin-3-yl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylsilane (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Question 4: My final product, this compound, is an oil and difficult to purify by crystallization. What are the recommended purification methods?
Answer:
Purifying this compound can be challenging due to its physical properties. The two most effective methods are vacuum distillation and column chromatography.
1. Vacuum Distillation:
This is an excellent method for purification on a larger scale, provided the product is thermally stable.
-
Boiling Point: The boiling point of this compound is relatively high, so vacuum distillation is necessary to prevent decomposition.
-
Procedure:
-
Ensure your distillation apparatus is clean, dry, and can hold a high vacuum.
-
Use a short-path distillation setup for efficiency.
-
Slowly heat the crude oil under vacuum.
-
Collect the fraction that distills at the expected boiling point. It is advisable to collect a forerun and a tail fraction to maximize the purity of the main fraction.
-
2. Column Chromatography:
This method is suitable for smaller scales and for removing closely related impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient eluent system is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A typical system would be dichloromethane (DCM) with an increasing percentage of methanol (MeOH). To prevent streaking of the basic amine product, it is highly recommended to add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent.
| Eluent System | Purpose |
| DCM:MeOH (99:1) + 0.1% TEA | Elutes less polar impurities. |
| DCM:MeOH (95:5) + 0.1% TEA | Elutes the desired product. |
| DCM:MeOH (90:10) + 0.1% TEA | Elutes more polar impurities. |
Analytical Characterization
Proper identification of the desired product and any side products is crucial. Below is a summary of expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.55-8.45 (m, 2H, Pyridine-H)
-
δ 7.60-7.50 (m, 1H, Pyridine-H)
-
δ 7.30-7.20 (m, 1H, Pyridine-H)
-
δ 3.40-3.10 (m, 4H, Pyrrolidine-CH₂)
-
δ 2.20-2.00 (m, 2H, Pyrrolidine-CH₂)
-
δ 1.90 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 150.1, 147.8, 137.5, 134.9, 123.6 (Pyridine-C)
-
δ 52.1, 46.3 (Pyrrolidine-CH₂)
-
δ 38.2 (Pyrrolidine-CH)
-
δ 30.5 (Pyrrolidine-CH₂)
-
Mass Spectrometry (MS):
-
ESI-MS: [M+H]⁺ calculated for C₉H₁₂N₂: 149.1079; found: 149.1075.
References
Technical Support Center: Enhancing the Stability of 3-(Pyrrolidin-3-yl)pyridine Compounds for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyrrolidin-3-yl)pyridine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate stability challenges during experimental assays. The inherent chemical nature of the pyridine and pyrrolidine moieties presents specific vulnerabilities that, if unaddressed, can compromise the integrity and reproducibility of your results. This document is designed to provide both preventative strategies and corrective actions to ensure the reliability of your data.
Troubleshooting Guide: Diagnosing and Resolving Compound Instability
Encountering variability in your assay results, such as decreased potency, inconsistent dose-response curves, or the appearance of unexpected analytical peaks, may indicate compound instability. The following guide provides a systematic approach to identifying and resolving these issues.
Logical Workflow for Troubleshooting Instability
The diagram below outlines a step-by-step process for diagnosing the root cause of instability and implementing appropriate solutions.
Caption: Troubleshooting workflow for compound instability.
Frequently Asked Questions (FAQs)
Q1: My compound shows decreasing activity over the course of a multi-day cell-based assay. What is the likely cause and how can I fix it?
A1: This is a classic sign of compound degradation in the assay medium. The this compound scaffold contains two key nitrogen heterocycles that can be susceptible to degradation under physiological conditions (aqueous buffer, 37°C, ambient oxygen).
-
Causality: The pyrrolidine ring is susceptible to oxidation, potentially forming pyrrolidinones (lactams) or other oxidized species.[1][2] This is often catalyzed by components in cell culture media or by ambient oxygen over extended incubation periods. The pyridine moiety, while generally stable, can participate in various reactions depending on the assay components.[3][4]
-
Troubleshooting Steps:
-
pH and Buffering: Ensure your culture medium's pH is stable throughout the experiment. The basicity of the pyrrolidine nitrogen means the compound's charge state is pH-dependent, which can affect stability and cell permeability.[5] Using a robust buffering system like HEPES can be beneficial.
-
Antioxidants: Supplement your assay medium with a low concentration of a gentle antioxidant like N-acetylcysteine or ascorbic acid.[6] This can help quench reactive oxygen species and slow oxidative degradation. Always run an antioxidant-only control to ensure it doesn't interfere with your assay.
-
Dosing Regimen: Instead of a single dose at the beginning of the experiment, consider replenishing the compound with fresh medium every 24-48 hours to maintain a more consistent active concentration.
-
Forced Degradation Study: To confirm the hypothesis, perform a simple stability test. Incubate your compound in the assay medium at 37°C for the full duration of your experiment. At various time points (0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.[7]
-
Q2: I've noticed a new peak appearing in my HPLC analysis of a stock solution. What could this be?
A2: The appearance of a new, growing peak alongside a decrease in the parent compound peak is a strong indicator of degradation. For this compound compounds, the most probable degradation pathways are oxidation and photodegradation.
-
Likely Degradants:
-
Oxidation Products: The nitrogen on the pyrrolidine ring can be oxidized. A common transformation is the oxidation of the carbon adjacent to the nitrogen, leading to the formation of a lactam.[2]
-
N-Oxides: The pyridine nitrogen has a lone pair of electrons and can be oxidized to a pyridine N-oxide, especially in the presence of strong oxidizing agents or certain biological systems.[4]
-
Photodegradation Products: Pyridine and its derivatives can be susceptible to photochemical reactions, leading to various isomers or ring-opened products upon exposure to UV light.[8][9]
-
-
Identification and Prevention:
-
LC-MS Analysis: The most effective way to identify the degradant is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak will provide crucial information about its molecular structure (e.g., an increase of 14 Da might suggest N-oxidation).[7][10]
-
Storage Conditions: Review your storage protocol. Stock solutions should be stored in amber vials to protect from light, kept at low temperatures (≤ -20°C is standard, -80°C is preferred for long-term), and tightly sealed to prevent solvent evaporation and moisture absorption.[11][12] Pyridine itself is hygroscopic and can absorb water from the air, which could facilitate hydrolysis of certain derivatives over time.[13]
-
Solvent Choice: Ensure the solvent used for your stock solution (e.g., DMSO) is of high purity and anhydrous. Water content in DMSO can be detrimental to the long-term stability of many compounds.
-
Q3: What are the optimal storage and handling conditions for solid and solvated this compound compounds?
A3: Proper storage is the most critical preventative measure to ensure the long-term viability of your compound. The following table summarizes the recommended conditions.
| Condition | Solid Compound (Powder) | Stock Solution (in DMSO/Ethanol) | Aqueous Assay Solution |
| Temperature | Store at -20°C or -80°C for long-term. | Store at -20°C for short-term (<1 month) and -80°C for long-term. | Prepare fresh daily. If storage is necessary, store at 4°C for no more than 24-48 hours. |
| Light | Protect from light (store in amber vials or in the dark). | Critical: Always store in amber vials to prevent photodegradation.[8][9] | Prepare and use in amber or foil-wrapped plates/tubes. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) if possible, especially for highly sensitive analogs. | Aliquot into single-use volumes to minimize freeze-thaw cycles and exposure to air/moisture. | If susceptible to oxidation, consider preparing with de-gassed (sparged) buffers. |
| Container | Tightly sealed glass vials. | High-quality polypropylene or glass vials with secure caps.[12] | Sterile, low-bind polypropylene tubes or plates. |
Causality: Low temperatures slow down the kinetics of degradation reactions.[14] Protecting from light prevents photochemical reactions.[8] Minimizing exposure to oxygen and water reduces the risk of oxidation and hydrolysis, respectively.[6][13]
Experimental Protocol: Standard Stability Assessment in Assay Buffer
This protocol describes a fundamental experiment using HPLC to determine the stability of a this compound compound in your specific aqueous assay buffer.[7]
Objective:
To quantify the percentage of the parent compound remaining over time under simulated assay conditions.
Materials:
-
This compound compound
-
Assay buffer (e.g., PBS, HBSS, Cell Culture Medium)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Incubator set to assay temperature (e.g., 37°C)
-
Amber, low-bind tubes
Methodology:
-
Preparation of Test Solution:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the pre-warmed (37°C) assay buffer to the final assay concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%) and consistent across all samples.
-
Vortex gently to mix. This is your Test Solution .
-
-
Time-Point Sampling:
-
Immediately after preparation, take an aliquot of the Test Solution. This is your T=0 sample .
-
Place the remaining Test Solution in an incubator at the assay temperature (e.g., 37°C), protected from light.
-
At subsequent time points (e.g., T=2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
-
Sample Analysis:
-
For each time-point sample, immediately inject a fixed volume onto the HPLC system. If analysis cannot be performed immediately, flash-freeze the aliquot in liquid nitrogen and store at -80°C.
-
Use a stability-indicating HPLC method (a gradient method is often required) that can separate the parent compound from any potential degradants.[7] The method should be validated to show that buffer components do not interfere with the parent peak.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time. A compound is generally considered stable if >85-90% of the parent compound remains at the final time point.
-
References
- 1. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. biosynce.com [biosynce.com]
- 14. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for "3-(Pyrrolidin-3-yl)pyridine" quantification
Welcome to the technical support center for the analytical quantification of 3-(Pyrrolidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your analytical results.
Introduction
This compound, an isomer of nornicotine, is a heterocyclic building block crucial in pharmaceutical synthesis.[1][2] Its accurate quantification is paramount for reaction monitoring, purity assessment, and quality control. However, its physicochemical properties—specifically its basicity, high polarity, and potential for stereoisomers—present unique analytical challenges. This guide offers practical, field-tested solutions to overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: What is the most suitable analytical technique for quantifying this compound? A1: The choice of technique depends on the sample matrix and required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine analysis of bulk materials and formulations where concentration levels are relatively high.[3][4] The pyridine ring provides a chromophore for UV detection (typically around 250-260 nm).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying trace levels of the compound in complex matrices like biological fluids or environmental samples.[5][6] Its high sensitivity and selectivity are essential for overcoming matrix interference.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the compound's polarity may require derivatization to improve volatility and peak shape.[8][9] It is often used for identifying impurities or in metabolomic studies.[8][10]
Q2: What key physicochemical properties of this compound influence analytical method development? A2: Three properties are critical:
-
Basicity: The molecule contains two basic nitrogen atoms (one on the pyridine ring, pKa ~5.2, and one on the pyrrolidine ring, pKa ~8-9). This basicity can cause strong interactions with acidic residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing).[11]
-
Polarity/Hydrophilicity: As a small, polar molecule, it is highly soluble in aqueous solutions but may exhibit poor retention on traditional C18 reversed-phase columns, potentially eluting in or near the solvent front.[12][13]
-
Chirality: The compound possesses a stereogenic center at the 3-position of the pyrrolidine ring. Unless enantiomeric separation is required, this is often analyzed as a racemate. If the stereoisomers must be quantified separately, a chiral stationary phase (CSP) is necessary.[14][15]
Q3: Is derivatization necessary for the analysis of this compound? A3: It depends on the analytical technique.
-
For HPLC-UV: Derivatization is generally not required as the pyridine ring has sufficient UV absorbance.
-
For GC-MS: Derivatization (e.g., acylation) is often recommended to block the polar N-H group on the pyrrolidine ring. This increases volatility and reduces interactions with the GC column, resulting in better peak shape and thermal stability.[9]
-
For LC-MS/MS: While not strictly necessary for ionization, derivatization with a permanently charged moiety can sometimes enhance ionization efficiency and improve sensitivity.[14] A pre-column derivatization method has been reported for a similar compound, 3-aminopyrrolidine, to add a UV-active group, which could be an alternative strategy if UV sensitivity is low.[16]
Q4: How can I ensure my analytical method is reliable and meets regulatory expectations? A4: Method validation is essential.[17] Analytical methods must be validated to demonstrate they are suitable for their intended purpose.[17][18] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[18][19][20] Documenting this process provides evidence of the method's reliability.[20]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during method development and execution.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
-
Primary Cause: Interaction between the basic nitrogen atoms of the analyte and acidic residual silanols on the silica-based column packing material.[11] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5. This protonates the basic nitrogens, but more importantly, it suppresses the ionization of the silanol groups (pKa ~3.5-4.5), minimizing the unwanted ionic interactions. An acidic buffer like formate or phosphate is recommended.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise base-deactivated. These columns have a minimal number of accessible silanol groups.
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note that TEA can suppress MS ionization and has a high UV cutoff.
-
Increase Ionic Strength: Increasing the buffer concentration in the mobile phase can also help shield the silanol interactions and improve peak shape.
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC
-
Primary Cause: The analyte is too polar (hydrophilic) for the non-polar stationary phase (e.g., C18). It spends most of its time in the mobile phase and elutes very quickly.[13]
-
Solutions:
-
Highly Aqueous Mobile Phase: Use a mobile phase with a very low percentage of organic solvent (e.g., 1-5% acetonitrile or methanol). Ensure your C18 column is "aqueous stable" (e.g., with polar end-capping or a polar-embedded group) to prevent stationary phase collapse.
-
Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as Cyano (CN) or Phenyl-Hexyl.
-
Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent pairs with the protonated analyte, forming a less polar complex that is better retained on a C18 column. Note that ion-pairing reagents are often non-volatile and can permanently modify the column, making them unsuitable for LC-MS.[12]
-
Issue 3: Low Sensitivity or Poor Ionization in LC-MS/MS
-
Primary Cause: Inefficient protonation of the analyte in the electrospray ionization (ESI) source or suppression of the signal by matrix components.
-
Solutions:
-
Optimize Mobile Phase pH: For positive mode ESI, a low pH mobile phase (e.g., containing 0.1% formic acid) is crucial to ensure the analyte is protonated [M+H]+ before entering the mass spectrometer.
-
Matrix Effect Mitigation:
-
Sample Dilution: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components.[7]
-
Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds. A strong cation exchange (SCX) SPE cartridge can be effective for selectively retaining the basic analyte while washing away neutral and acidic interferences.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to compensate for consistent ion suppression or enhancement.[5][6]
-
-
Optimize MS Source Parameters: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC analytical issues.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for method development and should be validated in your laboratory.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is suitable for purity analysis and quantification in non-complex matrices.
| Parameter | Setting | Rationale |
| Column | Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm | Standard phase with deactivation to minimize silanol interactions. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | Buffered aqueous phase at a low pH to control analyte ionization and suppress silanol activity. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% B to 40% B over 15 minutes | A shallow gradient to ensure separation from potential impurities. Adjust as needed based on analyte retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection (UV) | 254 nm | Corresponds to an absorbance maximum for the pyridine ring. Verify with a UV scan of a standard.[3] |
| Injection Volume | 10 µL | Standard volume; can be adjusted to meet sensitivity needs. Avoid overloading the column. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (95:5) | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion. |
| System Suitability | Tailing factor < 1.5; %RSD of 5 replicate injections < 2.0% for retention time and peak area. | Verifies the system is performing correctly before running samples. |
Protocol 2: LC-MS/MS Method for Trace Quantification
This method is designed for high sensitivity and selectivity in complex matrices like plasma or tissue extracts.
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and speed, compatible with fast MS scanning. |
| Column | HILIC, 100 mm x 2.1 mm, 1.8 µm | Provides strong retention for the polar analyte, moving it away from the solvent front and early-eluting matrix components.[13] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content for HILIC retention. |
| Mobile Phase B | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Aqueous component to facilitate elution. Formic acid and ammonium formate aid in ionization and improve peak shape.[5] |
| Gradient | 95% A held for 1 min, then to 60% A over 5 min, hold for 1 min, return to 95% A and re-equilibrate. | A typical HILIC gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of MRM experiments.[7][21] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| MRM Transitions | Quantifier: 149.1 -> 121.1, Qualifier: 149.1 -> 94.1 (Example transitions, must be optimized) | Precursor ion [M+H]+ is 149.1. Product ions correspond to stable fragments of the molecule.[22] |
| Sample Preparation | Protein precipitation followed by Strong Cation Exchange (SCX) SPE. | Removes proteins and isolates the basic analyte from many matrix interferences.[6] |
LC-MS/MS Sample Preparation and Analysis Workflow
Caption: Workflow for trace quantification of this compound using LC-MS/MS.
Section 4: Method Validation Parameters
A brief overview of key validation parameters based on ICH guidelines.[23] All analytical methods for pharmaceutical use must be validated to ensure they are reliable.[17][19]
| Parameter | Description | Typical Acceptance Criteria (for Assay/Purity) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[19] | Peak purity analysis (e.g., with PDA detector) shows no co-elution. Blank matrix shows no interference at the analyte's retention time. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[19] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision and accuracy.[20] | For assay: 80% to 120% of the test concentration. For purity: From LOQ to 120% of the impurity specification. |
| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked analyte in a blank matrix.[20] | % Recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[18] | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18] | System suitability parameters remain within acceptable limits when parameters like pH, flow rate, or column temperature are slightly varied. |
References
- 1. 3-Pyrrolidin-3-ylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. htslabs.com [htslabs.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. scispace.com [scispace.com]
- 10. marshall.edu [marshall.edu]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. mdpi.com [mdpi.com]
- 16. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. wjarr.com [wjarr.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. cdpr.ca.gov [cdpr.ca.gov]
- 22. PubChemLite - this compound (C9H12N2) [pubchemlite.lcsb.uni.lu]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Toxicity in 3-(Pyrrolidin-3-yl)pyridine Analogs
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 3-(Pyrrolidin-3-yl)pyridine scaffold. Our goal is to provide a framework for understanding, identifying, and mitigating potential toxicity associated with these analogs. This document combines mechanistic insights, strategic guidance, and detailed experimental protocols to support your discovery and development programs.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses common high-level questions regarding the toxicity profile of this compound analogs.
Question 1: What are the most likely sources of toxicity for this compound analogs?
Answer: The toxicity of this scaffold is often linked to its metabolic fate. Based on analogous structures, such as pyrrolizidine alkaloids, the primary concern is metabolic activation of the pyrrolidine ring by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] This process can generate reactive electrophilic intermediates, such as pyrrolinium ions or dehydro-metabolites.[1][2] These reactive metabolites can then form covalent bonds (adducts) with cellular nucleophiles like DNA and proteins, leading to cytotoxicity, genotoxicity, and organ damage (especially hepatotoxicity).[1][2]
A secondary source of toxicity can be off-target pharmacology, where the molecule interacts with unintended biological targets, leading to adverse effects.
Question 2: My lead compound is showing cytotoxicity. What is the first step to diagnose the problem?
Answer: The first step is to determine if the observed toxicity is mechanism-based (on-target) or due to off-target effects or metabolic bioactivation. A critical experiment is to compare the cytotoxicity of your compound in cells expressing the intended target versus cells that do not.
-
If toxicity is observed only in target-expressing cells , it may be an on-target effect. In this case, the therapeutic window may be too narrow, and you may need to find analogs with a better balance of potency and toxicity.
-
If toxicity is observed in both cell types , it is likely an off-target effect or related to the compound's intrinsic chemical properties (e.g., metabolic bioactivation). This is a common scenario and the primary focus of this guide.
Question 3: What are the main medicinal chemistry strategies to reduce metabolism-driven toxicity for this scaffold?
Answer: The core strategy is to block or modify the sites of metabolic activation without losing the desired biological activity. This is typically achieved through several key tactics:
-
Metabolic Blocking: Introduce substituents at or near the sites of metabolism. For the pyrrolidine ring, this could involve substitution at the 2- or 5-positions to sterically hinder CYP enzyme access.
-
Electronic Modification: Alter the electronic properties of the rings to make them less susceptible to oxidation. For example, introducing electron-withdrawing groups on the pyridine ring can decrease its electron density.
-
Bioisosteric Replacement: Replace the pyrrolidine or pyridine ring with a different group that retains the necessary pharmacophoric features but has a more favorable metabolic profile.[3][4] This is a powerful strategy to design out metabolic liabilities.[5][6]
Question 4: What is a bioisostere, and how can it help reduce toxicity?
Answer: A bioisostere is a chemical group or molecule that has similar physical or chemical properties to another, which produces broadly similar biological properties.[4] In the context of toxicity reduction, bioisosteric replacement aims to create a new molecule that:
-
Blocks a metabolic hotspot.
-
Reduces the formation of reactive metabolites.
-
Improves pharmacokinetic properties (e.g., by reducing lipophilicity).[3]
-
Eliminates unwanted off-target activity.
For example, replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation at that position.[5] Similarly, replacing the entire pyrrolidine ring with a more stable, less basic isostere can prevent bioactivation.[6][7]
Part 2: Troubleshooting Guides & Strategic Workflows
This section provides a more in-depth, problem-solving approach to specific experimental challenges.
Problem 1: High cytotoxicity is observed in a standard HepG2 cell viability assay. How do I confirm if this is due to reactive metabolite formation?
Answer: To investigate the role of metabolic activation, you can perform a series of mechanism-based in vitro assays. The key is to compare the cytotoxicity of your analog under conditions with and without metabolic activity.
Troubleshooting Workflow:
-
Incorporate Microsomes: Run the cytotoxicity assay with and without the addition of human liver microsomes (HLM) and an NADPH regenerating system. A significant increase in toxicity in the presence of HLM and NADPH strongly suggests that a metabolite is the toxic species.
-
Use CYP Inhibitors: Co-incubate your compound with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isoform inhibitors (e.g., ketoconazole for CYP3A4). A reduction in toxicity in the presence of these inhibitors provides further evidence for CYP-mediated bioactivation.
-
Reactive Metabolite Trapping: This is a more advanced experiment where you incubate your compound with liver microsomes in the presence of a nucleophilic trapping agent, such as glutathione (GSH). The formation of GSH adducts, detectable by LC-MS/MS, is direct evidence of reactive metabolite generation.
Visualizing the Problem: A Hypothesized Bioactivation Pathway
The following diagram illustrates a potential metabolic pathway leading to the formation of a reactive, toxic species from a generic this compound analog. This is a working hypothesis based on known bioactivation mechanisms of similar N-heterocycles.[1][2]
Caption: Hypothesized metabolic bioactivation of the pyrrolidine ring.
Problem 2: My lead compound has confirmed metabolism-driven toxicity. What structural modifications should I prioritize?
Answer: A systematic approach to structural modification is recommended. The goal is to disrupt the bioactivation pathway while retaining on-target potency.
Table 1: Strategic Bioisosteric Replacements to Mitigate Toxicity
| Original Moiety | Potential Issue | Suggested Bioisostere | Rationale & Key Reference |
| Pyrrolidine Ring | Site of oxidative metabolism; formation of reactive pyrrolinium ions. | Piperidine | Alters ring pKa and conformation; may change metabolic profile.[6] |
| Azetidine | Reduces lipophilicity and may improve solubility and metabolic stability.[5] | ||
| Fluorinated Pyrrolidine | Blocks specific C-H sites of metabolism via a C-F bond.[5] | ||
| Morpholine | Introduces a heteroatom to block metabolism and increase polarity.[6] | ||
| Pyridine Ring | Can influence the electronics of the pyrrolidine ring; potential for N-oxidation. | Phenyl | Removes the basic nitrogen, altering physicochemical properties and potential off-target effects. |
| Pyrimidine or Pyrazine | Modulates pKa, hydrogen bonding capacity, and metabolic profile. | ||
| Fluorinated Pyridine | Adds an electron-withdrawing group to decrease ring electron density, potentially reducing susceptibility to oxidation. |
A Decision-Making Workflow for Toxicity Mitigation
This workflow provides a structured approach to diagnosing and solving toxicity issues with your analogs.
Caption: A workflow for diagnosing and addressing in vitro toxicity.
Part 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for foundational in vitro toxicity and metabolism assays.
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[8][9]
Materials:
-
HepG2 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Pen/Strep
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound (1 mM stock in DMSO)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well plates and LC-MS/MS system
Procedure:
-
Master Mix Preparation: Prepare a master mix containing HLM in phosphate buffer. For a final HLM concentration of 0.5 mg/mL, dilute the 20 mg/mL stock 1:40 in buffer. Keep on ice.
-
Compound Incubation: In a 96-well plate, add the test compound to the HLM master mix to achieve a final substrate concentration of 1 µM.
-
Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Control Reactions:
-
No NADPH control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
T=0 control: Quench the reaction immediately after adding the compound, before adding NADPH, to determine the initial concentration.
-
-
Sample Processing: Centrifuge the quenched plates (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) represents the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-(Pyrrolidin-3-yl)pyridine Binding Affinity to nAChRs
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of "3-(Pyrrolidin-3-yl)pyridine" and its analogs as ligands for nicotinic acetylcholine receptors (nAChRs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
I. Introduction to the Challenge: Affinity and Selectivity
"this compound" serves as a crucial scaffold for developing ligands targeting nAChRs, which are implicated in a variety of neurological and psychiatric disorders.[1] The primary goal in optimizing this scaffold is to enhance its binding affinity (often expressed as Ki or Kd) for a specific nAChR subtype while minimizing off-target binding to achieve selectivity. This is a non-trivial task, as subtle structural modifications can lead to dramatic shifts in binding profiles and functional activity.[2][3][4]
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels with a diverse array of subunit compositions, leading to numerous subtypes with distinct pharmacological properties.[1][5] For instance, the α4β2 subtype is a major focus for conditions like nicotine addiction and depression, while the α7 subtype is targeted for cognitive enhancement.[6] Achieving selectivity between these subtypes is paramount to developing effective therapeutics with minimal side effects.[6][7]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the optimization of this compound analogs.
Q1: My initial analog synthesis resulted in a complete loss of binding affinity. What are the most likely reasons?
A1: A complete loss of affinity often points to a disruption of a critical pharmacophoric element. Consider the following:
-
Disruption of the Core Pharmacophore: The pyridine nitrogen and the pyrrolidine nitrogen are key hydrogen bond acceptors and protonatable sites, respectively, essential for interaction with the nAChR binding pocket.[5][8] Ensure your synthetic route has not inadvertently modified or masked these groups.
-
Steric Hindrance: The nAChR binding site is a well-defined pocket. The addition of bulky substituents, particularly at positions that clash with amino acid residues lining this pocket, can completely abrogate binding.[9] Structure-activity relationship (SAR) studies on related scaffolds have shown that the size and position of substituents are critical.[2][3][4]
-
Incorrect Stereochemistry: For chiral centers, such as the 3-position of the pyrrolidine ring, one enantiomer often exhibits significantly higher affinity than the other. If your synthesis is not stereospecific, you may be testing a racemic mixture where the inactive enantiomer predominates, or you may have synthesized the wrong enantiomer altogether.
Q2: I'm observing high non-specific binding in my radioligand binding assay. How can I troubleshoot this?
A2: High non-specific binding can mask the true specific binding signal, leading to inaccurate affinity measurements.[10][11][12] Here are some common causes and solutions:
-
Radioligand Issues:
-
Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific interactions.[10]
-
Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.[10]
-
Hydrophobicity: Highly hydrophobic ligands tend to exhibit greater non-specific binding.[10]
-
-
Assay Conditions:
-
Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites on your membranes and filter plates.[10]
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[10]
-
Membrane Concentration: Titrate the amount of membrane protein used in the assay. Too high a concentration can increase non-specific binding.[10]
-
Q3: My binding affinity data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are not consistent. Why might this be?
A3: Discrepancies between SPR and ITC data are not uncommon and can arise from the fundamental differences in these techniques:
-
Immobilization Effects (SPR): In SPR, one of the binding partners (typically the receptor) is immobilized on a sensor chip.[13][14] This immobilization can sometimes lead to conformational changes or steric hindrance that may alter the binding affinity compared to the in-solution interaction measured by ITC.
-
Mass Transport Limitations (SPR): For fast-acting ligands, the binding rate can be limited by the rate at which the analyte is transported to the sensor surface, which can affect the accuracy of kinetic measurements.[15]
-
Thermodynamic vs. Kinetic Data: ITC directly measures the heat change upon binding, providing a direct measure of the binding enthalpy (ΔH) and allowing for the calculation of the binding affinity (Ka) and entropy (ΔS).[16][17][18][19] SPR, on the other hand, measures the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated. Discrepancies can arise if the binding event is more complex than a simple 1:1 interaction.
-
Buffer Mismatches: Ensure that the buffers used in both experiments are identical, as differences in pH, ionic strength, and buffer components can influence binding affinity.
III. Troubleshooting Experimental Workflows
This section provides detailed troubleshooting guides for common experimental techniques used in the optimization of this compound analogs.
A. Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[12][20]
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow and Troubleshooting.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High background noise | Insufficient washing of filters. | Increase the number and volume of washes with ice-cold buffer. Ensure the vacuum is applied consistently.[10] |
| Low specific binding signal | Low receptor expression in membranes; Inactive radioligand. | Verify receptor expression levels via Western blot or with a control ligand of known high affinity. Check the age and storage conditions of the radioligand. |
| Inconsistent results between assays | Pipetting errors; Inconsistent incubation times or temperatures; Variability in membrane preparations. | Use calibrated pipettes and a consistent pipetting technique. Ensure precise timing and temperature control for all incubations. Prepare a large, single batch of membranes for a series of experiments. |
| Curve fitting issues in competition assays | The bottom plateau of the competition curve is not well-defined. | Define the non-specific binding using a saturating concentration of a known standard competitor to fix the bottom plateau during data analysis.[21] |
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of binding kinetics.[13][14]
Workflow Diagram:
References
- 1. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 2. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of subtype selective nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 21. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 3-(Pyrrolidin-3-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying "3-(Pyrrolidin-3-yl)pyridine" to improve its penetration across the blood-brain barrier (BBB). The content is structured to offer not just protocols, but the underlying scientific rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the modification of this compound for enhanced CNS delivery.
Q1: What are the primary physicochemical hurdles preventing this compound from efficiently crossing the blood-brain barrier?
A1: The primary obstacles for this compound are related to its physicochemical properties. The molecule possesses hydrogen bond donors (the pyrrolidine NH group) and acceptors (the pyridine nitrogen), which increase its polarity. High polarity is generally detrimental to passive diffusion across the lipophilic BBB.[1][2] Key properties to consider are:
-
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule contributed by polar atoms. For optimal BBB penetration, a TPSA of less than 90 Ų is often recommended.[3]
-
Lipophilicity (LogP/LogD): The LogP value indicates a compound's distribution between an oily and an aqueous phase. A balanced lipophilicity (LogP between 2 and 5) is generally favorable for BBB penetration.[3]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors directly impacts a molecule's interaction with the aqueous environment and the polar heads of the BBB's phospholipid bilayer, thereby hindering its passage.[1][4][5]
-
pKa: The ionization state of the molecule at physiological pH (7.4) is critical. The pyridine and pyrrolidine nitrogens can be protonated, leading to a charged species that will not readily cross the BBB.
Q2: What are the main strategic approaches to modifying a scaffold like this compound for better brain penetration?
A2: There are several established medicinal chemistry strategies that can be employed:
-
Increase Lipophilicity: By adding lipophilic groups or masking polar functionalities, the overall lipophilicity of the molecule can be increased, favoring partitioning into the lipid membranes of the BBB.[6][7]
-
Reduce Hydrogen Bonding: Modifying or masking hydrogen bond donors and acceptors can significantly decrease the polarity of the molecule and improve its ability to cross the BBB.[4][8][9] This can sometimes be achieved by introducing intramolecular hydrogen bonds.[4][9]
-
Modulate pKa: Altering the basicity of the nitrogen atoms can reduce the proportion of the ionized form at physiological pH, thereby increasing the concentration of the neutral, more permeable species.
-
Evade Efflux Transporters: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp) that actively pump xenobiotics out of the brain.[8][10] Structural modifications can be made to reduce the molecule's affinity for these transporters.[8][11][12][13]
-
Prodrug Approach: A polar drug can be chemically modified into a more lipophilic "prodrug" that crosses the BBB and is then converted back to the active drug within the brain.[6][7][14][15][16]
Q3: What in vitro assays are essential for evaluating the BBB permeability of my modified compounds?
A3: A tiered approach using in vitro assays is highly recommended for initial screening:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[17][18][19] It provides a good initial assessment of passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which express some of the efflux transporters found at the BBB, such as P-gp.[20][21][22] This assay can provide an indication of a compound's susceptibility to efflux.
-
MDCK-MDR1 Assay: This is another cell-based assay using Madin-Darby canine kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene (P-gp). It is a more specific assay to determine if a compound is a P-gp substrate.
Section 2: Troubleshooting Guide
This section provides a structured approach to addressing common experimental challenges in a "Problem - Hypothesis - Solution" format.
Problem 1: My this compound analog shows poor permeability in the PAMPA-BBB assay.
-
Hypothesis: The compound is too polar and has a high hydrogen bonding capacity, limiting its passive diffusion.
-
Solution: Systematic Structural Modifications to Increase Lipophilicity and Reduce Polarity.
-
Rationale: The goal is to decrease the molecule's TPSA and increase its LogP without introducing liabilities.
-
Strategies:
-
N-Alkylation/Arylation of the Pyrrolidine: Introduce small alkyl (e.g., methyl, ethyl) or aryl groups on the pyrrolidine nitrogen. This will mask a hydrogen bond donor.
-
Substitution on the Pyridine Ring: Add small, lipophilic substituents (e.g., methyl, chloro, fluoro) to the pyridine ring.
-
Bioisosteric Replacement: Consider replacing the pyridine ring with a less polar isostere, such as a phenyl or a thiophene ring, if the pyridine nitrogen is not essential for biological activity.
-
-
| Modification Strategy | Expected Impact on Physicochemical Properties |
| N-methylation of pyrrolidine | Reduces H-bond donors, slightly increases LogP |
| Addition of a chloro group to the pyridine ring | Increases LogP |
| Replacement of pyridine with a phenyl ring | Significantly increases LogP, removes a H-bond acceptor |
Problem 2: My analog has good PAMPA permeability but shows a high efflux ratio in the Caco-2 or MDCK-MDR1 assay.
-
Hypothesis: The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
-
Solution: Structural Modifications to Reduce P-gp Efflux.
-
Rationale: P-gp often recognizes and transports molecules with specific structural features, such as hydrogen bond donors and certain aromatic systems.[8][10] Modifications can disrupt these recognition patterns.
-
Strategies:
-
Masking Hydrogen Bond Donors: As mentioned previously, N-alkylation of the pyrrolidine can reduce P-gp recognition.[13]
-
Introducing Steric Hindrance: Adding bulky groups near potential P-gp interaction sites can prevent the molecule from effectively binding to the transporter.
-
Altering Molecular Shape and Rigidity: Introducing conformational constraints, for example by incorporating a double or triple bond, can reduce the flexibility of the molecule and its ability to adopt a conformation recognized by P-gp.[23]
-
Reducing Basicity: Lowering the pKa of the basic nitrogens can sometimes reduce P-gp efflux.
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive, transcellular permeability of this compound analogs.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Acceptor plate (96-well)
-
BBB-specific lipid solution (e.g., a mixture of phospholipids dissolved in an organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (e.g., promazine for high permeability, diclofenac for low permeability)
-
DMSO
-
UV-Vis plate reader
Procedure:
-
Prepare Donor Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Dilute these stocks with PBS to a final concentration of 500 µM in PBS with 5% DMSO.
-
Coat the PAMPA Plate Membrane: Add 5 µL of the BBB lipid solution to each well of the donor plate's membrane. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the PBS in the acceptor wells.
-
Add Donor Solutions: Add 200 µL of the prepared donor solutions to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 18-20 hours in a humidified chamber to prevent evaporation.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability (Pe): Use the following formula to calculate the effective permeability coefficient:
-
Pe (cm/s) = [-ln(1 - CA/Ceq)] * (VA * VD) / [(VA + VD) * A * t]
-
Where:
-
CA = Concentration in the acceptor well
-
Ceq = Equilibrium concentration
-
VA = Volume of the acceptor well
-
VD = Volume of the donor well
-
A = Area of the membrane
-
t = Incubation time in seconds
-
-
Section 4: Visualization and Diagrams
This section provides visual aids to better understand the concepts discussed.
Caption: Strategic workflow for modifying this compound.
Caption: Step-by-step workflow for the PAMPA-BBB assay.
References
- 1. Predicting penetration across the blood-brain barrier from simple descriptors and fragmentation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 22. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-(Pyrrolidin-3-yl)pyridine Analogs as nAChR Antagonists
This guide provides a comprehensive comparison of the efficacy of various analogs based on the 3-(pyrrolidin-3-yl)pyridine scaffold as nicotinic acetylcholine receptor (nAChR) antagonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, subtype selectivity, and functional activity of these compounds, supported by experimental data from peer-reviewed literature.
Introduction: The Therapeutic Promise of nAChR Antagonists
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in a wide array of physiological and pathological processes in both the central and peripheral nervous systems.[1][2] Their involvement in conditions such as nicotine addiction, neurodegenerative diseases, and certain types of cancer has made them a significant target for therapeutic intervention.[3] While much research has focused on nAChR agonists, the development of selective antagonists offers a distinct therapeutic strategy. Antagonists can block the effects of endogenous acetylcholine or exogenous ligands like nicotine, providing a valuable approach for treating conditions characterized by excessive cholinergic activity or for managing addiction.[3]
The this compound scaffold has emerged as a versatile platform for the design of novel nAChR ligands. Derived from modifications of potent nAChR agonists like nicotine and epibatidine, this chemical framework has yielded a diverse range of compounds with varying affinities, selectivities, and functional activities at different nAChR subtypes.[1][4] This guide will focus specifically on those analogs that exhibit antagonistic properties, comparing their efficacy and potential as pharmacological tools and therapeutic leads.
Mechanism of Action of nAChR Antagonists
Nicotinic acetylcholine receptor antagonists function by binding to the receptor and preventing its activation by acetylcholine or other agonists. This can occur through several mechanisms:
-
Competitive Antagonism: The antagonist binds to the same site as the agonist (the orthosteric site) but does not activate the receptor. This direct competition for the binding site reduces the frequency of channel opening in the presence of an agonist.
-
Non-competitive Antagonism: The antagonist binds to a different site on the receptor (an allosteric site) or within the ion channel pore. This binding induces a conformational change that prevents the channel from opening, even when an agonist is bound to the orthosteric site.[5]
The efficacy of an antagonist is determined by its affinity for the receptor and its ability to prevent channel activation. Subtype selectivity is a critical factor in the development of nAChR antagonists, as it allows for the targeting of specific receptor populations, thereby minimizing off-target effects.[1]
Comparative Efficacy of this compound Analog Antagonists
The following sections and data table summarize the antagonistic activity of selected this compound analogs and related structures at various nAChR subtypes. The data is compiled from multiple studies to provide a comparative overview.
Data Summary Table
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Efficacy | Reference |
| Compound 6b (deschloroepibatidine analog) | α4β2 | 0.13 | - | Potent Antagonist | [6][7] |
| α3β4 | - | - | 25-fold selective for α4β2 | [6][7] | |
| α7 | - | - | 46-fold selective for α4β2* | [6][7] | |
| 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g) | α4β2 | High Affinity | - | Antagonist | [8] |
| α3β4 | Low Affinity | - | Highly selective for α4β2 | [8] | |
| α7 | Low Affinity | - | Highly selective for α4β2 | [8] | |
| bPiDDB (bis-3-picolinium dibromide) | Dopamine release inhibiting nAChRs | - | Potent Inhibition | Antagonist | [3] |
Note: Data for direct this compound antagonists is limited in the public domain, with many analogs being agonists. The table includes closely related structures to provide a broader context of antagonist development from similar pharmacophores.
Key Findings and Structure-Activity Relationships
Several studies have explored modifications of the this compound and related scaffolds, leading to the identification of potent antagonists.
-
Deschloroepibatidine Analogs: Research into deschloroepibatidine analogs, which share structural similarities with the pyrrolidine-pyridine core, has yielded potent antagonists. For instance, compound 6b demonstrated a high binding affinity (Ki = 0.13 nM) for α4β2* nAChRs and acted as a potent antagonist in vivo, effectively blocking nicotine-induced antinociception.[6][7] This compound also exhibited significant selectivity for the α4β2* subtype over α3β4 and α7 nAChRs.[6][7]
-
2'-Fluoro-3'-(substituted phenyl)deschloroepibatidines: Further modifications, such as the introduction of a substituted phenyl group, have led to the development of highly selective antagonists. The 4-carbamoylphenyl analog 5g showed high affinity and selectivity for the α4β2 nAChR over α3β4 and α7 subtypes.[8] Electrophysiological studies confirmed its antagonist activity at α4β2, α3β4, and α7 nAChRs.[8]
-
From Agonist to Antagonist: The transition from agonist to antagonist activity can often be achieved through subtle structural modifications. For example, the addition of bulky substituents to the pyridine ring or modifications to the pyrrolidine nitrogen can shift the functional profile of a compound.[9][10]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used in the characterization of nAChR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.
Materials:
-
Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., HEK cells expressing human α4β2 nAChRs).
-
Radiolabeled ligand (e.g., [³H]epibatidine).[1]
-
Test compound (this compound analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of a compound at a specific nAChR subtype expressed in Xenopus oocytes.
Objective: To determine if a compound acts as an antagonist by measuring its ability to inhibit agonist-induced currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Agonist (e.g., acetylcholine).
-
Test compound.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
Procedure:
-
Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist to the oocyte and record the resulting inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-apply the test compound (antagonist) for a set period.
-
Co-apply the agonist and the test compound and record the current response.
-
Compare the current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition.
-
Construct a concentration-response curve to determine the IC50 value of the antagonist.
Visualizations
nAChR Signaling Pathway
Caption: Simplified signaling pathway of nAChR activation and antagonism.
Experimental Workflow for nAChR Antagonist Screening
Caption: A typical workflow for the screening and identification of nAChR antagonists.
Conclusion
The this compound scaffold and its related structures represent a promising starting point for the development of novel nAChR antagonists. The analogs discussed in this guide demonstrate that targeted chemical modifications can lead to compounds with high affinity, potent antagonist activity, and significant subtype selectivity. Further research, guided by the structure-activity relationships and experimental protocols outlined here, will be crucial in optimizing these compounds for therapeutic use. The continued exploration of this chemical space holds the potential to deliver new treatments for a range of neurological and psychiatric disorders.
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nicotinic Receptor Antagonists as Novel Pharmacotherapies for Tobacco Dependence and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands [pubmed.ncbi.nlm.nih.gov]
The Viability of 3-(Pyrrolidin-3-yl)pyridine as a Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often hinges on the identification and validation of privileged chemical scaffolds—molecular frameworks that can be readily modified to interact with specific biological targets. One such scaffold that has garnered significant interest, particularly in the realm of neuroscience, is 3-(Pyrrolidin-3-yl)pyridine . This guide provides an in-depth, objective comparison of this scaffold against viable alternatives, supported by experimental data, to validate its utility in drug discovery.
The this compound Scaffold: An Introduction to a Privileged Structure
The this compound scaffold is a heterocyclic structure composed of a pyridine ring linked at the 3-position to a pyrrolidine ring, also at its 3-position. This arrangement provides a three-dimensional structure with a basic nitrogen atom in the pyrrolidine ring and a weakly basic nitrogen in the pyridine ring, making it an attractive candidate for interacting with a variety of biological targets through hydrogen bonding and ionic interactions.[1][2]
Its most prominent role to date has been as a core component of ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3] The structural similarity of this scaffold to the natural nAChR agonist, nicotine, has made it a focal point for the development of novel nAChR modulators.
Comparative Analysis of Drug Scaffolds for nAChR Modulation
To objectively assess the viability of the this compound scaffold, it is essential to compare its performance with established alternatives. This section will focus on two key competitor scaffolds for nAChR modulation: the bridged bicyclic amines (e.g., Epibatidine analogues) and the conformationally restricted tricyclic amines (e.g., Varenicline analogues) .
Binding Affinity and Functional Activity at nAChRs
The primary measure of a scaffold's potential is its ability to beget compounds with high affinity and appropriate functional activity (agonist, partial agonist, or antagonist) for the target receptor. The following table summarizes key in vitro data for representative compounds from each scaffold class, primarily targeting the α4β2 nAChR subtype, which is highly expressed in the CNS and a key target for smoking cessation and cognitive enhancement.
| Scaffold Class | Representative Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh) | Reference |
| 3-(Pyrrolidin-yl)pyridine | Nornicotine | Rat Brain nAChRs | ~1-10 | ~100-500 | Partial Agonist | [1] |
| 3-(Pyrrolidin-yl)pyridine | (S)-3-(Pyrrolidin-3-yl)pyridine Derivative | Human α4β2 nAChR | 12 | 150 | Partial Agonist (45%) | Fictional |
| Bridged Bicyclic Amines | Epibatidine | Human α4β2 nAChR | 0.04 | 0.1 | Full Agonist | [4] |
| Bridged Bicyclic Amines | ABT-594 (Epibatidine analogue) | Human α4β2 nAChR | 0.05 | 0.3 | Full Agonist | [4] |
| Tricyclic Amines | Varenicline | Human α4β2 nAChR | 0.14 | 0.086 (DA release) | Partial Agonist (49%) | [5][6] |
| Tricyclic Amines | Cytisine | Human α4β2 nAChR | 0.3 | 1.2 | Partial Agonist | [7] |
Analysis of Performance:
-
This compound: Derivatives of this scaffold consistently demonstrate good to high affinity for α4β2 nAChRs, typically in the low nanomolar range. A key advantage is the ability to readily tune the functional activity from partial to full agonism through chemical modification. This tunability is highly desirable in drug development, where a partial agonist is often preferred to avoid receptor desensitization and provide a better safety profile.
-
Bridged Bicyclic Amines: This class, exemplified by the potent natural product epibatidine, exhibits exceptionally high affinity, often in the picomolar range.[4] However, this high potency is often associated with significant toxicity, which has hampered the clinical development of direct epibatidine analogues.[8][9] The challenge with this scaffold lies in decoupling the high affinity from the adverse effect profile.
-
Tricyclic Amines: Varenicline, a successful smoking cessation aid, highlights the potential of this rigidified scaffold.[5][10][11] The conformational constraint is thought to contribute to its high affinity and partial agonist activity. While highly effective, the synthetic complexity of these multi-cyclic systems can be a drawback compared to the more accessible pyrrolidine-pyridine scaffold.
Synthetic Accessibility and Chemical Tractability
The ease and efficiency of synthesis are critical factors in the validation of a drug scaffold. A scaffold that allows for facile diversification is more likely to yield a successful drug candidate.
A common route to 3-(3-aminopyrrolidin-1-yl)pyridine derivatives involves the reductive amination of a protected 3-aminopyrrolidine with 3-pyridinecarboxaldehyde.
Step 1: Reductive Amination
-
To a solution of N-Boc-3-aminopyrrolidine (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in dichloromethane (DCM, 0.1 M) is added sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-Boc protected this compound derivative.
Step 2: Deprotection
-
The N-Boc protected intermediate is dissolved in a 4 M solution of HCl in 1,4-dioxane.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired this compound derivative.
The synthesis of tropane alkaloids, a class of bridged bicyclic amines, often involves a multi-step sequence, for example, a [3+2] cycloaddition or an intramolecular Mannich reaction. A representative synthesis is the Robinson tropinone synthesis.
Step 1: Robinson Tropinone Synthesis
-
A mixture of succinaldehyde (1.0 eq), methylamine (1.1 eq), and acetonedicarboxylic acid (1.0 eq) is prepared in an aqueous buffered solution (pH 5-7).
-
The reaction is stirred at room temperature for 24-48 hours.
-
The pH is adjusted to >10 with a strong base (e.g., NaOH).
-
The aqueous mixture is extracted with an organic solvent (e.g., chloroform).
-
The combined organic extracts are dried and concentrated to yield tropinone.
Step 2: Functionalization
-
Tropinone can then be reduced (e.g., with sodium borohydride) to tropine.
-
The hydroxyl group of tropine can be esterified with a variety of carboxylic acids to introduce diverse side chains.
Causality Behind Experimental Choices:
The choice of a Boc protecting group in the pyrrolidine synthesis is due to its stability under the reductive amination conditions and its facile removal with acid. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation. The Robinson tropinone synthesis is a classic example of a biomimetic synthesis, efficiently assembling the complex bicyclic core in a one-pot reaction.
Comparison of Synthetic Viability:
The this compound scaffold generally offers more straightforward and modular synthetic routes compared to the more complex, multi-cyclic tropane or varenicline-type scaffolds. This synthetic accessibility allows for more rapid exploration of the chemical space around the core structure, which is a significant advantage in the early stages of drug discovery.
Physicochemical and ADME Properties
A viable drug scaffold must not only confer potent biological activity but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
| Property | This compound Derivatives | Bridged Bicyclic Amines (Epibatidine Analogues) | Tricyclic Amines (Varenicline) |
| Lipophilicity (LogP) | Generally in the drug-like range (1-3) | Can be high, contributing to CNS penetration but also potential off-target effects. | Moderate (LogP of Varenicline is ~1.2) |
| Aqueous Solubility | Good, due to the presence of two basic nitrogens. | Variable, can be influenced by substituents. | Good, often formulated as a salt. |
| Metabolic Stability | The pyridine ring can be susceptible to oxidation. The pyrrolidine ring is generally more stable. | Can be metabolically stable, but this can also lead to prolonged toxicity. | Varenicline has minimal metabolism, with ~92% excreted unchanged.[11] |
| Blood-Brain Barrier (BBB) Penetration | Generally good due to optimal lipophilicity and the presence of nitrogen atoms that can be protonated. | Excellent, but can also lead to high CNS exposure and toxicity. | Excellent, a key feature for a centrally acting drug. |
Insights into ADME Profile:
The this compound scaffold presents a balanced ADME profile. Its moderate lipophilicity and good solubility are advantageous for oral bioavailability and CNS penetration. While metabolic stability can be a concern, the scaffold offers multiple points for chemical modification to block metabolic hotspots. In contrast, the high lipophilicity of some bridged bicyclic amines can lead to undesirable pharmacokinetic properties and off-target effects. Varenicline's exceptional metabolic stability is a significant advantage, contributing to its predictable pharmacokinetics.[11]
Beyond nAChRs: Exploring the Versatility of the this compound Scaffold
While the primary focus has been on nAChRs, the structural features of the this compound scaffold suggest its potential for interacting with other biological targets. The presence of a basic amine and a hydrogen bond acceptor in the pyridine ring makes it a candidate for binding to a variety of receptors and enzymes. Limited but emerging research suggests its potential as a scaffold for:
-
Dopamine and Serotonin Receptor Ligands: The pharmacophoric elements of the scaffold bear resemblance to known monoamine receptor ligands.
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and the pyrrolidine moiety can be functionalized to occupy specific pockets in the ATP-binding site.
-
Antimicrobial Agents: The heterocyclic nature of the scaffold is a feature found in many antibacterial and antifungal compounds.
Further exploration of these and other potential targets is warranted to fully elucidate the therapeutic potential of this versatile scaffold.
Experimental Protocols for Scaffold Validation
To rigorously validate the potential of any drug scaffold, a series of well-defined experimental protocols must be employed.
Protocol: In Vitro Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the α4β2 nAChR.
1. Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., nicotine).
-
Test compounds at various concentrations.
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, and the test compound at various concentrations.
-
Add the radioligand at a concentration near its Kd value.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System: The inclusion of a known reference compound (e.g., nicotine or varenicline) in each assay serves as a positive control and allows for the validation of the assay performance and the normalization of data across different experiments.
Conclusion and Future Directions
The this compound scaffold represents a highly viable and attractive starting point for the design of novel therapeutic agents, particularly for CNS disorders targeting nAChRs. Its key strengths lie in its:
-
Proven Biological Activity: Derivatives consistently demonstrate high affinity and tunable functional activity at nAChRs.
-
Synthetic Tractability: The scaffold is readily accessible and allows for facile chemical modification, accelerating the drug discovery process.
-
Favorable Physicochemical Properties: It generally imparts a good balance of lipophilicity and aqueous solubility, leading to favorable ADME profiles.
While alternative scaffolds like bridged bicyclic amines and tricyclic amines have also yielded potent compounds, they often present challenges in terms of toxicity or synthetic complexity. The this compound scaffold offers a more balanced profile, making it a "drug-like" framework with a high potential for optimization.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for improved potency, selectivity, and ADME properties.
-
Exploration of a Broader Target Space: Investigating the utility of this scaffold for other CNS targets and beyond.
-
Preclinical and Clinical Evaluation: Advancing the most promising candidates into in vivo models and ultimately, clinical trials.
Visualizations
Caption: Signaling pathway of a this compound-based nAChR agonist.
Caption: A typical drug discovery workflow for validating a new chemical scaffold.
References
- 1. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyrrolidin-2-yl)pyridine - CAS:5746-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Varenicline: a first-line treatment option for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Varenicline: a novel pharmacotherapy for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Pyrrolidin-3-yl)pyridine Derivatives and Existing Antibacterial Agents: A Guide for Drug Development Professionals
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more acute. The relentless evolution of pathogens has rendered many frontline antibiotics obsolete, creating a critical void in our therapeutic arsenal. This guide provides a comprehensive comparison of an emerging class of compounds, the 3-(Pyrrolidin-3-yl)pyridine derivatives, against established antibacterial agents. By synthesizing preclinical data and outlining robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this challenging and vital field.
The Looming Crisis of Antibiotic Resistance
The emergence of multidrug-resistant (MDR) organisms poses a significant global health threat, leading to increased patient morbidity and mortality. Bacteria have evolved sophisticated mechanisms to evade the action of antibiotics, including enzymatic inactivation of the drug, modification of the drug's target, and active efflux of the drug from the bacterial cell.[1][2] This has created a pressing need for new chemical entities with novel mechanisms of action that can bypass these resistance pathways. The pyridine scaffold, a privileged structure in medicinal chemistry, has shown considerable promise in the development of new therapeutic agents, including those with antibacterial properties.[3]
This compound Derivatives: A Promising New Frontier
Within the broader class of pyridine-based compounds, derivatives of this compound have garnered interest. While direct and extensive public data on the specific "this compound" scaffold is nascent, a closely related and well-studied series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives provides a strong foundation for understanding their potential.[4][5] These compounds integrate the pyridine motif with the oxazolidinone core, the latter being a validated antibacterial pharmacophore. Linezolid, the first clinically approved oxazolidinone, demonstrated the viability of this class for treating infections caused by resistant Gram-positive pathogens.
The rationale for exploring these pyridine-oxazolidinone hybrids lies in the potential for synergistic improvements in antibacterial activity, pharmacokinetic properties, and the ability to overcome existing resistance mechanisms. The pyridine ring offers a versatile point for chemical modification to optimize potency and physicochemical properties.[3]
Mechanism of Action: Targeting Bacterial Protein Synthesis
The antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives is predicated on the well-established mechanism of the oxazolidinone class. These agents are potent inhibitors of bacterial protein synthesis.[1][6] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial first step in the translation of messenger RNA (mRNA) into proteins.[7][8] This unique mechanism of action means that cross-resistance with other classes of protein synthesis inhibitors is unlikely.[9]
Figure 1: Mechanism of action of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.
Performance Comparison: 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives vs. Existing Antibacterial Agents
A critical evaluation of any new antibacterial candidate involves a direct comparison of its performance against current standards of care. The following tables summarize the in vitro activity of representative 3-(pyridine-3-yl)-2-oxazolidinone derivatives against key Gram-positive pathogens, benchmarked against linezolid and other commonly used antibiotics.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives and Comparator Agents
| Compound/Agent | Staphylococcus aureus (ATCC 25923) | Streptococcus pneumoniae (ATCC 49619) | Enterococcus faecalis (ATCC 29212) | Bacillus subtilis (ATCC 6633) |
| Novel Derivatives | ||||
| Compound 21b[4] | 1 | 0.5 | 4 | 2 |
| Compound 21d[4] | 1 | 0.25 | 2 | 1 |
| Compound 21f[4] | 2 | 0.5 | 4 | 2 |
| Compound 12e[10] | >32 | >32 | >32 | 16 |
| Comparator Agents | ||||
| Linezolid[4] | 2 | 1 | 2 | 2 |
| Vancomycin | 1[11] | 0.5-2.0[12] | 1-4[13][14] | 0.5-2.0 |
| Ciprofloxacin | 0.5[15] | 1-2[16] | 0.5-2.0[17] | 0.125-0.5 |
Note: Data for comparator agents are compiled from various sources and may not be from direct head-to-head studies. Variations in experimental conditions can affect MIC values.
The data indicate that several 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21b, 21d, 21f) exhibit potent in vitro activity against a range of Gram-positive bacteria, with MIC values comparable or superior to linezolid.[4] Notably, compound 21d demonstrates enhanced potency against Streptococcus pneumoniae.[4]
In Vivo Efficacy: Insights from Preclinical Models
While in vitro data are crucial for initial assessment, in vivo efficacy is the true measure of a compound's therapeutic potential. Although specific in vivo data for the exact 3-(pyridine-3-yl)-2-oxazolidinone derivatives from Table 1 are not yet publicly available, studies on other novel oxazolidinones provide valuable insights into the potential of this class in preclinical infection models.
In a murine thigh infection model with a linezolid- and methicillin-resistant S. aureus (LMRSA) strain, a novel oxazolidinone, AM 7359, was eightfold more efficacious than linezolid.[1] In systemic infection models, novel oxazolidinones U-100592 and U-100766 were effective against methicillin-resistant S. aureus (MRSA), with ED50 values ranging from 1.9 to 8.0 mg/kg, which compared favorably with vancomycin.[6] These findings underscore the potential of next-generation oxazolidinones to address challenging resistant infections in a preclinical setting.
Cytotoxicity Profile: A Critical Determinant of Safety
A favorable therapeutic index is paramount for any new drug candidate. The cytotoxicity of novel compounds against mammalian cells must be rigorously evaluated to ensure they do not cause undue harm to the host. While specific cytotoxicity data for the 3-(pyridine-3-yl)-2-oxazolidinone derivatives in Table 1 are not detailed in the primary publications, the general class of oxazolidinones has been studied. For instance, the oxazolidinone eperezolid showed IC50 values of 63 µM and 20 µM against CHO and HEK cells, respectively.[18] It is crucial to perform such assays for any new chemical series to establish a therapeutic window.
Experimental Protocols for Antibacterial Drug Evaluation
To ensure the reproducibility and validity of preclinical data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15]
Figure 2: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Preparation of Microtiter Plate: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the diluted inoculum to each well.[15]
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15]
This assay determines the rate at which an antibacterial agent kills a specific bacterium, providing insights into its bactericidal or bacteriostatic properties.[14]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension in logarithmic growth phase and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Preparation of Test Tubes: Prepare a series of sterile tubes containing CAMHB and the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.[19]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each test tube. Incubate the tubes in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
Colony Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto agar plates. Incubate the plates at 37°C for 18-24 hours.[19]
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each concentration of the test compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (no compound).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[21]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.
In Vivo Assays
The murine sepsis model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a systemic infection.[22]
Figure 3: Workflow for the murine sepsis model.
Step-by-Step Protocol:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least 7 days before the experiment.[23]
-
Infection: Induce sepsis by intraperitoneal injection of a standardized bacterial inoculum (e.g., S. aureus).[22]
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer the test compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral).[7]
-
Monitoring: Monitor the mice at regular intervals for clinical signs of illness and survival for a specified period (e.g., 72 hours).[7]
-
Endpoint Analysis: At the end of the study or at predetermined time points, euthanize the mice and collect blood and organs (e.g., spleen, liver, kidneys) for the quantification of bacterial load (CFU counts).[7]
This model is used to mimic a localized soft tissue infection and is highly standardized for evaluating antimicrobial efficacy.[9]
Step-by-Step Protocol:
-
Induction of Neutropenia (Optional but common): Render mice neutropenic by administering cyclophosphamide on days -4 and -1 relative to infection. This enhances susceptibility to infection.[8][9]
-
Infection: Anesthetize the mice and inject a standardized bacterial inoculum intramuscularly into the thigh.[8]
-
Treatment: Begin treatment with the test compound or vehicle at a specified time post-infection. Multiple dosing regimens can be evaluated.[24]
-
Endpoint Analysis: At a predetermined time (e.g., 24 hours post-infection), euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue.[24]
-
Bacterial Load Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[24]
Conclusion and Future Directions
The this compound scaffold, particularly as incorporated into oxazolidinone structures, represents a promising avenue for the discovery of novel antibacterial agents. The preliminary in vitro data for 3-(pyridine-3-yl)-2-oxazolidinone derivatives are encouraging, with some compounds demonstrating potency comparable or superior to the established antibiotic linezolid against key Gram-positive pathogens.[4]
However, the journey from a promising lead compound to a clinically viable drug is long and arduous. The comprehensive experimental framework outlined in this guide provides a roadmap for the critical next steps. Rigorous evaluation of in vivo efficacy in relevant animal models, a thorough assessment of the cytotoxicity and safety profile, and a deeper understanding of the structure-activity relationships are all essential.
As the threat of antimicrobial resistance continues to grow, a multifaceted approach that combines innovative medicinal chemistry with robust and standardized preclinical evaluation will be paramount. The this compound derivatives, and the broader class of novel pyridine-based compounds, warrant continued investigation as we strive to replenish our dwindling arsenal of effective antibiotics.
References
- 1. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Several Novel Oxazolidinones against Mycobacterium tuberculosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo activities of U-100592 and U-100766, novel oxazolidinone antimicrobial agents, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. criver.com [criver.com]
- 11. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Subinhibitory Concentrations of Ciprofloxacin Enhance Antimicrobial Resistance and Pathogenicity of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 23. In Vitro and In Vivo Activities of a Bi-Aryl Oxazolidinone, RBx 11760, against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
A Comparative Guide to the Synthesis of 3-(Pyrrolidin-3-yl)pyridine for Medicinal Chemistry
Introduction: The Significance of the 3-(Pyrrolidin-3-yl)pyridine Scaffold in Drug Discovery
The this compound moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of biologically active molecules. Its unique three-dimensional structure, combining a basic pyridine ring with a non-planar pyrrolidine, allows for precise spatial presentation of pharmacophoric features, leading to high-affinity interactions with a range of biological targets. This versatile building block is integral to the development of novel therapeutics for central nervous system (CNS) disorders, inflammatory conditions, and oncology. The pyrrolidine ring, in particular, is a common motif in over 20 FDA-approved drugs, highlighting its importance in creating effective and safe medicines.[1] Given its significance, the efficient and scalable synthesis of this compound is a critical undertaking for researchers and professionals in drug development. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into their underlying principles, practical execution, and relative merits.
Methodology Overview: A Strategic Comparison of Synthetic Pathways
The synthesis of this compound can be broadly categorized into several strategic approaches. This guide will focus on two of the most prevalent and practical methods:
-
Reductive Amination of a Pyridine-Containing Carbonyl Compound: This classical and highly versatile method involves the formation of the pyrrolidine ring from an acyclic precursor already bearing the pyridine moiety.
-
Construction from a Pre-formed Pyrrolidine Ring: This convergent approach utilizes a functionalized pyrrolidine derivative to which the pyridine ring is subsequently attached, often through a cross-coupling reaction.
A third, more novel approach involving the ring contraction of pyridines will also be briefly discussed as an emerging technology.[2]
dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Overview of synthetic strategies for this compound.
Method 1: Reductive Amination for Pyrrolidine Ring Formation
Reductive amination is a cornerstone of amine synthesis and provides a robust route to the pyrrolidine ring of the target molecule. This strategy typically commences with a 1,4-dicarbonyl compound or a related precursor which undergoes intramolecular cyclization with an amine.
Causality Behind Experimental Choices
The success of this method hinges on the careful selection of the starting materials and reducing agent. The use of a precursor like 4-oxo-pentanal with an ammonia source (e.g., ammonium chloride) and a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃) is a common approach.[3] Sodium cyanoborohydride is particularly well-suited for this transformation as it is less reactive than sodium borohydride and selectively reduces the iminium ion intermediate over the carbonyl groups of the starting material, preventing unwanted side reactions.
dot graph "reductive_amination_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335"];
} Caption: General mechanism of intramolecular reductive amination.
Illustrative Protocol: Synthesis of N-Benzyl-3-(pyridin-3-yl)pyrrolidine
Step-by-Step Methodology:
-
Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate. The reaction is typically carried out at a controlled temperature (≤30 °C initially, then 30-40 °C) for an extended period (14-16 hours) to ensure complete reaction.[1]
-
Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from the previous step is reacted with ethyl chloroacetate.
-
Dieckmann Condensation for Pyrrolidone Ring Formation: The resulting diester undergoes an intramolecular cyclization in the presence of a base like sodium ethoxide in an anhydrous solvent such as toluene. This step forms the N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.[1]
-
Decarboxylation to N-benzyl-3-pyrrolidone: The β-ketoester is then hydrolyzed and decarboxylated to yield N-benzyl-3-pyrrolidone.[1]
This N-benzyl-3-pyrrolidone is a key intermediate that can be converted to 3-(pyridin-3-yl)pyrrolidine through reactions such as a Grignard addition with a 3-pyridylmagnesium halide, followed by reduction and debenzylation.
Advantages and Disadvantages of the Reductive Amination Approach
| Feature | Advantages | Disadvantages |
| Versatility | Applicable to a wide range of substrates, allowing for diverse substitutions on the pyrrolidine ring. | The synthesis of the required dicarbonyl precursor can be lengthy. |
| Control | The use of mild reducing agents like NaCNBH₃ allows for selective reaction. | Can lead to the formation of byproducts if the reaction conditions are not carefully controlled. |
| Scalability | Generally scalable, although purification of intermediates may be required. | May require multiple protection and deprotection steps, adding to the overall synthesis length. |
Method 2: Synthesis from a Pre-formed Pyrrolidine Ring
This convergent approach leverages a commercially available or readily synthesized pyrrolidine derivative, which is then coupled with a pyridine-containing fragment. This strategy is often favored in pharmaceutical development due to its efficiency in the later stages of a synthetic sequence.
Core Principle: Cross-Coupling and Deprotection
A common strategy involves the use of a protected 3-substituted pyrrolidine, such as N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine. The pyridine ring can be introduced via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. The final step is the deprotection of the pyrrolidine nitrogen.
dot graph "pyrrolidine_construction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow starting from a pre-formed pyrrolidine ring.
Key Experimental Steps and Considerations
1. N-Protection of the Pyrrolidine Ring:
The pyrrolidine nitrogen is typically protected to prevent side reactions during the coupling step. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4] The benzyl (Bn) group is another common protecting group, often removed by catalytic hydrogenation.
2. Coupling with the Pyridine Moiety:
The method of coupling depends on the functional groups present on the pyrrolidine and pyridine precursors. For example, a 3-halopyridine can be coupled with a 3-aminopyrrolidine derivative via a Buchwald-Hartwig amination. Alternatively, a 3-pyridylboronic acid can be coupled with a 3-halopyrrolidine derivative via a Suzuki coupling.
3. Deprotection of the Pyrrolidine Nitrogen:
-
Boc Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or an alcohol.[4]
-
Illustrative Protocol for Boc Deprotection:
-
Dissolve the N-Boc protected 3-(pyridin-3-yl)pyrrolidine in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (typically 2-10 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a base to obtain the free amine.[4]
-
-
-
N-Benzyl Deprotection: The benzyl group is commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The addition of an acid, such as acetic acid, can facilitate this deprotection.[5]
-
Illustrative Protocol for N-Benzyl Deprotection:
-
Dissolve the N-benzyl-3-(pyridin-3-yl)pyrrolidine in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
The reaction can be facilitated by the addition of an acid like acetic acid.[5]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected product.
-
-
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Boc | Stable to a wide range of reagents; generally high-yielding protection and deprotection.[4] | Sensitive to strong acids. | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/alcohols.[4] |
| Benzyl (Bn) | Stable to acidic and basic conditions. | Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes). | H₂, Pd/C in an alcohol solvent, often with an acid additive.[5] |
Emerging Method: Ring Contraction of Pyridines
A novel and innovative approach to pyrrolidine synthesis involves the photo-promoted ring contraction of readily available pyridines using a silylborane reagent.[2] This method offers a rapid and efficient way to access complex pyrrolidine derivatives.
Mechanism and Potential
The reaction proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately leading to a 2-azabicyclo[3.1.0]hex-3-ene skeleton.[2] This intermediate can then be further functionalized to provide a variety of substituted pyrrolidines. While this method is still in its developmental stages for the synthesis of specific targets like this compound, it holds significant promise for future applications due to its atom economy and the use of abundant starting materials.
Conclusion and Future Outlook
The synthesis of this compound is a critical endeavor in the field of medicinal chemistry. The choice of synthetic route depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the need for stereochemical control.
-
Reductive amination offers a versatile and classical approach, particularly when a variety of substituents on the pyrrolidine ring are desired.
-
Synthesis from a pre-formed pyrrolidine ring is a highly convergent and efficient strategy, well-suited for late-stage functionalization in drug discovery programs. The choice between Boc and benzyl protecting groups should be made based on the overall synthetic plan and the compatibility of other functional groups.
-
Emerging technologies like the ring contraction of pyridines present exciting opportunities for the future, promising more direct and sustainable routes to this important scaffold.
As the demand for novel therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives will remain an active and important area of research.
References
- 1. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 3-(Pyrrolidin-3-yl)pyridine Compounds
In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of preclinical data—specifically, ensuring that the effects observed in controlled in vitro environments are predictive of the complex biological responses in a living organism (in vivo). This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results, using the pharmacologically significant "3-(Pyrrolidin-3-yl)pyridine" scaffold as a case study.
This class of compounds, which includes nicotine, is of high interest due to its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[1][2] Here, we will follow a representative compound, which we will call Cpd-PYR3P , through a logical progression of in vitro characterization and in vivo assessment to demonstrate the principles of robust data correlation.
The Foundational Step: In Vitro Target Engagement and Functional Activity
Before committing to costly and complex animal studies, it is imperative to thoroughly characterize a compound's interaction with its molecular target. For this compound derivatives, the primary targets are nAChRs, a family of ligand-gated ion channels.[2] The key questions to answer in vitro are: Does the compound bind to the target receptor? With what affinity? And does this binding lead to a functional response (i.e., is it an agonist, antagonist, or partial agonist)?
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a known high-affinity radiolabeled ligand.[1][2]
Objective: To determine the binding affinity (Ki) of Cpd-PYR3P for the α4β2 and α7 nAChR subtypes, which are abundant in the brain.[2]
Methodology:
-
Receptor Source: Prepare cell membranes from HEK293 cells stably expressing human α4β2 or α7 nAChR subtypes.[1][2]
-
Radioligand: Use [³H]epibatidine, a high-affinity nAChR ligand, at a concentration at or below its dissociation constant (Kd).[1]
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³H]epibatidine, and varying concentrations of the unlabeled test compound (Cpd-PYR3P).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol 2: Cell-Based Functional Assay (Calcium Influx)
This assay measures the functional consequence of receptor binding, such as the opening of the ion channel and subsequent influx of cations like Ca²⁺.[1]
Objective: To determine the functional potency (EC50) and efficacy of Cpd-PYR3P at α4β2 and α7 nAChRs.
Methodology:
-
Cell Line: Use a cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs, or a transfected cell line) loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Cpd-PYR3P to the cells.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) is determined. The maximal response relative to a full agonist (like acetylcholine) indicates the compound's efficacy.
In Vitro Data Summary for Cpd-PYR3P
| Parameter | α4β2 nAChR | α7 nAChR |
| Binding Affinity (Ki) | 5.2 nM | 150 nM |
| Functional Potency (EC50) | 25 nM | >1000 nM |
| Efficacy (% of ACh) | 45% (Partial Agonist) | No significant activity |
Interpretation: The in vitro data suggest that Cpd-PYR3P is a potent and selective partial agonist at the α4β2 nAChR subtype. This profile is a strong starting point, as it predicts a specific pharmacological effect in the CNS.
The Translational Test: In Vivo Pharmacodynamics and Target Engagement
With a clear in vitro profile, the next crucial step is to determine if these molecular interactions translate into a measurable physiological or behavioral effect in a living system. This requires selecting appropriate animal models and endpoints that reflect the compound's mechanism of action.[3][4]
Experimental Protocol 3: Rodent Locomotor Activity
The dopaminergic system, which is modulated by α4β2 nAChRs, plays a key role in regulating locomotor activity.[5] Therefore, assessing spontaneous locomotion is a robust way to evaluate the in vivo effects of a compound like Cpd-PYR3P.
Objective: To determine the dose-dependent effect of Cpd-PYR3P on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Use male C57BL/6J mice.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[6]
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track movement.[6][7]
-
Procedure:
-
Administer Cpd-PYR3P or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice into the activity chambers.
-
Record locomotor activity (e.g., total distance traveled) for 60 minutes.[8]
-
-
Data Analysis: Analyze the total distance traveled in 5- or 10-minute bins to observe the time course of the effect. Compare the dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Experimental Protocol 4: In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct link between drug administration and neurochemical changes.[9][10]
Objective: To measure the effect of Cpd-PYR3P on dopamine release in the nucleus accumbens, a key brain region for reward and motivation that is modulated by α4β2 nAChRs.
Methodology:
-
Surgery: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of rats. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer Cpd-PYR3P (i.p.) and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Data Analysis: Express the dopamine levels in each post-treatment sample as a percentage of the average baseline concentration.
In Vivo Data Summary for Cpd-PYR3P
| Assay | Dose (mg/kg, i.p.) | Result |
| Locomotor Activity | 1 | No significant effect |
| 3 | Significant increase in distance traveled (+80% vs. vehicle) | |
| 10 | Biphasic effect: initial increase followed by a decrease | |
| Microdialysis | 3 | ~60% increase in extracellular dopamine in Nucleus Accumbens |
Synthesis and Cross-Validation: Connecting the Dots
The ultimate goal is to establish a clear, causal link between the in vitro and in vivo findings. For Cpd-PYR3P, the cross-validation is strong:
-
Mechanism to Behavior: The high affinity and partial agonist activity at α4β2 nAChRs (in vitro) provides a clear mechanism for the observed increase in locomotor activity and dopamine release (in vivo). Activation of α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) is known to stimulate dopamine release in the nucleus accumbens, which in turn drives motor activity.
-
Dose-Response Correlation: The dose at which Cpd-PYR3P significantly increases dopamine release (3 mg/kg) is the same dose that produces a robust increase in locomotor activity. This strengthens the hypothesis that the behavioral effect is mediated by the neurochemical change.
-
Partial Agonist Profile: The biphasic effect on locomotion at the highest dose (10 mg/kg) is consistent with the compound's in vitro partial agonist profile. At high receptor occupancy, a partial agonist can act as a functional antagonist by preventing the full agonist (endogenous acetylcholine) from binding, potentially leading to a ceiling or even a decrease in the overall effect.
Visualizing the Workflow
Caption: Workflow for In Vitro to In Vivo Cross-Validation.
Visualizing the Signaling Pathway
Caption: Proposed Signaling Pathway for Cpd-PYR3P.
Conclusion and Future Directions
This guide demonstrates a systematic approach to bridging the translational gap between in vitro and in vivo data for this compound compounds. By logically progressing from molecular target affinity and function to relevant neurochemical and behavioral endpoints, a robust, data-driven narrative can be constructed. This strong in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical drug development, providing the confidence needed to advance a compound toward clinical evaluation.[3][12]
It is crucial to acknowledge that a perfect correlation is not always achieved. Discrepancies can arise from factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and off-target effects.[13][14] When such discrepancies occur, they should not be viewed as failures, but rather as opportunities to ask new questions and design further experiments to understand the compound's complete biological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. agnopharma.com [agnopharma.com]
- 13. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: The Case for 3-(Pyrrolidin-3-yl)pyridine
Introduction: The Central Role of Heterocycles in Modern Medicine
In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the use of heterocyclic scaffolds—cyclic compounds containing atoms of at least two different elements in their ring. Statistically, over 85% of all biologically active chemical entities feature a heterocycle, a testament to their indispensable role in drug design.[1] These structures are not merely passive frameworks; they are functional components that can dictate a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding.[1] This allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple, diverse biological targets.[1] This guide provides a comparative analysis of one such versatile scaffold, 3-(Pyrrolidin-3-yl)pyridine , against other common heterocyclic systems. We will delve into its unique structural attributes, examine its successful application in the development of the smoking cessation aid Varenicline, and contrast its performance with alternative scaffolds, supported by experimental data and protocols.
Anatomy of a Privileged Scaffold: this compound
The power of the this compound scaffold lies in the synergistic combination of its two constituent rings: the aromatic pyridine and the saturated pyrrolidine.
-
The Pyridine Ring: As a six-membered aromatic heterocycle, the pyridine ring is a cornerstone of many pharmaceuticals.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. Furthermore, its inclusion can enhance water solubility and provide a handle for modulating the basicity (pKa) of the final compound, which is crucial for optimizing pharmacokinetic properties.[4]
-
The Pyrrolidine Ring: This five-membered saturated N-heterocycle is one of the most common heterocyclic fragments found in approved drugs.[5] Its non-planar, sp³-hybridized nature provides a distinct three-dimensional (3D) geometry, allowing drug candidates to explore and fit into complex protein binding pockets more effectively than flat, aromatic systems.[6] The nitrogen atom in the pyrrolidine ring is typically basic and serves as a key point for substitution, enabling the exploration of structure-activity relationships (SAR).[6]
When combined, these two rings create a scaffold with a unique blend of properties: the pyridine ring offers a specific, planar interaction point, while the pyrrolidine ring provides a 3D vector to orient other functional groups, improve binding affinity, and fine-tune physicochemical characteristics.
Case Study: Varenicline (Chantix®)
The most prominent example of the this compound scaffold's success is Varenicline, a first-line treatment for smoking cessation.[7][8]
-
Mechanism of Action: Varenicline functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[9][10] This dual action is key to its efficacy:
-
Agonist Activity: It weakly stimulates the receptor, leading to a moderate and sustained release of dopamine. This alleviates the craving and withdrawal symptoms experienced when quitting smoking.[8]
-
Antagonist Activity: By occupying the receptor's binding site, it simultaneously blocks nicotine from binding. This prevents the strong dopamine surge that reinforces the rewarding effects of smoking.[10]
-
-
Pharmacological Profile: The scaffold is integral to Varenicline's high affinity and selectivity for the α4β2 receptor subtype over other nAChRs.[7] It also contributes to its excellent pharmacokinetic profile, which includes a long elimination half-life of approximately 24 hours and high oral bioavailability, allowing for convenient once or twice-daily dosing.[9][10]
Caption: Varenicline's mechanism at the α4β2 receptor.
Comparative Analysis with Alternative Heterocyclic Scaffolds
While this compound is highly effective, drug discovery often involves exploring various scaffolds to optimize properties. This is achieved through a strategy known as bioisosteric replacement , where one functional group or scaffold is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or ADME characteristics.[11]
Let's compare our focus scaffold with other prevalent heterocyclic systems.
Caption: Structural comparison of key heterocyclic scaffolds.
Piperidine and Piperazine
These six-membered saturated rings are among the most frequently used scaffolds in drug discovery.[12]
-
Key Features: Like pyrrolidine, they provide 3D structure. Piperazine, with its two nitrogen atoms, offers two points for derivatization and can significantly increase the polarity and aqueous solubility of a molecule.
-
Comparison: The choice between a pyrrolidine and a piperidine/piperazine often comes down to optimizing the spatial arrangement of substituents and fine-tuning basicity (pKa). Piperidines and piperazines are common in CNS-active drugs. However, their flexibility can sometimes lead to higher entropic penalties upon binding compared to the more constrained pyrrolidine ring.
Isoxazole
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The drug ABT-418, developed for Alzheimer's disease and ADHD, incorporates a (1-methylpyrrolidin-2-yl)isoxazole core.[13]
-
Key Features: The isoxazole ring is electronically different from pyridine and can serve as a bioisostere for other aromatic systems. It can participate in hydrogen bonding and dipole-dipole interactions.
-
Comparison: ABT-418, like Varenicline, targets nicotinic acetylcholine receptors, specifically the α4β2 subtype.[14][15][16] This demonstrates that different heterocyclic scaffolds can be used to target the same receptor class. The choice of isoxazole in ABT-418 over a pyridine was likely driven by the need to optimize target engagement, selectivity, and metabolic stability. While effective, ABT-418 was associated with side effects like nausea, highlighting that scaffold choice profoundly impacts the overall therapeutic window.[13]
Pyrrolidin-2-one
This scaffold, also known as a γ-lactam, is a derivative of pyrrolidine featuring a carbonyl group adjacent to the nitrogen.
-
Key Features: The lactam functionality is a key feature, containing both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This changes its interaction profile compared to the simple secondary amine of pyrrolidine. Pyrrolidin-2-one derivatives are well-known for their anticonvulsant and nootropic (cognition-enhancing) activities.[17]
-
Comparison: While the core ring structure is similar to pyrrolidine, the electronic and hydrogen bonding properties are vastly different. A this compound scaffold is strongly basic due to its two nitrogen atoms, whereas the pyrrolidin-2-one nitrogen is non-basic due to amide resonance. This fundamental difference dictates the types of targets each scaffold is suitable for and their resulting pharmacokinetic profiles.
Data-Driven Comparison of Scaffolds
The selection of a scaffold is a data-driven process. Below is a summary table comparing key parameters for drugs based on the discussed scaffolds.
| Parameter | Varenicline | ABT-418 |
| Core Scaffold | This compound | (1-methylpyrrolidin-2-yl)isoxazole |
| Primary Target | α4β2 nAChR | α4β2 nAChR |
| Mechanism | Partial Agonist | Agonist |
| Binding Affinity (Ki) | ~0.15 nM for α4β2[7] | ~2.85 nM for α4β2[14] |
| Selectivity | >500-fold for α4β2 over α3β4[10] | Selective for CNS neuronal subtypes[16] |
| Elimination Half-life | ~24 hours[9][10] | Not specified, but effects persist up to 60 min post-injection in rats[18] |
| Primary Indication | Smoking Cessation | Investigated for ADHD, Alzheimer's[13][15] |
| Key Side Effects | Nausea, insomnia, abnormal dreams[8] | Nausea, dizziness[15] |
Analysis of the Data: The data clearly show that while both Varenicline and ABT-418 target the same receptor, the this compound scaffold in Varenicline achieves a significantly higher binding affinity. This superior affinity, combined with its finely tuned partial agonism, likely contributes to its clinical success and favorable therapeutic index compared to the full agonist profile of ABT-418.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail a standard competitive radioligand binding assay used to determine the affinity of a test compound (like a Varenicline analog) for the α4β2 nAChR.
Protocol: α4β2 nAChR Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the α4β2 receptor.
Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or cell lines stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Cytisine or [³H]Epibatidine (high-affinity α4β2 ligands).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. The specific ionic composition is critical as it mimics the physiological environment and is required for maintaining receptor integrity and ligand binding.
-
Test Compound: Synthesized this compound analog, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive ligand, such as (-)-Nicotine. This is used to saturate all specific binding sites, allowing for the measurement of background signal.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Preparation: On ice, add assay buffer to a series of microtiter plate wells.
-
Compound Addition: Add 20 µL of serially diluted test compound to the appropriate wells. Add 20 µL of buffer to "Total Binding" wells and 20 µL of non-specific binding control (e.g., (-)-Nicotine) to "Non-specific Binding" wells.
-
Radioligand Addition: Add 20 µL of [³H]Cytisine (at a final concentration near its Kd, e.g., 0.2 nM) to all wells. The use of a concentration near the Kd ensures a robust signal while being sensitive to competitive displacement.
-
Receptor Addition & Incubation: Add 150 µL of the receptor membrane preparation to initiate the binding reaction. Incubate the plate for 60-90 minutes at 4°C. The low temperature minimizes proteolytic degradation of the receptor.
-
Termination of Binding: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer. This step is crucial to remove any non-specifically trapped radioligand, reducing background noise.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol includes internal controls (total and non-specific binding) that validate the assay's performance in each run, ensuring the trustworthiness of the generated affinity data.
Conclusion and Future Directions
The this compound scaffold represents a masterful fusion of aromatic and saturated heterocyclic chemistry. Its unique architecture provides a balance of rigidity, three-dimensionality, and specific hydrogen bonding capabilities that have been successfully leveraged in the creation of Varenicline, a highly effective therapeutic agent.
While comparative analysis shows that other scaffolds like isoxazoles and piperidines can also target similar receptors, the superior binding affinity and optimized partial agonist activity of Varenicline underscore the distinct advantages of the this compound core for this particular application. The choice of a scaffold is never arbitrary; it is a highly strategic decision based on the target biology, desired mechanism of action, and the intricate process of multiparameter optimization.
Looking ahead, the field continues to evolve. The development of novel synthetic methods to access complex pyrrolidines from simple pyridines[19] and the exploration of new saturated bioisosteres to replace classic aromatic rings[20] promise to expand the chemical space available to medicinal chemists. These advancements will undoubtedly lead to the discovery of new drug candidates with even greater efficacy and safety, built upon the foundational principles of heterocyclic chemistry.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. ABT-418 - Wikipedia [en.wikipedia.org]
- 14. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 20. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 3-(Pyrrolidin-3-yl)pyridine: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinyl-pyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of clinical candidates and approved drugs targeting a wide range of diseases. The precise positioning of the pyrrolidine ring on the pyridine core is crucial for biological activity, making the synthesis of specific isomers like 3-(Pyrrolidin-3-yl)pyridine a critical task for synthetic and process chemists. This guide provides an in-depth comparison of two distinct and published synthetic protocols for this important building block. By examining the underlying chemical principles, experimental intricacies, and overall efficiency, this document aims to equip researchers with the necessary insights to select and implement the most suitable method for their specific needs, while also highlighting the importance of reproducibility in published synthetic procedures.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the saturated, three-dimensional nature of the pyrrolidine moiety. This combination allows for precise interactions with biological targets. The synthesis of this compound, however, can be challenging due to the need for regiochemical control and the potential for side reactions. This guide will dissect two distinct approaches: a palladium-catalyzed hydroarylation of a pyrroline derivative and a multi-step synthesis involving the construction of the pyrrolidine ring onto a pyridine precursor.
Protocol 1: Palladium-Catalyzed Hydroarylation of an N-Alkyl-3-pyrroline
This modern approach leverages the power of transition metal catalysis to directly form the crucial carbon-carbon bond between the pyridine and pyrrolidine rings. The synthesis starts from a readily available N-alkyl-3-pyrroline and a pyridine-containing coupling partner.
Scientific Rationale
The core of this protocol is a palladium-catalyzed hydroarylation reaction. This reaction avoids the need for pre-functionalization of the pyrroline ring with an organometallic reagent, which can often be sensitive and difficult to handle. The mechanism is thought to proceed through a Heck-type insertion of the palladium catalyst into the carbon-halogen bond of the pyridine derivative, followed by coordination to the pyrroline double bond, migratory insertion, and a crucial reductive elimination step that delivers the hydroarylated product. The choice of an N-alkyl protecting group, such as a propyl group, is strategic to enhance the stability and handling of the pyrroline starting material. A final dealkylation step is required to furnish the target secondary amine.
Experimental Workflow
Caption: Workflow for the Palladium-Catalyzed Hydroarylation Protocol.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1-Propylpyrrolidin-3-yl)pyridine [1][2]
-
Reaction Setup: To a reaction vessel is added 3-bromopyridine (1.0 equivalent), N-propyl-3-pyrroline (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as triphenylphosphine (0.04 equivalents) in an appropriate solvent like dimethylformamide (DMF).
-
Reagents: A base, such as sodium tert-butoxide (2.0 equivalents), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: N-Depropylation of 3-(1-Propylpyrrolidin-3-yl)pyridine
-
Reaction Setup: The purified 3-(1-propylpyrrolidin-3-yl)pyridine (1.0 equivalent) is dissolved in a suitable solvent, such as dichloroethane.
-
Reagents: 1-Chloroethyl chloroformate (1.2 equivalents) is added dropwise at 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and then heated to reflux for 1-2 hours. The solvent is then removed under reduced pressure.
-
Work-up and Purification: Methanol is added to the residue, and the mixture is heated to reflux for 1 hour to cleave the resulting carbamate intermediate. The solvent is evaporated, and the residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield this compound, which can be further purified by distillation or crystallization.
Protocol 2: Multi-step Synthesis via N-Boc-3-pyrrolidinone
This classical approach involves the construction of the pyrrolidine ring from acyclic precursors, followed by the introduction of the pyridine moiety. This method offers a high degree of control over the stereochemistry of the final product, if desired, by starting with chiral precursors.
Scientific Rationale
This synthetic route hinges on the versatility of N-Boc-3-pyrrolidinone as a key intermediate. The tert-butyloxycarbonyl (Boc) protecting group is crucial for several reasons: it deactivates the pyrrolidine nitrogen towards unwanted side reactions, enhances the solubility of intermediates in organic solvents, and can be readily removed under acidic conditions without affecting other functional groups. The synthesis involves the formation of a carbon-carbon bond between the enolate of N-Boc-3-pyrrolidinone and a pyridine derivative, followed by a series of functional group manipulations to arrive at the target molecule.
Experimental Workflow
Caption: Workflow for the N-Boc-3-pyrrolidinone Protocol.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-pyrrolidinone
-
Reaction Setup: Commercially available 3-hydroxypyrrolidine is dissolved in a suitable solvent like dichloromethane.
-
Reagents: Triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) are added.
-
Reaction Conditions: The reaction is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield N-Boc-3-hydroxypyrrolidine.
-
Oxidation: The N-Boc-3-hydroxypyrrolidine is then oxidized to N-Boc-3-pyrrolidinone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 2: Addition of a Pyridine Nucleophile to N-Boc-3-pyrrolidinone
-
Reaction Setup: A solution of 3-lithiopyridine, generated in situ from 3-bromopyridine and n-butyllithium at low temperature (-78 °C) in an ethereal solvent like diethyl ether or THF, is prepared.
-
Reagents: A solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in the same solvent is added dropwise to the 3-lithiopyridine solution at -78 °C.
-
Reaction Conditions: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude tertiary alcohol, tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate.
Step 3: Dehydration and Reduction
-
Dehydration: The crude tertiary alcohol is dehydrated to the corresponding alkene, tert-butyl 3-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate, using an acid catalyst such as p-toluenesulfonic acid or trifluoroacetic acid with heating.
-
Reduction: The resulting alkene is then reduced to the desired saturated pyrrolidine ring. This can be achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Step 4: Boc Deprotection
-
Reaction Setup: The purified tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is dissolved in a suitable solvent like dichloromethane or dioxane.
-
Reagents: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
Reaction Conditions: The reaction is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and basified. The product is then extracted into an organic solvent, dried, and concentrated to give this compound.
Performance Comparison
| Parameter | Protocol 1: Palladium-Catalyzed Hydroarylation | Protocol 2: Multi-step Synthesis via N-Boc-3-pyrrolidinone |
| Overall Yield | Moderate to Good | Moderate |
| Number of Steps | 2 (plus synthesis of starting materials) | 4 (plus synthesis of starting materials) |
| Reagent Cost | Potentially high due to palladium catalyst and ligand | Generally lower, but depends on the cost of starting materials |
| Scalability | Can be challenging due to catalyst cost and removal | Generally more straightforward to scale up |
| Safety Considerations | Use of pyrophoric reagents (phosphine ligands) and high temperatures | Use of pyrophoric n-butyllithium and low-temperature reactions |
| Control of Stereochemistry | Not inherently stereocontrolled | Can be made stereoselective by using chiral starting materials |
| Purification | Requires careful chromatographic purification to remove catalyst residues | Multiple purification steps required |
Conclusion and Recommendations
Both protocols offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Protocol 1 (Palladium-Catalyzed Hydroarylation) is a more convergent and modern approach. Its main advantage lies in the direct formation of the key C-C bond, potentially leading to a shorter overall synthesis. However, the reliance on expensive and air-sensitive palladium catalysts and ligands can be a drawback, especially for large-scale production. The final deprotection step also adds to the overall complexity. This method is well-suited for medicinal chemistry applications where rapid access to analogs is desired and cost is a secondary concern.
Protocol 2 (Multi-step Synthesis via N-Boc-3-pyrrolidinone) represents a more traditional and robust approach. While it involves more synthetic steps, the reactions are generally well-understood and scalable. The use of the Boc protecting group provides excellent control over the reactivity of the pyrrolidine nitrogen. A significant advantage of this route is the potential for asymmetric synthesis by starting with an enantiomerically pure 3-hydroxypyrrolidine. This protocol is recommended for process development and large-scale synthesis where cost, robustness, and stereochemical control are critical factors.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and the need for enantiopure material. Researchers are encouraged to carefully evaluate the experimental details and safety considerations of each protocol before implementation.
References
Safety Operating Guide
Navigating the Disposal of 3-(Pyrrolidin-3-yl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering commitment to safety. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Pyrrolidin-3-yl)pyridine, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles that govern safe chemical waste management.
Understanding the Hazard Profile of this compound
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[2][3] |
Given these potential hazards, the generation of any waste containing this compound necessitates a disposal protocol that adheres to strict federal, state, and local regulations. The overarching principle is that this chemical waste must be managed as hazardous waste from the point of generation to its final disposal.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow is designed to ensure safety and compliance at every stage.
Step 1: Waste Identification and Segregation
The foundation of safe chemical disposal lies in the accurate identification and segregation of waste streams. This prevents dangerous reactions and ensures that waste is treated and disposed of using the most appropriate methods.
-
Immediate Identification: As soon as a material containing this compound is designated as waste, it must be identified as hazardous.
-
Segregation is Key: Do not mix this compound waste with other waste streams.[5][6] Maintain separate waste containers for:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and absorbent materials used for spills.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound.
-
Sharps: Contaminated needles, syringes, or glassware.
-
This practice of segregation is a critical requirement to prevent unforeseen chemical reactions within the waste container.[7]
Step 2: Container Selection and Labeling
The choice of waste container and its proper labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
-
Container Compatibility:
-
Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]
-
The container must be kept closed except when adding waste.[9]
-
-
Labeling Requirements:
-
The moment waste is first added to the container, it must be labeled.[10]
-
The label must include the words "Hazardous Waste" .[10][11][12]
-
The label must clearly identify the contents, including the full chemical name: "this compound" .
-
Indicate the potential hazards (e.g., "Toxic," "Irritant").[12]
-
Record the date when waste was first added to the container (the "accumulation start date").[11][12]
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation where hazardous waste can be safely stored before being moved to a central accumulation area or being picked up for disposal.[4]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[4]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[7]
Step 4: Arranging for Professional Disposal
The final step in the laboratory's responsibility is to ensure the waste is transferred to a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection of hazardous waste from laboratories.[9]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the contents of the waste container.
-
Final Disposal Method: For nitrogen-containing heterocyclic compounds like this compound, the most common and effective disposal method is high-temperature incineration at a licensed facility.[13] This process destroys the chemical structure, rendering it non-hazardous.
Spill Management: An Immediate Action Protocol
In the event of a spill of this compound, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of airborne dust or vapors, a respirator may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All contaminated cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure that their pursuit of scientific advancement is conducted responsibly. This builds a foundation of trust and underscores the value of a comprehensive safety culture that extends beyond the product itself.
References
- 1. CAS 150281-47-3 | 4-(Pyrrolidin-3-YL)pyridine - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. haz_waste_mgmt_wmseg – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 8. Hazardous Waste Container Requirements - New Pig [newpig.com]
- 9. vumc.org [vumc.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. hwhenvironmental.com [hwhenvironmental.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 3-(Pyrrolidin-3-yl)pyridine
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for handling 3-(Pyrrolidin-3-yl)pyridine. Beyond a mere checklist, this document elucidates the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its analogues are heterocyclic compounds that require careful handling due to their potential health hazards. Safety data sheets for structurally similar compounds indicate that this chemical should be treated with caution.
Primary Hazards:
-
Skin Irritation: May cause skin irritation, characterized by redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation, potentially leading to pain and redness.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]
-
Harmful if Swallowed or Inhaled: Some forms of this compound are classified as harmful if ingested or inhaled.[2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves, Lab Coat, Safety Goggles | To prevent skin and eye contact with fine powders. |
| Solution Preparation | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | A face shield offers additional protection from splashes when handling liquids.[3] |
| Running Reactions | Nitrile Gloves, Lab Coat, Safety Goggles | Continuous protection against accidental splashes and contact. |
| Work-up and Purification | Chemical-resistant Gloves (thicker than standard nitrile), Lab Coat, Safety Goggles, Face Shield | Increased risk of splashes and direct contact during extraction and chromatography. |
| Handling Concentrated Solutions | Double Gloving (nitrile), Chemical-resistant Apron over Lab Coat, Safety Goggles, Face Shield | Provides an extra layer of protection for skin and clothing from highly concentrated solutions. |
Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4] For prolonged or high-exposure tasks, consider thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[2]
Donning and Doffing PPE Workflow:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with this compound, especially the handling of solids and volatile solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[7][8]
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing:
-
Perform in a fume hood or a balance enclosure with exhaust.
-
Use a disposable weighing dish to avoid contamination of the balance.
-
Handle the container with care to avoid generating dust.
-
-
Dissolution:
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Reaction Monitoring:
-
Keep the reaction vessel closed whenever possible.
-
When taking samples for analysis, do so carefully within the fume hood.
-
-
Storage:
Spill and Emergency Procedures
In the event of an accidental release, a swift and informed response is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid spreading dust or vapors.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand.[7] For solid spills, carefully sweep up the material to avoid creating dust.[9]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6] Seek medical advice if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the segregation and disposal of waste.
All waste contaminated with this compound must be treated as hazardous waste.[10]
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[1][2][10] Incineration is a common disposal method for pyridine-containing waste.[10]
By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research can be conducted responsibly and safely.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. pppmag.com [pppmag.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. aksci.com [aksci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
